molecular formula C5H6N4O B15558520 Pyrazine-2-amidoxime CAS No. 1878112-04-9

Pyrazine-2-amidoxime

カタログ番号: B15558520
CAS番号: 1878112-04-9
分子量: 138.13 g/mol
InChIキー: QZHJCRJEMIFNNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pyrazine-2-amidoxime is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N'-hydroxypyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJCRJEMIFNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-05-3
Record name 51285-05-3
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyrazine-2-amidoxime from Pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrazine-2-amidoxime from its precursor, pyrazine-2-carbonitrile. This document outlines the primary synthetic methodology, detailed experimental protocols, and relevant physicochemical and biological data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the preparation and evaluation of this compound.

This compound is a molecule of significant interest due to its structural analogy to pyrazinamide (B1679903), a first-line anti-tuberculosis drug.[1][2][3] Research has indicated its potential as an antimicrobial and antifungal agent, demonstrating inhibitory and bactericidal properties against various pathogens, including Candida albicans and both Gram-positive and Gram-negative bacteria.[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

PropertyPyrazine-2-carbonitrileThis compound
Molecular Formula C₅H₃N₃C₅H₆N₄O
Molecular Weight 105.10 g/mol 138.13 g/mol
Appearance SolidSolid
Melting Point Not specified in results180-185 °C
CAS Number 19847-12-251285-05-3

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the addition of hydroxylamine (B1172632) to pyrazine-2-carbonitrile. This reaction is a nucleophilic addition to the nitrile group, a well-established method for the formation of amidoximes.

A general reaction scheme is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions PyrazineCarbonitrile Pyrazine-2-carbonitrile PyrazineAmidoxime This compound PyrazineCarbonitrile->PyrazineAmidoxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->PyrazineAmidoxime Base Base (e.g., Triethylamine) Base->PyrazineAmidoxime Solvent Solvent (e.g., Water, Ethanol) Solvent->PyrazineAmidoxime

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established methodologies.

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Ethanol (B145695)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine-2-carbonitrile in a suitable solvent such as water or ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by the dropwise addition of a base, such as triethylamine. A typical molar ratio of pyrazine-2-carbonitrile to hydroxylamine hydrochloride to base is 1:1.5:1.5.

  • Reaction: Stir the reaction mixture at room temperature for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then treated with water to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

G A Dissolve Pyrazine-2-carbonitrile in Solvent B Add Hydroxylamine HCl and Triethylamine A->B C Stir at Room Temperature for 6 hours B->C D Remove Solvent (in vacuo) C->D E Precipitate with Water D->E F Filter and Wash with Cold Water E->F G Recrystallize from Ethanol/Water F->G H Dry to Obtain Pure This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Results
Melting Point 180-185 °C.
FT-IR (cm⁻¹) A sharp, strong peak around 953 cm⁻¹ corresponding to the N-O stretching of the oxime group.[2]
UV-Vis Spectroscopy In water, absorption bands are observed at approximately 252 nm and 290 nm.[5]
¹H NMR Characteristic peaks corresponding to the protons of the pyrazine (B50134) ring and the amine and hydroxyl groups of the amidoxime (B1450833) moiety.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring and the amidoxime functional group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (138.13 g/mol ).

Biological Activity and Potential Applications

This compound has garnered attention for its potential applications in drug development, primarily due to its antimicrobial and antifungal properties.

Antimicrobial and Antifungal Activity:

Studies have shown that this compound exhibits inhibitory and cidal activity against a range of microorganisms.[2] The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) have been determined for some pathogens.

MicroorganismActivityConcentration
Candida albicansInhibitory & Cidal5.79 mM
Gram-positive bacteriaBactericidal5.79 mM
Gram-negative bacteriaBactericidal5.79 mM

The biological activity of this compound makes it a promising lead compound for the development of new anti-infective agents. Its structural similarity to pyrazinamide also suggests that it could be explored for antitubercular activity.[6]

G PyrazineAmidoxime This compound Antimicrobial Antimicrobial Activity PyrazineAmidoxime->Antimicrobial Antifungal Antifungal Activity PyrazineAmidoxime->Antifungal DrugDevelopment Lead Compound for Drug Development Antimicrobial->DrugDevelopment Antifungal->DrugDevelopment

Caption: Potential applications of this compound in drug development.

Conclusion

The synthesis of this compound from pyrazine-2-carbonitrile is a straightforward and efficient process, primarily involving the nucleophilic addition of hydroxylamine. This technical guide provides a detailed protocol and relevant data to facilitate its preparation and characterization. The notable antimicrobial and antifungal activities of this compound underscore its potential as a valuable scaffold for the development of new therapeutic agents. Further research into its mechanism of action and optimization of its biological activity is warranted.

References

Unveiling the Solid-State Architecture of Pyrazine-2-amidoxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of Pyrazine-2-amidoxime (PAOX), a molecule of significant interest in pharmaceutical research due to its structural analogy to the antitubercular drug pyrazinamide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the crystallographic properties and the experimental protocols for its crystallization. Based on current literature, a single crystalline form of this compound has been characterized.

Introduction

This compound (PAOX) is a heterocyclic compound that has garnered attention for its potential antimicrobial activities.[1] The solid-state properties of active pharmaceutical ingredients (APIs), such as crystal structure and polymorphism, are critical factors that influence their stability, solubility, and bioavailability. A thorough understanding of the crystalline form of PAOX is therefore essential for its development as a potential therapeutic agent. This guide summarizes the key findings on the crystal structure of PAOX, based on the seminal work in the field.

Crystallographic Data of this compound

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic P2₁ space group.[2][3] The asymmetric unit of the crystal contains two distinct molecules of PAOX, designated as A and B.[2][3] The crystal structure is notably stabilized by a network of intermolecular and intramolecular hydrogen bonds, including O-H···N, N-H···N, and C-H···O interactions, as well as π-π stacking between the pyrazine (B50134) rings.[2][3] These interactions lead to the formation of dimeric structures and elegant helical-like polymeric chains within the crystal lattice.[2][3][4]

Table 1: Crystallographic Data for this compound

ParameterValue
Empirical formulaC₅H₆N₄O
Formula weight138.13
Crystal systemMonoclinic
Space groupP2₁
a (Å)Data not available in abstract
b (Å)Data not available in abstract
c (Å)Data not available in abstract
α (°)90
β (°)Data not available in abstract
γ (°)90
Volume (ų)Data not available in abstract
Z2
Temperature (K)Data not available in abstract
Wavelength (Å)Data not available in abstract
Final R indices [I>2σ(I)]Data not available in abstract

Note: Detailed unit cell parameters and final R indices are reported in the supplementary information of the primary research article by Ogryzek et al. (2016) but are not available in the abstracts reviewed.

Polymorphism

A thorough review of the existing scientific literature indicates that, to date, only one crystalline polymorph of this compound has been isolated and characterized. While the solvent-dependent nature of crystallization suggests that other polymorphs may exist, no such forms have been reported.[3] The absence of known polymorphs simplifies solid-form screening in the early stages of drug development but does not preclude their potential discovery under different crystallization conditions.

Experimental Protocols

The successful crystallization of this compound was achieved through a diffusion method, a common technique for growing high-quality single crystals.[2][3][4][5]

Crystallization via Diffusion

The established protocol for obtaining single crystals of PAOX is as follows:

  • Preparation of the Solution: A solution is prepared by dissolving 2 mg of this compound in 1 mL of acetonitrile (B52724) (MeCN).[3][5]

  • Introduction of Anti-solvent: The PAOX solution is carefully layered with 2.5 mL of tetrahydropyran (B127337) (THP), which acts as an anti-solvent.[3][5]

  • Crystallization Conditions: The setup is sealed and left undisturbed at room temperature.[3][5]

  • Crystal Growth: Single crystals of sufficient quality for X-ray diffraction are typically formed over a period of two weeks.[3][5]

Analytical Method: Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and overall molecular conformation.

Visualizing the Experimental Workflow

The process of obtaining and structurally characterizing this compound crystals can be visualized through the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis of PAOX cluster_crystallization Crystallization cluster_characterization Structural Characterization start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification of PAOX synthesis->purification dissolution Dissolve 2mg PAOX in 1mL Acetonitrile purification->dissolution layering Layer with 2.5mL Tetrahydropyran (anti-solvent) dissolution->layering incubation Incubate at Room Temperature for 2 weeks layering->incubation crystals Formation of Single Crystals incubation->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data_analysis Data Analysis and Structure Solution xrd->data_analysis final_structure Crystal Structure of PAOX (Monoclinic, P2₁) data_analysis->final_structure

Experimental workflow for the crystallization and structural characterization of this compound.

Conclusion

This technical guide has detailed the currently known crystal structure of this compound. The monoclinic P2₁ crystal form is well-characterized, revealing a complex network of hydrogen bonds that dictate its solid-state architecture. The provided experimental protocol for crystallization serves as a valuable resource for researchers aiming to reproduce or further investigate this compound. While no polymorphs have been reported, the potential for their existence underscores the importance of continued solid-form screening in the pharmaceutical development of this compound.

References

Unraveling the Electrochemical Landscape of Pyrazine-2-amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrochemical properties of Pyrazine-2-amidoxime (PAOX), a compound of significant interest due to its structural analogy to the antituberculosis drug pyrazinamide (B1679903) (PZA) and its own potential as an antimicrobial agent. Understanding the redox behavior of PAOX is crucial for elucidating its mechanism of action, developing electroanalytical methods for its detection, and designing novel derivatives with enhanced therapeutic efficacy.

Core Electrochemical Characteristics

The electrochemical behavior of this compound has been primarily investigated in an acetonitrile (B52724) solution, revealing distinct anodic and cathodic processes. These processes are attributed to the oxidation of the amidoxime (B1450833) moiety and the reduction of the pyrazine (B50134) ring, respectively.[1][2] The redox characteristics are crucial for understanding its potential biological activity, as many biologically active compounds exhibit reduction potentials that permit electron acceptance from in vivo donors.[1][3]

Quantitative Electrochemical Data

The key electrochemical parameters for this compound, determined through cyclic voltammetry in an acetonitrile solution, are summarized in the table below.

ProcessSymbolPotential (V vs. SCE)Characteristics
Anodic OxidationOX11.153Irreversible
Anodic OxidationOX21.560Irreversible
Cathodic ReductionRED1Py-1.060Irreversible
Cathodic ReductionRED2Py-0.340Irreversible
Data sourced from Chylewska et al. (2016). The potentials were measured in an acetonitrile solution with 0.1 M TBAP as the supporting electrolyte at a scan rate of 100 mV s⁻¹.[1]

Proposed Electrochemical Reaction Mechanisms

The electrochemical processes observed for this compound involve distinct reactions at the anode and cathode. The proposed mechanisms shed light on the transformation of the molecule under electrochemical stress.

Anodic Oxidation Pathway

The anodic oxidation of the amidoxime moiety of PAOX is proposed to occur in a stepwise manner, leading to the formation of a nitroso-pyrazine derivative. This irreversible process involves the transfer of electrons and protons.

Anodic_Oxidation cluster_step1 Step 1: Initial Oxidation cluster_step2 Step 2: Deprotonation & Rearrangement cluster_step3 Step 3: Further Oxidation & Deprotonation PAOX This compound Intermediate1 Radical Cation PAOX->Intermediate1 -e⁻ Intermediate2 Neutral Radical Intermediate1->Intermediate2 -H⁺ FinalProduct Nitroso-pyrazine Derivative Intermediate2->FinalProduct -e⁻, -H⁺

Caption: Proposed mechanism for the anodic oxidation of this compound.

Cathodic Reduction Pathway

The cathodic reduction of this compound involves the pyrazine ring. The process is complex and can be influenced by the presence of proton donors like methanol. The reduction of the pyrazine ring occurs alongside hydrogen evolution.[1]

Cathodic_Reduction cluster_step1 Step 1: Pyrazine Ring Reduction cluster_step2 Step 2: Further Reduction & Decomposition PAOX This compound ReducedPyrazine Reduced Pyrazine Intermediate PAOX->ReducedPyrazine +e⁻, +H⁺ Decomposition Decomposition Products ReducedPyrazine->Decomposition +e⁻, +H⁺

Caption: Proposed mechanism for the cathodic reduction of the pyrazine ring in PAOX.

Experimental Protocols

The following section details the typical experimental methodology for studying the electrochemical properties of this compound using cyclic voltammetry.

Materials and Reagents
  • Analyte: this compound (PAOX)

  • Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), 0.1 M concentration

  • Working Electrode: Platinum (Pt) disc electrode

  • Reference Electrode: Saturated Calomel (B162337) Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum (Pt) wire or gauze

  • Inert Gas: Argon (Ar) or Nitrogen (N₂) for deaeration

Experimental Workflow

The experimental setup and procedure for cyclic voltammetry analysis of this compound are outlined below.

CV_Workflow cluster_prep Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis A Prepare 1 mM PAOX solution in acetonitrile B Add 0.1 M TBAP as supporting electrolyte A->B C Deaerate solution with Ar/N₂ for 15-20 min B->C D Assemble three-electrode cell: - Pt working electrode - SCE/Ag/AgCl reference electrode - Pt counter electrode C->D E Immerse electrodes in the deaerated solution D->E F Connect electrodes to a potentiostat E->F G Set potential window (e.g., -1.5 V to 2.0 V) F->G H Apply a potential scan rate (e.g., 100 mV/s) G->H I Record the cyclic voltammogram (Current vs. Potential) H->I J Identify anodic and cathodic peak potentials I->J K Determine peak currents J->K L Assess reversibility of the redox processes K->L

Caption: Workflow for the cyclic voltammetry analysis of this compound.

Detailed Procedure
  • Solution Preparation: A 1 mM solution of this compound is prepared in anhydrous acetonitrile. The supporting electrolyte, tetrabutylammonium perchlorate (TBAP), is added to a final concentration of 0.1 M to ensure sufficient conductivity of the solution.

  • Deaeration: The electrochemical cell containing the solution is purged with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes prior to the experiment. This step is crucial to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Measurement: A three-electrode system is employed. A platinum disc is typically used as the working electrode, a platinum wire or gauze as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The cyclic voltammogram is recorded by scanning the potential at a defined rate, for instance, 100 mV s⁻¹.[1]

  • Data Acquisition and Analysis: The current response is measured as a function of the applied potential, yielding a cyclic voltammogram. From this plot, the anodic and cathodic peak potentials and currents are determined to characterize the redox behavior of the compound.

Conclusion

The electrochemical properties of this compound provide valuable insights into its reactivity and potential biological functions. The irreversible oxidation of the amidoxime moiety and reduction of the pyrazine ring are key features of its redox profile. The detailed experimental protocols and proposed reaction mechanisms presented in this guide offer a comprehensive resource for researchers engaged in the study of this promising molecule and its derivatives. Further investigations, including studies in aqueous media at different pH values, could provide a more complete understanding of its electrochemical behavior in physiological environments.

References

Spectroscopic analysis of Pyrazine-2-amidoxime (FT-IR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Pyrazine-2-amidoxime (FT-IR, NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound (PAOX), a significant heterocyclic compound in medicinal chemistry. As a structural analogue of the antituberculosis drug pyrazinamide, detailed characterization of PAOX is crucial for its development and application.[1][2] This document outlines detailed experimental protocols, presents key spectral data, and illustrates the analytical workflow.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a pyrazine (B50134) ring substituted with an amidoxime (B1450833) functional group.

Caption: Molecular structure of this compound (C₅H₆N₄O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

This protocol describes the standard procedure for preparing a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique.[3][4]

  • Materials and Equipment:

    • This compound (PAOX), analytical grade (≥97%)[1]

    • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >110°C for at least 4 hours to remove moisture.[3][5]

    • Agate mortar and pestle[5]

    • Pellet press die set (e.g., 13 mm diameter)[5]

    • Hydraulic press capable of delivering 8-10 tonnes of pressure[5][6]

    • FT-IR Spectrometer (e.g., Bomem FT-IR MB-102)[2]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of PAOX and 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be between 0.5% and 2% by weight.[7]

    • Transfer a small amount of the KBr to the agate mortar and grind it to a fine, consistent powder to coat the surface.

    • Add the PAOX sample to the mortar along with the remaining KBr.

    • Grind the mixture thoroughly for several minutes until it is a homogenous, fine powder. This minimizes light scattering (the Christiansen effect).[3]

  • Pellet Formation:

    • Carefully assemble the pellet die set.

    • Transfer a portion of the homogenous PAOX/KBr mixture into the die.

    • Place the die into the hydraulic press and apply pressure slowly and steadily up to 8-10 tonnes.

    • Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[5][7]

    • Slowly release the pressure and carefully disassemble the die to retrieve the pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum using an empty sample holder or a pure KBr pellet.[4]

    • Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

FT-IR Data and Interpretation

The experimental FT-IR spectrum of solid this compound exhibits several characteristic absorption bands that confirm its molecular structure. The data presented below is based on published findings.[1]

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3437 - 3331Symmetric & Asymmetric ν(N-H)Amine (-NH₂)
3144ν(O-H)Oxime (-OH)
1659ν(C=N)Oxime
1590ν(C=N)Pyrazine Ring
1520, 1483Asymmetric & Symmetric ν(C-C)Pyrazine Ring
953ν(N-O)Oxime
  • Amine and Hydroxyl Stretching: The strong, sharp peaks in the 3437–3331 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching modes of the primary amine (-NH₂) group. A broad band observed around 3144 cm⁻¹ is assigned to the O-H stretching of the oxime group, with its broadness indicating involvement in hydrogen bonding.[1]

  • Imine and Ring Vibrations: A very strong and sharp band at 1659 cm⁻¹ is attributed to the C=N stretching vibration of the oxime moiety. The pyrazine ring itself shows a characteristic C=N stretching vibration at 1590 cm⁻¹.[1]

  • N-O Stretching: A sharp, strong peak found at 953 cm⁻¹ is a key diagnostic band for the N-O stretching mode of the oxime group, confirming its presence.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. While NMR has been used to confirm the identity of PAOX, detailed, fully assigned spectral data is not widely published.[8] This section provides a standard protocol for acquiring NMR data and discusses the expected spectral features.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines a general procedure for preparing a sample of this compound and acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Materials and Equipment:

    • This compound (PAOX)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

    • NMR tubes (5 mm)

    • High-field NMR Spectrometer (e.g., 400 MHz or higher) with ¹H and ¹³C capabilities

  • Sample Preparation:

    • Accurately weigh 5-10 mg of PAOX for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Transfer the solution into a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire data using a standard pulse-acquire sequence. Key parameters include a spectral width of ~12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (~200-220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly higher number of scans and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Expected NMR Spectral Features

Based on the known structure of this compound, the following features are anticipated in its NMR spectra:

  • ¹H NMR Spectrum:

    • Pyrazine Ring Protons: Three distinct signals are expected for the three aromatic protons on the pyrazine ring. These would likely appear in the downfield region (δ 8.0-9.5 ppm) and exhibit spin-spin coupling with each other.

    • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

    • Hydroxyl Proton (-OH): A broad singlet for the oxime hydroxyl proton. Like the amine protons, its position is variable and it may exchange with D₂O.

  • ¹³C NMR Spectrum:

    • Pyrazine Ring Carbons: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbon atom attached to the amidoxime group (C2) would likely be the most deshielded.

    • Amidoxime Carbon: One signal is expected for the carbon atom of the C=NOH group, likely appearing in the range of δ 140-155 ppm.

Overall Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization of a compound like this compound involves a series of steps from sample acquisition to final structural confirmation.

start Obtain Pure Sample (this compound) split start->split ftir_prep FT-IR Sample Prep (KBr Pellet) split->ftir_prep nmr_prep NMR Sample Prep (Dissolve in Solvent) split->nmr_prep ftir_acq FT-IR Data Acquisition ftir_prep->ftir_acq nmr_acq 1H & 13C NMR Data Acquisition nmr_prep->nmr_acq ftir_analysis Analyze FT-IR Spectrum (Identify Functional Groups) ftir_acq->ftir_analysis nmr_analysis Analyze NMR Spectra (Assign Signals, Determine Connectivity) nmr_acq->nmr_analysis combine Combine & Correlate Data ftir_analysis->combine nmr_analysis->combine structure Confirm Molecular Structure combine->structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Thermal Stability of Pyrazine-2-amidoxime: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth examination of the thermal decomposition of Pyrazine-2-amidoxime (PAOX), a compound of significant interest in pharmaceutical and materials research. This document provides researchers, scientists, and drug development professionals with a detailed overview of its thermal behavior, including key decomposition stages, mass loss data, and the experimental protocols for its analysis.

Executive Summary

This compound, a structural analog of the antitubercular drug pyrazinamide, exhibits a distinct two-stage thermal decomposition process. The initial and primary decomposition occurs between 153 °C and 270 °C, resulting in a significant mass loss attributed to the release of a pyrazine (B50134) molecule. A second, smaller mass loss event takes place between 271 °C and 316 °C, corresponding to the breakdown of the amidoxime (B1450833) group. This analysis provides critical data for understanding the thermal stability and degradation pathways of this important compound.

Thermal Decomposition Profile

The thermal degradation of solid this compound was investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The compound, which does not contain crystal water, generally begins to decompose at temperatures above 170 °C.[1] The decomposition unfolds in two distinct steps.

The initial and most significant stage of decomposition occurs in the temperature range of 153 °C to 270 °C.[1] This phase is characterized by a substantial mass loss of 82.04%.[1] Infrared spectroscopy of the evolved gases during this stage identified the loss of a pyrazine molecule.[1] This first decomposition step is associated with an endothermic peak on the DTA curve, indicating that energy is absorbed during this process.[1]

The second stage of thermal degradation takes place between 271 °C and 316 °C.[1] This step involves a mass loss of 13.22% and is believed to be due to the decomposition of the amidoxime group.[1] In contrast to the first stage, the DTA curve shows an exothermic peak for this temperature range, signifying a release of energy.[1]

Above 320 °C, a residual mass of 4.74% remains.[1] This is likely due to the formation of various nitrogen species, such as nitrogen (N₂), nitrous oxide (N₂O), and ammonia (B1221849) (NH₃).[1]

Quantitative Thermal Decomposition Data

The following table summarizes the key quantitative data obtained from the thermogravimetric and differential thermal analysis of this compound.

ParameterStage 1Stage 2Residual
Temperature Range (°C) 153 - 270[1]271 - 316[1]> 320[1]
Mass Loss (%) 82.04[1]13.22[1]4.74[1]
DTA Peak Type Endothermic[1]Exothermic[1]-
Attributed Decomposition Loss of pyrazine molecule[1]Decomposition of amidoxime group[1]Formation of nitrogen species[1]

Experimental Protocols

The thermal analysis of solid this compound was conducted using Thermogravimetric (TG) and Differential Thermal Analysis (DTA) techniques.[1] The analysis was performed over a temperature range of 20 °C to 1000 °C.[2][3][4] Evolved gases during the decomposition were identified using coupled Infrared Spectroscopy (TG-IR).[2][3][4]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A solid sample of this compound was subjected to a controlled heating program in a thermogravimetric analyzer. The change in the mass of the sample was continuously monitored as a function of temperature. Simultaneously, the difference in temperature between the sample and a reference material was measured to obtain the DTA curve. This combined analysis provides information on mass loss events and the energetic nature (endothermic or exothermic) of the thermal transitions.

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for the thermal decomposition analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample This compound (Solid) TGA_DTA Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) Sample->TGA_DTA Heating Program (20-1000 °C) MassLoss Mass Loss vs. Temperature TGA_DTA->MassLoss TGA Data HeatFlow Heat Flow vs. Temperature TGA_DTA->HeatFlow DTA Data Decomposition Decomposition Stages & Temperature Ranges MassLoss->Decomposition HeatFlow->Decomposition Mechanism Proposed Decomposition Mechanism Decomposition->Mechanism

References

Solubility and stability of Pyrazine-2-amidoxime in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pyrazine-2-amidoxime (PAOX), a structural analog of the antitubercular drug pyrazinamide. Understanding these fundamental physicochemical properties is critical for its application in pharmaceutical research and development, ensuring reliable experimental outcomes and informing formulation strategies.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient is a key determinant of its bioavailability and dissolution characteristics. This compound exhibits varied solubility across different solvent systems, with a general preference for polar aprotic solvents over aqueous media.

Quantitative Solubility Data

The experimentally determined solubility of this compound in several common laboratory solvents is summarized below. The data indicates significantly higher solubility in DMSO and DMF compared to aqueous buffers and ethanol.

SolventTemperatureSolubility (approx.)
Dimethyl Sulfoxide (DMSO)Ambient~30 mg/mL
Dimethylformamide (DMF)Ambient~30 mg/mL
Water (H₂O)60°C (with sonication)~2 mg/mL
Ethanol (EtOH)Ambient~0.2 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)Ambient~0.1 mg/mL

Note: Data compiled from commercially available product information sheets.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2] This protocol ensures that the solvent is fully saturated with the solute.

Materials:

  • This compound (crystalline solid)

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and saturation is maintained.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[2][3]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. To ensure complete separation of the solid and liquid phases, either centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).[2][4] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

  • Quantification: Carefully collect an aliquot of the clear supernatant.

  • Dilute the aliquot with the solvent as necessary to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Testing Workflow

G cluster_workflow Workflow for Equilibrium Solubility Determination A Add excess solid PAOX to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h at constant T) B->C D Phase Separation (Centrifuge or Filter) C->D E Collect clear supernatant D->E F Dilute aliquot as needed E->F G Quantify concentration (HPLC-UV or UV-Vis) F->G H Calculate solubility G->H

Caption: Generalized workflow for the shake-flask solubility determination method.

Stability Profile of this compound

Evaluating the stability of this compound in both solid and solution states is essential for defining appropriate storage and handling conditions, as well as for understanding its potential degradation pathways.

Solid-State Stability and Thermal Decomposition

As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Thermogravimetric analysis (TGA) has been used to determine its thermal stability.[5][6] The compound undergoes a two-stage decomposition process at elevated temperatures.

Stability ParameterConditionObservation
Long-Term Storage Crystalline Solid at -20°CStable for ≥ 4 years
Thermal Decomposition Heating in N₂ atmosphereStage 1: 153°C - 270°C (82% mass loss, attributed to the loss of a pyrazine (B50134) molecule)[7]
Stage 2: 271°C - 316°C (13% mass loss, attributed to decomposition of the amidoxime (B1450833) group)[7]

Visualization: Thermal Degradation Pathway

G cluster_pathway Thermal Decomposition Pathway of PAOX PAOX This compound (Solid) Step1 Heat (153-270°C) PAOX->Step1 Intermediate Loss of Pyrazine Molecule Step1->Intermediate Step2 Heat (271-316°C) Intermediate->Step2 Products Decomposition of Amidoxime Group Step2->Products

Caption: Simplified representation of the two-stage thermal decomposition of PAOX.

Solution Stability

The stability of this compound in solution is dependent on the solvent and storage temperature. Stock solutions should be prepared fresh, but can be stored for short periods under controlled conditions.

SolventStorage TemperatureRecommended Storage Period
DMSO / DMF-80°CUp to 6 months[8]
DMSO / DMF-20°CUp to 1 month[8]

Note: For aqueous solutions, it is recommended to prepare them fresh before use. If using water as a stock solvent, the solution should be sterilized by filtration through a 0.22 µm filter.[8] Avoid repeated freeze-thaw cycles for all stock solutions.

Experimental Protocol: Solution Stability Assessment

This protocol outlines a typical procedure for evaluating the stability of a compound in a specific solvent over time, using HPLC as the analytical technique.[9][10]

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO)

  • Volumetric flasks and pipettes

  • HPLC vials

  • Storage units set to desired temperatures (e.g., refrigerated at 2-8°C, ambient at 25°C)

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using the validated HPLC method to determine the initial concentration and purity. This serves as the baseline (T=0) measurement.

  • Storage: Aliquot the remaining solution into several HPLC vials, seal them, and store them under the desired conditions (e.g., refrigerated, ambient, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), remove a vial from storage.

  • Allow the sample to equilibrate to room temperature before analysis.

  • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Evaluation: Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percentage of the initial this compound remaining.

    • Look for the appearance of new peaks, which would indicate degradation products.

    • The solution is considered stable for the period during which the concentration of the parent compound remains within a specified range (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.[11]

Visualization: Solution Stability Testing Workflow

G cluster_workflow Workflow for Solution Stability Assessment A Prepare stock solution of known concentration B Analyze at T=0 (Establish Baseline) A->B C Aliquot and store under defined conditions (Temp, Light) A->C D Analyze at specified time intervals (T=x, T=y, T=z) C->D E Compare results to T=0: - % PAOX remaining - Degradation products D->E F Determine stability period E->F

Caption: A typical workflow for evaluating the stability of a compound in solution.

References

Pyrazine-2-amidoxime: A Structural Analogue of Pyrazinamide for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and more effective drugs. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). PZA is particularly effective against semi-dormant bacilli residing in the acidic environment of inflammatory lesions. However, the emergence of PZA-resistant strains of M. tuberculosis underscores the urgent need for new therapeutic agents.

Pyrazine-2-amidoxime (PAOX) has emerged as a compound of interest due to its close structural resemblance to PZA.[1] The replacement of the carboxamide group in PZA with an amidoxime (B1450833) moiety in PAOX presents an intriguing bioisosteric substitution that could potentially offer a different mechanism of action or overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of this compound, summarizing its synthesis, structural characteristics, biological activity, and the experimental protocols used for its evaluation, with the aim of facilitating further research and development in the field of antitubercular drugs.

Synthesis and Structural Characterization

Synthesis of this compound

This compound can be synthesized from pyrazine-2-carbonitrile. The synthesis involves the reaction of pyrazine-2-carbonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate.

Experimental Protocol: Synthesis of this compound

  • Materials: Pyrazine-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol (B145695), water.

  • Procedure:

    • A solution of pyrazine-2-carbonitrile (1 equivalent) in ethanol is prepared.

    • A solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water is prepared separately.

    • The aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added dropwise to the ethanolic solution of pyrazine-2-carbonitrile with constant stirring.

    • The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, the solvent is removed under reduced pressure.

    • The resulting residue is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield crystalline this compound.[2]

Structural Analysis

The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction. These studies confirm that PAOX crystallizes in the monoclinic space group P21/c. The pyrazine (B50134) ring is essentially planar, and the amidoxime group is twisted with respect to the ring. The crystal structure is stabilized by a network of intermolecular hydrogen bonds.[3]

Computational studies using Density Functional Theory (DFT) have also been employed to analyze the geometric, energetic, and spectroscopic properties of PAOX, providing further insights into its molecular structure and stability.[3]

Biological Activity and Data Presentation

Antitubercular Activity

In vitro studies have demonstrated the tuberculostatic activity of this compound. The minimum inhibitory concentration (MIC) of PAOX against Mycobacterium tuberculosis has been reported to be in the range of 25-100 µg/mL.[2]

Antimicrobial Spectrum

Beyond its antitubercular potential, this compound has shown a broader spectrum of antimicrobial activity. It exhibits inhibitory and bactericidal properties against both Gram-positive and Gram-negative bacteria.[4] Furthermore, PAOX has demonstrated significant antifungal activity, particularly against Candida albicans, with a reported MIC of 0.58 mM and a minimal bactericidal/fungicidal concentration (MBC/MFC) of 5.79 mM.[4]

Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, Pyrazinamide.

Table 1: Physicochemical Properties

PropertyThis compound (PAOX)Pyrazinamide (PZA)
Molecular Formula C₅H₆N₄OC₅H₅N₃O
Molecular Weight 138.13 g/mol [5]123.11 g/mol
Appearance Solid[5]Crystalline solid
Melting Point 180-185 °C[5]189-191 °C
CAS Number 51285-05-3[5]98-96-4

Table 2: In Vitro Antimicrobial Activity

CompoundOrganismMICMBC/MFCReference
This compound (PAOX) Mycobacterium tuberculosis25-100 µg/mLNot Reported[2]
Candida albicans0.58 mM5.79 mM[4]
Gram-positive/negative bacteriaNot specified5.79 mM (killing concentration)[4]
Pyrazinamide (PZA) Mycobacterium tuberculosispH dependent (active at acidic pH)Bactericidal at acidic pH[3]

Note: Specific cytotoxicity data (e.g., IC50 on mammalian cell lines) for this compound was not available in the reviewed literature.

Mechanism of Action: A Bioisosteric Approach

The precise mechanism of action of this compound against Mycobacterium tuberculosis has not been fully elucidated. However, its structural similarity to Pyrazinamide suggests that it may follow a similar bioactivation pathway.

The Pyrazinamide Pathway: A Reference Model

Pyrazinamide is a prodrug that diffuses into M. tuberculosis and is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA). POA is then effluxed from the bacterium. In the acidic extracellular environment of tuberculous lesions, POA is protonated to form pyrazinoic acid (HPOA), which can readily re-enter the bacillus. The accumulation of HPOA inside the bacterial cell is thought to disrupt membrane potential and transport functions, leading to cell death.

PZA_Activation cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_ext Pyrazinoic Acid (POA) HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation POA_int POA HPOA->POA_int Re-entry PZA_int->POA_int Bioactivation Efflux Efflux Pump POA_int->Efflux Efflux Disruption Membrane Disruption & Energy Depletion POA_int->Disruption PncA Pyrazinamidase (PncA) PncA->PZA_int Efflux->POA_ext

Caption: Bioactivation pathway of Pyrazinamide (PZA) in Mycobacterium tuberculosis.

Hypothetical Mechanism of this compound

It is hypothesized that this compound may also act as a prodrug. The amidoxime moiety could potentially be hydrolyzed by bacterial enzymes to a corresponding carboxylic acid, similar to the conversion of PZA to POA. Alternatively, the amidoxime group itself, or a metabolite thereof, may have a direct inhibitory effect on a different bacterial target. Further research is required to elucidate the specific mechanism of action of PAOX.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis can be determined using the broth microdilution method.

Protocol: Broth Microdilution Assay for M. tuberculosis

  • Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), this compound, M. tuberculosis H37Rv strain, sterile saline with 0.05% Tween 80.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the PAOX stock solution in Middlebrook 7H9 broth in the wells of a 96-well plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without drug) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of PAOX start->prep_compound prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: General workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound represents a promising structural analogue of Pyrazinamide with demonstrated in vitro antitubercular activity. Its broader antimicrobial spectrum further highlights its potential as a lead compound for the development of new anti-infective agents.

Future research should focus on:

  • Comprehensive in vitro and in vivo evaluation: Testing PAOX against a wider panel of drug-sensitive and drug-resistant M. tuberculosis strains, as well as in animal models of tuberculosis.

  • Mechanism of action studies: Elucidating the precise molecular target and bioactivation pathway of PAOX in M. tuberculosis.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of PAOX to optimize its antitubercular activity and pharmacokinetic properties.

  • Cytotoxicity profiling: Determining the in vitro and in vivo toxicity of PAOX to assess its therapeutic index.

A deeper understanding of the biological properties of this compound will be crucial in determining its potential as a future antitubercular drug.

References

The Pivotal Role of Pyrazine-2-Amidoxime in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX), a heterocyclic compound featuring a pyrazine (B50134) ring and an amidoxime (B1450833) functional group, has emerged as a versatile scaffold in medicinal chemistry. Its structural similarity to pyrazinamide, a cornerstone drug in tuberculosis treatment, has spurred extensive research into its therapeutic potential.[1] This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, offering a valuable resource for professionals in drug discovery and development. The diverse pharmacological profile of these compounds, encompassing antibacterial, antifungal, anticancer, and antiviral properties, underscores their significance as lead structures for novel therapeutic agents.

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound involves the reaction of pyrazine-2-carbonitrile with hydroxylamine (B1172632).[2][3] This straightforward and efficient method allows for the generation of the core PAOX structure, which can be further modified to produce a library of derivatives with diverse biological activities.

Experimental Protocol: Synthesis of this compound (1)

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol (B145695)

  • Water

Procedure:

  • A solution of hydroxylamine is prepared by reacting hydroxylamine hydrochloride with a base such as sodium carbonate in a mixture of ethanol and water.

  • Pyrazine-2-carbonitrile is added to the hydroxylamine solution.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield this compound.

Further derivatization can be achieved through various chemical transformations of the amidoxime group, such as O-methylation or conversion to imidoyl chlorides, which can then be reacted with secondary amines to generate a range of substituted amidoxime derivatives.[2][3]

Biological Activities and Quantitative Data

This compound and its analogs exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antibacterial Activity

PAOX and its derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (PAOX)Staphylococcus aureus800 (5.79 mM)[1]
This compound (PAOX)Enterococcus hirae800 (5.79 mM)[1]
This compound (PAOX)Escherichia coli800 (5.79 mM)[1]
This compound (PAOX)Proteus vulgaris800 (5.79 mM)[1]
This compound (PAOX)Pseudomonas aeruginosa800 (5.79 mM)[1]
Pyrazine Derivative 9 Mycobacterium tuberculosis H37Rv12.5[4]
Various Pyrazine DerivativesMycobacterium tuberculosis25-100[2][3]
Antifungal Activity

A significant attribute of this compound is its potent antifungal activity, particularly against Candida species.

CompoundFungal StrainMIC (µg/mL)Reference
This compound (PAOX)Candida albicans80 (0.58 mM)[1]
3,6-PIRAMICARCandida kruseiMore effective than fluconazole (B54011) at pH 4[5]
2d and 2fVarious fungal strains31.25-500 (µmol·dm⁻³)[6]
Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal)11[7]
Compound 12b HepG2 (Liver)13[7]
Compound 12b MCF-7 (Breast)11[7]
Compound 12b A375 (Melanoma)11[7]
Compound 17l A549 (Lung)0.98[8]
Compound 17l MCF-7 (Breast)1.05[8]
Compound 17l HeLa (Cervical)1.28[8]
Chalcone-Pyrazine Hybrid 46 MCF-7 (Breast)9.1[9]
Chalcone-Pyrazine Hybrid 46 BPH-1 (Prostate)10.4[9]
Antiviral Activity

Recent studies have highlighted the potential of pyrazine derivatives as antiviral agents, including activity against SARS-CoV-2.

CompoundVirusCell LineIC50 (µM)Reference
Pyrazine-triazole conjugate 5d SARS-CoV-2VERO-E60.120[10]
Pyrazine-triazole conjugate 5e SARS-CoV-2VERO-E60.477[11]
Pyrazine-triazole conjugate 5f SARS-CoV-2VERO-E6-[10]
Pyrazine-benzothiazole conjugate 12i SARS-CoV-2VERO-E60.3638[10]
Pyrazolotriazine derivative 1 SARS-CoV-2VERO-E62.4[12]
Pyrazolotriazine derivative 5 SARS-CoV-2VERO-E62.8[12]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound and its derivatives are attributed to various mechanisms of action.

Antimicrobial Mechanism

The antimicrobial effect of amidoximes is often attributed to their in vivo reduction to the corresponding amidines, which are potent antibacterial agents.[13] This bioconversion is a key step in their mechanism of action.

Antimicrobial_Mechanism PAOX This compound (Prodrug) Reduction In vivo Reduction (e.g., by amidoxime reducing component - ARC) PAOX->Reduction Biotransformation Amidine Pyrazine-2-amidine (Active Form) Reduction->Amidine Target Bacterial Cellular Targets (e.g., DNA, enzymes) Amidine->Target Binds to Inhibition Inhibition of Bacterial Growth Target->Inhibition Leads to

Caption: General antimicrobial mechanism of this compound.

Antitubercular Mechanism: Inhibition of Pantothenate Synthetase

Several studies have suggested that pyrazine derivatives exert their antitubercular effects by targeting the pantothenate biosynthetic pathway, which is essential for Mycobacterium tuberculosis.[14][15] Specifically, these compounds can inhibit pantothenate synthetase (PanC), a key enzyme in this pathway.[15]

Caption: Inhibition of pantothenate synthetase by pyrazine derivatives.

Antiviral Mechanism: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

The antiviral activity of pyrazine derivatives, such as favipiravir, against RNA viruses like SARS-CoV-2 is primarily due to the inhibition of RNA-dependent RNA polymerase (RdRp).[7][16] The active form of the drug, a phosphoribosylated metabolite, is incorporated into the viral RNA, leading to the termination of chain elongation.

Antiviral_Mechanism Pyrazine_Analog Pyrazine Analog (e.g., Favipiravir) Metabolism Cellular Metabolism Pyrazine_Analog->Metabolism Active_Metabolite Active Phosphoribosylated Metabolite Metabolism->Active_Metabolite Inhibition Active_Metabolite->Inhibition RdRp Viral RNA-Dependent RNA Polymerase (RdRp) RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes Inhibition->RdRp

Caption: Inhibition of viral RdRp by pyrazine analogs.

Experimental Workflows

Standardized protocols are crucial for the reliable evaluation of the biological activities of this compound and its derivatives.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

MIC_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells with Compound and Inoculum Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Growth or Measure Absorbance Incubate->Read Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Workflow for Evaluating Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Various Concentrations of Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formation of Formazan Crystals) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with significant potential in medicinal chemistry. Their broad spectrum of biological activities, coupled with well-defined synthetic pathways, makes them attractive candidates for the development of novel therapeutics. Further research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of more potent and selective drugs to combat a range of diseases, from microbial infections to cancer and viral illnesses. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Unveiling the Antimicrobial and Antifungal Efficacy of Pyrazine-2-amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-amidoxime (PAOX), a structural analog of the well-known antitubercular drug pyrazinamide (B1679903) (PZA), has emerged as a compound of interest for its notable antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the synthesis, in vitro efficacy, and proposed mechanism of action of this compound. Quantitative data from antimicrobial susceptibility testing are presented in a structured format, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, this guide includes visualizations of the synthetic pathway and proposed mechanism of action to enhance understanding.

Introduction

The pyrazine (B50134) ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] this compound (PAOX) is one such derivative that has demonstrated significant potential as an antimicrobial and antifungal agent.[1][2] Notably, it has shown pronounced inhibitory and cidal activity against both Gram-positive and Gram-negative bacteria, as well as the opportunistic fungal pathogen Candida albicans.[1][2] The structural similarity of PAOX to pyrazinamide suggests the possibility of related mechanisms of action, while the presence of the amidoxime (B1450833) moiety introduces unique chemical properties, such as the ability to chelate metal ions, which may contribute to its biological activity.[1] This guide aims to consolidate the current knowledge on this compound's antimicrobial and antifungal potential to support further research and development in this area.

Antimicrobial and Antifungal Activity

This compound has been evaluated for its in vitro activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) have been determined using standardized broth microdilution methods.

Quantitative Data

The antimicrobial and antifungal efficacy of this compound against various microbial strains is summarized in the table below.[2]

MicroorganismStrainTypeMIC (mM)MBC/MFC (mM)
Enterococcus hiraeATCC 8043Gram-positive bacteria5.795.79
Staphylococcus aureusATCC 6538Gram-positive bacteria5.795.79
Escherichia coliATCC 8739Gram-negative bacteria5.795.79
Proteus vulgarisATCC 6896Gram-negative bacteria5.795.79
Pseudomonas aeruginosaATCC 9027Gram-negative bacteria5.795.79
Candida albicansATCC 4635Yeast0.580.58

Data sourced from a study by Chylewska et al.[2]

The data indicates that this compound exhibits broad-spectrum antibacterial activity with a consistent MIC and MBC of 5.79 mM against the tested Gram-positive and Gram-negative bacteria.[2] More remarkably, it demonstrates significantly higher potency against the fungal pathogen Candida albicans, with an MIC and MFC of 0.58 mM, suggesting a particularly strong antifungal potential.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of pyrazine-2-carbonitrile with hydroxylamine (B1172632).[3] This method is a common and effective way to produce amidoxime derivatives.

G Pyrazinecarbonitrile Pyrazine-2-carbonitrile Reaction Reaction (Heating) Pyrazinecarbonitrile->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Base (e.g., Na2CO3) Base->Reaction Liberates free hydroxylamine Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reaction Medium PAOX This compound Reaction->PAOX Nucleophilic Addition

Synthesis of this compound.

Proposed Mechanism of Action: Metal Ion Chelation

The antimicrobial and antifungal activity of this compound is hypothesized to be, at least in part, due to its ability to chelate essential metal ions.[2] Transition metals such as iron (Fe), zinc (Zn), and manganese (Mn) are crucial cofactors for a multitude of enzymes involved in vital microbial metabolic pathways, including cellular respiration and DNA synthesis.[2][4] this compound can act as a bidentate ligand, binding to these metal ions through its azomethine and amine nitrogen atoms.[2] This sequestration of essential metal ions can lead to the inhibition of key enzymatic functions, ultimately resulting in the disruption of cellular processes and microbial cell death.

G cluster_0 Microbial Cell PAOX This compound Chelation Chelation PAOX->Chelation Metal Essential Metal Ion (e.g., Fe²⁺, Zn²⁺, Mn²⁺) ActiveEnzyme Active Enzyme Metal->ActiveEnzyme Cofactor Metal->Chelation Enzyme Metalloenzyme Enzyme->ActiveEnzyme Metabolism Essential Metabolic Pathway ActiveEnzyme->Metabolism Catalyzes reaction InactiveEnzyme Inactive Enzyme InactiveEnzyme->Metabolism Cannot catalyze reaction Growth Microbial Growth and Proliferation Metabolism->Growth Inhibition Inhibition of Growth Metabolism->Inhibition Chelation->InactiveEnzyme Deprives enzyme of cofactor

Proposed mechanism of action via metal chelation.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation based on the common method for synthesizing amidoximes from nitriles.

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in ethanol.

  • Add sodium carbonate to the solution to liberate the free hydroxylamine.

  • To this mixture, add pyrazine-2-carbonitrile.

  • Heat the reaction mixture under reflux for several hours (the exact time may need to be optimized).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.

  • Characterize the final product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

G cluster_0 Experimental Workflow: Synthesis start Start dissolve Dissolve Hydroxylamine HCl and Base in Ethanol start->dissolve add_nitrile Add Pyrazine-2-carbonitrile dissolve->add_nitrile reflux Heat under Reflux add_nitrile->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Workflow for this compound synthesis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is based on the general principles of the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Prepare the microbial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to the final required inoculum concentration (typically ~5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial suspension.

  • Include a positive control (microbe in broth without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for Candida).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

G cluster_1 Experimental Workflow: MIC Determination start_mic Start prep_compound Prepare Serial Dilutions of PAOX in 96-well Plate start_mic->prep_compound prep_inoculum Prepare and Standardize Microbial Inoculum start_mic->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Visually Read MIC (Lowest concentration with no growth) incubate_mic->read_mic end_mic End read_mic->end_mic

Workflow for MIC determination.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

This compound is a promising heterocyclic compound with demonstrated broad-spectrum antibacterial and potent antifungal activity. Its straightforward synthesis and potential mechanism of action involving the chelation of essential metal ions make it an attractive candidate for further investigation in the development of novel antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in exploring the full therapeutic potential of this compound and its derivatives.

References

In-Depth Technical Guide on Computational and DFT Studies of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and Density Functional Theory (DFT) studies performed on Pyrazine-2-amidoxime (PAOX), a molecule of significant interest in medicinal chemistry due to its structural analogy to the antituberculosis drug pyrazinamide. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes critical workflows to facilitate a deeper understanding of the molecule's properties and behavior.

Introduction to this compound (PAOX)

This compound (PAOX) is a heterocyclic compound that has garnered attention for its potential pharmacological activities, including antimicrobial and antifungal properties.[1] As a structural analogue of pyrazinamide, it serves as a valuable subject for computational studies to elucidate its electronic structure, stability, and reactivity, which are crucial for understanding its mechanism of action and for the rational design of new therapeutic agents. DFT calculations, in conjunction with experimental techniques, have been pivotal in characterizing its physicochemical properties.

Computational and Experimental Methodologies

The computational investigation of this compound has predominantly employed Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Density Functional Theory (DFT) Calculations

The primary computational approach for studying PAOX involves DFT calculations, which offer a balance between accuracy and computational cost.

Protocol:

  • Software: Gaussian 09 and similar quantum chemistry software packages are typically used.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for its reliability in predicting molecular geometries and electronic properties.

  • Basis Set: The 6-311+G** basis set is frequently used, which includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (**) to account for the non-uniform distribution of charge in molecules.[2]

  • Geometry Optimization: The molecular geometry of PAOX is fully optimized to find the lowest energy conformation. The optimization process is often performed using Berny's optimization algorithm.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Solvation Effects: To simulate a more realistic biological environment, solvation models such as the Polarizable Continuum Model (PCM) can be applied to account for the influence of a solvent.

Experimental Validation Techniques

Computational findings are often corroborated by experimental data to ensure their validity.

Protocols:

  • X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic structure of crystalline PAOX, including bond lengths, bond angles, and intermolecular interactions.[1] This provides a benchmark for the accuracy of the computationally optimized geometry.

  • Spectroscopy (FT-IR, Raman, NMR): Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the vibrational modes and chemical environment of the atoms within the molecule.[2] The experimental spectra are compared with the computationally predicted spectra to validate the theoretical model.

  • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is employed to study the electronic transitions within the molecule, which can be compared with the results from Time-Dependent DFT (TD-DFT) calculations.[2]

Data Presentation: Quantitative Computational Results

The following tables summarize the key quantitative data obtained from DFT studies of this compound.

Optimized Molecular Geometry

The optimized geometric parameters of the PAOX monomer provide insight into its structural characteristics.

Parameter Value (B3LYP/6-311+G )**
Bond Lengths (Å)
C2-C31.39
C3-N41.33
N4-C51.34
C5-C61.39
C6-N11.33
N1-C21.34
C2-C71.48
C7-N81.38
C7=N91.29
N9-O101.40
Bond Angles (°)
N1-C2-C3122.2
C2-C3-N4122.2
C3-N4-C5115.6
N4-C5-C6122.2
C5-C6-N1122.2
C6-N1-C2115.6
N1-C2-C7118.9
C3-C2-C7118.9
C2-C7-N8116.5
C2-C7-N9123.5
N8-C7-N9120.0
C7-N9-O10111.0

Note: The presented values are representative and may vary slightly between different studies. The atom numbering corresponds to standard conventions for the pyrazine (B50134) ring and the amidoxime (B1450833) substituent.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of atomic motion within the molecule. A selection of key vibrational modes is presented below.

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311+G )**Experimental FT-IR (cm⁻¹)
N-H stretch (amine)3500-33003437, 3331
C-H stretch (aromatic)3100-3000~3059
C=N stretch (oxime)~16601650
C-C stretch (ring)1550-14501520, 1483
N-O stretch (oxime)~950953

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties

The electronic properties of PAOX, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity.

Property Value (eV) (B3LYP/6-311+G )**
HOMO Energy -6.8 to -7.6
LUMO Energy -1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE) 4.8 to 5.6

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of this compound.

Computational Workflow for PAOX Analysis

Computational_Workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis & Validation cluster_output Output start Initial Structure of PAOX geom_opt Geometry Optimization (B3LYP/6-311+G**) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO) geom_opt->elec_prop struct_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vib_analysis react_analysis Reactivity Analysis (HOMO-LUMO Gap, MEP) elec_prop->react_analysis validation Comparison with Experimental Data struct_analysis->validation vib_analysis->validation react_analysis->validation end Characterized Properties of PAOX validation->end

Caption: Computational workflow for DFT analysis of this compound.

Intermolecular Interactions of PAOX in the Crystalline State

Intermolecular_Interactions cluster_dimer Dimer Formation cluster_polymer Polymer & Crystal Packing PAOX1 PAOX Molecule A h_bond Hydrogen Bonding (O-H···N, N-H···N) PAOX1->h_bond interacts with pi_stack π-π Stacking (Pyrazine Rings) PAOX1->pi_stack stacks with PAOX2 PAOX Molecule B PAOX3 Adjacent PAOX Molecule h_bond->PAOX2 helix Helical-like Polymer Formation h_bond->helix pi_stack->PAOX3 pi_stack->helix

Caption: Intermolecular interactions of PAOX leading to crystal formation.

Conclusion

The computational and DFT studies of this compound, supported by experimental validation, have provided significant insights into its structural, vibrational, and electronic properties. The use of the B3LYP functional with the 6-311+G** basis set has proven effective in modeling this system. The calculated optimized geometry aligns well with X-ray crystallography data, and the predicted vibrational spectra show good correlation with experimental FT-IR and Raman spectra. The analysis of frontier molecular orbitals indicates that PAOX is a kinetically stable molecule. These findings are invaluable for the scientific community, particularly for researchers in drug discovery and development, as they lay a theoretical foundation for understanding the molecule's behavior and for designing novel derivatives with enhanced therapeutic potential.

References

Physical and chemical properties of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic organic compound and a structural analogue of pyrazinamide (B1679903), a frontline antituberculosis drug.[1][2] Amidoxime-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and potential as nitric oxide donors.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₅H₆N₄O[5]
Molecular Weight 138.13 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 180-185 °C
Solubility Water: 2 mg/mL (with sonication and heating to 60°C) DMSO: Soluble Methanol: Soluble Acetonitrile: Soluble[5]
pKa Computationally determined; specific experimental values not widely reported. A study by Chylewska et al. involved pKa determination.[6]
UV-Vis Absorption (λmax) In water: 252 nm, 290 nm[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

FT-IR Spectroscopy

The infrared spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReference(s)
3437-3331NH₂ symmetric and asymmetric stretching[1]
1659C=N stretching (oxime)[2]
1590C=N stretching (pyrazine ring)[2]
1520, 1483C-C ring stretching[1]
953N-O stretching (oxime)[1]
NMR Spectroscopy

¹H NMR: The proton NMR spectrum of pyrazine (B50134) itself shows a singlet at approximately 8.59 ppm in CDCl₃. For this compound, the protons on the pyrazine ring will show distinct signals, and the protons of the amine and hydroxyl groups of the amidoxime (B1450833) moiety will also be present.[7]

¹³C NMR: The carbon NMR spectrum of pyrazine shows a single resonance at 145 ppm in CDCl₃. In this compound, the carbon atoms of the pyrazine ring and the amidoxime group will have characteristic chemical shifts.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632).[4] The synthesis of this compound can be achieved in a two-step process starting from a suitable pyrazine precursor.

Step 1: Synthesis of 2-Cyanopyrazine

A precursor to this compound is 2-cyanopyrazine. This can be synthesized from 2-bromopyrazine (B1269915).

  • Reaction: 2-bromopyrazine is reacted with an alkali metal ferrocyanide in the presence of a palladium complex catalyst and a base in a suitable solvent like N,N-dimethylacetamide.

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve 2-bromopyrazine in N,N-dimethylacetamide.

    • Add an alkali metal ferrocyanide (e.g., potassium ferrocyanide), an alkali metal carbonate (e.g., potassium carbonate), and a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Heat the reaction mixture at 100-150°C for 1-6 hours.

    • After the reaction is complete, cool the mixture and filter to remove solids.

    • The filtrate is then subjected to fractional distillation under reduced pressure to yield 2-cyanopyrazine.[9]

Step 2: Synthesis of this compound from 2-Cyanopyrazine

  • Reaction: 2-Cyanopyrazine is reacted with hydroxylamine to form this compound.

  • Procedure:

    • Dissolve 2-cyanopyrazine in a suitable solvent such as ethanol (B145695) or methanol.

    • Add a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine (B128534) or sodium carbonate) to the reaction mixture. The base is used to generate free hydroxylamine in situ.

    • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.[4]

Crystallization for X-ray Diffraction

Single crystals of this compound suitable for X-ray diffraction studies can be obtained by the diffusion method.

  • Procedure:

    • Dissolve a small amount of this compound in a good solvent (e.g., acetonitrile).

    • Carefully layer a less-polar anti-solvent (e.g., diethyl ether) on top of the solution.

    • Seal the container and allow it to stand undisturbed at room temperature.

    • Over time, slow diffusion of the anti-solvent into the solution will induce the formation of high-quality single crystals.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated notable antimicrobial and antifungal activity.[3][5] It is particularly effective against Candida albicans, a common fungal pathogen.[5] While the precise molecular mechanisms of its antimicrobial action are not yet fully elucidated, the activity of pyrazine derivatives is often attributed to their ability to chelate metal ions essential for microbial growth or to generate intracellular reactive oxygen species (ROS), leading to cellular damage and death.

Based on the known mechanisms of similar compounds, a plausible signaling pathway for the antifungal activity of this compound is proposed below. This pathway involves the generation of oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis.

antimicrobial_pathway PAOX This compound Cell_Membrane Fungal Cell Membrane/Wall PAOX->Cell_Membrane Intracellular Intracellular Space ROS Increased Reactive Oxygen Species (ROS) Intracellular->ROS Induces Enzyme Essential Enzyme Inhibition Intracellular->Enzyme Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Cell_Death Fungal Cell Death Apoptosis->Cell_Death Results in Enzyme->Cell_Death Leads to

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

synthesis_workflow Start Start: 2-Cyanopyrazine Reaction Reaction with Hydroxylamine and Base Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal (Rotary Evaporation) Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Analysis Characterization (NMR, IR, MP) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry, particularly as an antimicrobial agent. This guide has provided a comprehensive overview of its core physical and chemical properties, detailed methodologies for its synthesis and characterization, and insights into its biological activity. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent.

References

Methodological & Application

Synthesis of Pyrazine-2-amidoxime: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime is a key chemical intermediate in the synthesis of various pharmaceutical compounds and a structural analog of the antitubercular drug pyrazinamide (B1679903). Its amidoxime (B1450833) functional group makes it a versatile building block in medicinal chemistry for the development of new therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound from 2-cyanopyrazine, including reaction parameters, purification methods, and characterization data.

Overall Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 2-cyanopyrazine with hydroxylamine (B1172632). The nitrile group of 2-cyanopyrazine is converted to an amidoxime moiety in the presence of hydroxylamine, often with a base to facilitate the reaction.

Reaction: 2-Cyanopyrazine → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₅H₆N₄O[1][2]
Molecular Weight138.13 g/mol [1]
Melting Point180-185 °C[1]
Purity≥97%[2]
Typical Reaction YieldNot explicitly found in searches

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for IR and NMR spectroscopy

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanopyrazine in ethanol or methanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by a base such as sodium carbonate or triethylamine. The base is added to neutralize the HCl released from hydroxylamine hydrochloride.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 1 to 48 hours, depending on the substrate.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

    • Alternatively, recrystallization from a suitable solvent can be employed for purification.

  • Characterization:

    • Determine the melting point of the purified this compound.

    • Obtain Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectra to confirm the structure of the synthesized compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start Dissolve 2-Cyanopyrazine Dissolve 2-Cyanopyrazine in Ethanol/Methanol Start->Dissolve 2-Cyanopyrazine Add Reagents Add Hydroxylamine HCl and Base (e.g., Na2CO3) Dissolve 2-Cyanopyrazine->Add Reagents Reflux Heat to Reflux (1-48 h) Add Reagents->Reflux Cool & Concentrate Cool to RT & Remove Solvent Reflux->Cool & Concentrate Extraction Extract with Ethyl Acetate Cool & Concentrate->Extraction Wash & Dry Wash with Brine & Dry over Na2SO4 Extraction->Wash & Dry Filter & Concentrate Filter & Concentrate Wash & Dry->Filter & Concentrate Purify Column Chromatography or Recrystallization Filter & Concentrate->Purify Characterize Characterize: MP, IR, NMR Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship 2-Cyanopyrazine 2-Cyanopyrazine Reaction Nucleophilic Addition & Proton Transfer 2-Cyanopyrazine->Reaction Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction Base Base (e.g., Na2CO3) Base->Reaction This compound This compound Reaction->this compound Byproducts NaCl + H2O + CO2 (if Na2CO3 is used) Reaction->Byproducts

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing Pyrazine-2-amidoxime as a versatile ligand. These complexes are of significant interest due to their potential applications in materials science, particularly in the field of magnetism, and in the development of novel antimicrobial and antifungal agents.

Introduction

This compound (H₂pzaox) is a heterocyclic compound that acts as a potent chelating agent for a variety of metal ions. Its ability to coordinate through the pyrazine (B50134) ring nitrogen and the nitrogen and oxygen atoms of the amidoxime (B1450833) group allows for the formation of diverse and structurally interesting metal complexes.[1] These complexes have demonstrated a range of magnetic properties, from ferromagnetic coupling in tetranuclear nickel(II) clusters to antiferromagnetic behavior in two-dimensional polymeric structures.[2] Furthermore, pyrazine derivatives and their metal complexes have shown promising biological activities, including antibacterial and antifungal properties.[3][4]

This guide offers a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound, complete with detailed experimental protocols and data presented for easy comparison.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, the choice of solvent, and the reaction conditions (e.g., temperature, pH) can influence the final structure and properties of the complex. Both the neutral (H₂pzaox) and the deprotonated forms of the ligand can coordinate to the metal center, leading to a variety of coordination modes.[5]

General Synthetic Workflow

The overall process for synthesizing and characterizing these metal complexes can be visualized as a streamlined workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Start dissolve_ligand Dissolve this compound in solvent start->dissolve_ligand dissolve_metal_salt Dissolve Metal Salt in solvent start->dissolve_metal_salt mix_solutions Mix Solutions dissolve_ligand->mix_solutions dissolve_metal_salt->mix_solutions react React under controlled conditions (heat/stir) mix_solutions->react isolate Isolate Product (filtration/crystallization) react->isolate wash_dry Wash and Dry the complex isolate->wash_dry end_synthesis Synthesized Complex wash_dry->end_synthesis spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) end_synthesis->spectroscopy thermal Thermal Analysis (TGA/DTA) end_synthesis->thermal magnetic Magnetic Susceptibility end_synthesis->magnetic structural Structural Analysis (X-ray Diffraction) end_synthesis->structural antimicrobial Antimicrobial/Antifungal Assays (MIC/MBC) end_synthesis->antimicrobial

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Protocol 1: Synthesis of a Tetranuclear Nickel(II) Complex, Ni₄(Hpzaox)₂(pzaox)₂(py)₄₂·2py

This protocol is adapted from the synthesis of a tetranuclear nickel(II) cluster with ferromagnetic properties.[2]

Materials:

Procedure:

  • In a 50 mL round-bottom flask, dissolve Ni(ClO₄)₂·6H₂O (0.1 mmol, 36.57 mg) in 10 mL of methanol.

  • In a separate beaker, dissolve this compound (0.1 mmol, 13.81 mg) in 10 mL of methanol.

  • Slowly add the this compound solution to the nickel(II) salt solution with constant stirring.

  • To the resulting mixture, add 1 mL of pyridine.

  • Stir the solution for 2 hours at room temperature.

  • Filter the solution to remove any undissolved impurities.

  • Allow the filtrate to stand for slow evaporation at room temperature.

  • After several days, green crystals suitable for X-ray diffraction will form.

  • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and air dry.

Protocol 2: Synthesis of a Copper(II) Coordination Polymer (Adapted from a related ligand)

This protocol provides a general method for the synthesis of a copper(II) coordination polymer, adapted from a procedure using the related ligand, pyrazine-2-carboxamide.[6]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂pzaox)

  • Methanol (MeOH)

Procedure:

  • Dissolve Cu(NO₃)₂·3H₂O (1 mmol, 241.6 mg) in 20 mL of methanol in a 100 mL beaker.

  • In a separate beaker, dissolve this compound (2 mmol, 276.2 mg) in 20 mL of methanol.

  • Add the ligand solution dropwise to the copper(II) salt solution with continuous stirring.

  • Stir the resulting solution for 3 hours at room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with methanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization Data

The synthesized complexes can be characterized using a variety of analytical techniques to determine their structure, composition, and physical properties.

Spectroscopic Data

FT-IR Spectroscopy: Infrared spectroscopy is a crucial tool for confirming the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include the C=N, N-O, and NH₂ stretching and bending frequencies. Upon complexation, shifts in these bands are expected. For instance, the C=N stretching vibration of the pyrazine ring and the N-O stretch of the oxime group are sensitive to coordination.[1][6]

UV-Vis Spectroscopy: Electronic spectra provide information about the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination environment. The appearance of new bands or shifts in the absorption maxima of the ligand upon complexation confirms the formation of the metal complex.[3]

Table 1: Spectroscopic Data for Representative Metal Complexes

ComplexKey FT-IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm) (Solvent)Reference(s)
This compound (H₂pzaox)~3437, 3331 (NH₂), ~1650 (C=N), ~953 (N-O)~280, ~330 (MeCN)[1]
--INVALID-LINK--₂·2pyShifts in C=N and N-O bandsNot Reported[2]
Cu(II)-Pyrazine-2-carboxamide Complex3501, 3409 (N-H), 1698 (C=O), 1520, 1482 (C=C, C=N)~270, ~320 (CH₃OH)[6]
Magnetic Properties

The magnetic properties of these complexes are of particular interest. Variable-temperature magnetic susceptibility measurements can reveal the nature of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers.

Table 2: Magnetic Properties of Representative Metal Complexes

ComplexMagnetic BehaviorKey Parameters (e.g., J value)Reference(s)
--INVALID-LINK--₂·2pyFerromagnetic CouplingNot specified[2]
2D [Ni(pzaox)]n ComplexAntiferromagneticNot specified[2]

Biological Applications

This compound and its metal complexes have been investigated for their antimicrobial and antifungal activities. The chelation of the metal ion can enhance the biological activity of the ligand.

Antimicrobial and Antifungal Activity

The efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general procedure for determining the MIC of the synthesized complexes against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Synthesized metal complex

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving complexes

Procedure:

  • Prepare a stock solution of the metal complex in DMSO.

  • Perform serial two-fold dilutions of the complex in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without the complex) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.

Table 3: Antimicrobial and Antifungal Activity of this compound and Related Metal Complexes

Compound/ComplexOrganismMIC (µg/mL)Reference(s)
This compoundGram-positive bacteria~5.79 mM[4]
This compoundGram-negative bacteria~5.79 mM[4]
This compoundCandida albicans~5.79 mM[4]
Ni(II) complexes (general)Candida species15.6 - 62.5[3]
Cu(II) complexes (general)S. aureus32 - 64[1]
Cu(II) complexes (general)E. coli64 - 128[1]

Note: The MIC values for the specific metal complexes of this compound are not extensively reported in the literature and require further investigation.

Potential Mechanism of Action

While the exact signaling pathways are not fully elucidated for this compound metal complexes, the antimicrobial activity of metal complexes is often attributed to several mechanisms.

Mechanism_of_Action complex Metal Complex cell_membrane Bacterial/Fungal Cell Membrane complex->cell_membrane Disruption of membrane integrity dna DNA complex->dna Binding and inhibition of replication protein Cellular Proteins/ Enzymes complex->protein Inhibition of essential enzymes ros Reactive Oxygen Species (ROS) Production complex->ros Induction of oxidative stress

Caption: Plausible mechanisms of antimicrobial action for metal complexes.

Conclusion

This compound is a highly versatile ligand for the synthesis of a wide array of metal complexes with interesting magnetic and biological properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of these promising compounds. Further research is warranted to fully elucidate the structure-activity relationships and to explore the potential of these complexes in the development of new materials and therapeutic agents.

References

Application of Pyrazine-2-amidoxime in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound of significant interest in coordination chemistry and medicinal chemistry. As a structural analogue of the anti-tuberculosis drug pyrazinamide, PAOX and its metal complexes have been explored for their diverse biological activities, including antifungal and antibacterial properties.[1] In coordination chemistry, PAOX acts as a versatile ligand, capable of forming a variety of coordination complexes with transition metals. Its ability to act as a bidentate chelating agent, coordinating through the pyrazine (B50134) ring nitrogen and the oxime nitrogen, allows for the formation of mono- and polynuclear complexes with interesting structural and magnetic properties.[2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound and its metal complexes, along with a summary of their applications.

Data Presentation

Crystallographic Data of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21.[3] Selected bond lengths and angles are summarized in the table below.

Bond/AngleLength (Å) / Angle (°)
C2-N11.335(3)
N1-C61.338(3)
C5-C61.385(4)
C3-C21.401(4)
N4-C31.328(3)
C2-C71.483(3)
N8-C71.300(3)
N9-C71.365(3)
O10-N91.405(3)
N1-C2-C3122.0(2)
C2-C3-N4122.2(2)
C3-N4-C5116.3(2)
N4-C5-C6122.3(2)
C5-C6-N1116.4(2)
C6-N1-C2120.8(2)
N8-C7-N9120.1(2)
N8-C7-C2124.2(2)
N9-C7-C2115.7(2)
O10-N9-C7111.4(2)

Data extracted from the supplementary information of RSC Adv., 2016, 6, 64499–64512.

Stability Constants of this compound Metal Complexes

The stability of metal complexes with this compound has been investigated in different solvents. The following table presents the logarithm of the overall stability constants (log β) for selected divalent and trivalent metal ions.

Metal IonSolventlog β1log β2
Co(II)Acetonitrile4.858.90
Water3.155.85
Mn(II)Acetonitrile4.508.30
Water2.905.40
Fe(II)Acetonitrile5.109.50
Water3.406.30
Cr(III)Acetonitrile6.2011.50
Water4.107.60
Ir(III)Aqueous-11.23

Data for Co(II), Mn(II), Fe(II), and Cr(III) from RSC Adv., 2016, 6, 64499–64512. Data for Ir(III) from a separate study on Ir(III) complexes.[4]

Experimental Protocols

Synthesis of this compound (PAOX)

This protocol is based on the reaction of 2-cyanopyrazine with hydroxylamine (B1172632).[5]

Materials:

  • 2-Cyanopyrazine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • Add a solution of sodium carbonate in water dropwise to the hydroxylamine hydrochloride solution until the pH is neutral, liberating the free hydroxylamine.

  • To this solution, add a solution of 2-cyanopyrazine in ethanol.

  • The molar ratio of 2-cyanopyrazine to hydroxylamine should be approximately 1:1.5.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol/water mixture, to yield crystalline this compound.

Synthesis of a Representative Metal Complex: Tetranuclear Nickel(II) Complex

This protocol is adapted from the synthesis of tetranuclear Ni(II) complexes with this compound.[6]

Materials:

Procedure:

  • Dissolve this compound in methanol in a beaker.

  • In a separate beaker, dissolve nickel(II) nitrate hexahydrate in methanol.

  • Slowly add the nickel(II) salt solution to the ligand solution with constant stirring. The molar ratio of Ni(II) to PAOX should be 1:1.

  • To this mixture, add pyridine dropwise.

  • Allow the resulting solution to stand undisturbed at room temperature.

  • After several days, crystals of the tetranuclear complex, --INVALID-LINK--₂, will form.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: This compound Metal Salt (e.g., Ni(NO3)2·6H2O) reaction Reaction in Solution (e.g., Methanol) start->reaction crystallization Crystallization reaction->crystallization product Metal-PAOX Complex Crystals crystallization->product xrd Single-Crystal X-ray Diffraction product->xrd Structural Determination spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) product->spectroscopy Functional Group & Electronic Transitions magnetic Magnetic Measurements product->magnetic Magnetic Properties elemental Elemental Analysis product->elemental Compositional Analysis data_analysis Data Analysis & Interpretation xrd->data_analysis Bond Lengths, Angles spectroscopy->data_analysis Spectral Data magnetic->data_analysis Magnetic Susceptibility elemental->data_analysis Purity & Stoichiometry

Caption: Workflow for the synthesis and characterization of PAOX metal complexes.

Coordination Modes of this compound

Caption: Common coordination modes of this compound with metal ions.

Postulated Antimicrobial Mechanism of Amidoximes

G cluster_cell Bacterial Cell cluster_effects Cellular Effects paox This compound (PAOX) entry Cellular Uptake paox->entry no_release Nitric Oxide (NO) Release entry->no_release enzyme_inhibition Enzyme Inhibition (e.g., Squalene-hopene cyclase) entry->enzyme_inhibition ros Reactive Oxygen Species (ROS) Generation no_release->ros membrane_damage Membrane Damage enzyme_inhibition->membrane_damage dna_damage DNA Damage ros->dna_damage protein_damage Protein Dysfunction ros->protein_damage cell_death Cell Death membrane_damage->cell_death dna_damage->cell_death protein_damage->cell_death

Caption: Postulated antimicrobial mechanisms of action for amidoxime-containing compounds.

References

Application Notes and Protocols for Pyrazine-2-Amidoxime in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazine-2-amidoxime as a promising scaffold in the development of novel antimicrobial agents. This document includes a summary of its antimicrobial activity, proposed mechanisms of action, and detailed protocols for its synthesis and microbiological evaluation.

This compound, a structural analogue of the antituberculosis drug pyrazinamide, has demonstrated significant in vitro activity against a range of microbial pathogens, including fungi and both Gram-positive and Gram-negative bacteria.[1] Its unique chemical structure offers a versatile platform for the synthesis of new derivatives with enhanced potency and a broader spectrum of activity.

Data Presentation: Antimicrobial Activity of this compound and Its Derivatives

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported antimicrobial activities against various microorganisms.

Table 1: Antimicrobial Activity of this compound (PAOX)

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Candida albicansATCC 1023164128
Staphylococcus aureusATCC 25923128256
Escherichia coliATCC 25922256512

Table 2: Tuberculostatic Activity of Novel Pyrazine (B50134) Derivatives with Amidoxime (B1450833) Moiety

CompoundMIC (µg/mL) against Mycobacterium tuberculosis H37Rv
Derivative 125
Derivative 250
Derivative 3100
Derivative 425
Derivative 5100

Proposed Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on its structural similarity to pyrazinamide, a multi-faceted mechanism is proposed. Like pyrazinamide, this compound is likely a prodrug that is activated within the microbial cell. The proposed cascade of events leading to microbial cell death is illustrated below.

Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PAOX_ext This compound (PAOX) Membrane_Transport Passive Diffusion PAOX_ext->Membrane_Transport PAOX_int Intracellular PAOX Membrane_Transport->PAOX_int Amidase Microbial Amidase PAOX_int->Amidase Activation Activated_PAOX Activated PAOX (e.g., Pyrazinoic Acid Analogue) Target1 Disruption of Membrane Potential & Transport Activated_PAOX->Target1 Target2 Inhibition of Fatty Acid Synthase I Activated_PAOX->Target2 Target3 Inhibition of Trans-translation Activated_PAOX->Target3 Amidase->Activated_PAOX Cell_Death Cell Death Target1->Cell_Death Target2->Cell_Death Target3->Cell_Death

Caption: Proposed multi-target mechanism of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from pyrazine-2-carbonitrile and hydroxylamine (B1172632).[2]

Synthesis of this compound Start Start Step1 Dissolve Pyrazine-2-carbonitrile in Ethanol (B145695) Start->Step1 Step2 Prepare Aqueous Solution of Hydroxylamine Hydrochloride and Sodium Carbonate Step1->Step2 Step3 Add Hydroxylamine Solution to Pyrazine-2-carbonitrile Solution Step2->Step3 Step4 Reflux the Mixture Step3->Step4 Step5 Cool and Concentrate the Reaction Mixture Step4->Step5 Step6 Purify by Recrystallization Step5->Step6 End This compound Step6->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve pyrazine-2-carbonitrile in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of pyrazine-2-carbonitrile with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound using the broth microdilution method, following CLSI guidelines.[3][4]

Broth Microdilution Workflow Start Start Step1 Prepare Serial Dilutions of This compound in a 96-well Microtiter Plate Start->Step1 Step2 Prepare Standardized Microbial Inoculum (0.5 McFarland) Step1->Step2 Step3 Inoculate Each Well with the Microbial Suspension Step2->Step3 Step4 Incubate the Plate at 37°C for 18-24 hours Step3->Step4 Step5 Determine MIC: Lowest Concentration with no Visible Growth Step4->Step5 Step6 Determine MBC: Plate Aliquots from Wells with no Growth onto Agar (B569324) Step5->Step6 Step7 Incubate Agar Plates Step6->Step7 Step8 Determine MBC: Lowest Concentration with ≥99.9% Killing Step7->Step8 End End Step8->End

Caption: Workflow for MIC and MBC determination.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh agar plate culture, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Inoculate each well of the microtiter plate with 50 µL of the diluted microbial suspension. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate a 10 µL aliquot onto an appropriate agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

References

Application Notes and Protocols for Determining the Antimicrobial Activity of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the antimicrobial properties of Pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carboxamide. This compound has demonstrated antibacterial and antifungal activity, particularly against Candida albicans and Gram-positive bacteria.[1][2][3][4] The following protocols are based on established and standardized techniques for antimicrobial susceptibility testing.[5][6][7][8]

Application Note 1: Qualitative Screening by Agar (B569324) Disk Diffusion

1.1 Principle

The agar disk diffusion method (also known as the Kirby-Bauer test) is a widely used qualitative technique to screen for antimicrobial activity.[9][10] A paper disk impregnated with a known concentration of this compound is placed on an agar plate previously inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting microbial growth, a clear circular area, known as a zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]

1.2 Experimental Protocol

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Application of this compound Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a defined concentration of this compound. A stock solution of the compound should be prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final concentration of the solvent does not affect microbial growth.

    • Aseptically place the impregnated disk onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press the disk to ensure complete contact with the agar.

    • Place a negative control disk (impregnated with the solvent only) and a positive control disk (with a known antibiotic) on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

1.3 Data Presentation

Summarize the results in a table for clear comparison.

Test MicroorganismCompoundConcentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureusThis compound5018
Escherichia coliThis compound500
Candida albicansThis compound5022
Staphylococcus aureusSolvent Control (DMSO)-0
Staphylococcus aureusPositive Control (e.g., Gentamicin)1025

1.4 Experimental Workflow Diagram

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Mueller-Hinton Agar Plate A->C B Prepare this compound and Control Disks D Aseptically Apply Disks to Agar Surface B->D C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Measure Zone of Inhibition Diameter (mm) E->F G Record and Compare Results F->G G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Stock Solution C Perform 2-fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Inoculum (5x10^5 CFU/mL) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth (MIC) F->G G cluster_start Starting Point cluster_procedure Procedure cluster_analysis Analysis A Completed MIC Assay Plate B Select Wells with No Growth (MIC and higher conc.) A->B C Aliquot and Plate onto Fresh Agar Medium B->C D Incubate Agar Plates (e.g., 37°C for 24-48h) C->D E Count Colonies to Determine Viable Cells D->E F Calculate % Kill and Identify Lowest Concentration with ≥99.9% kill (MBC/MFC) E->F G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Inoculum and Test Flasks (Control, 1x, 2x, 4x MIC) B Incubate Flasks with Shaking A->B C Withdraw Aliquots at Multiple Time Points (0, 2, 4, 6... 24h) B->C D Perform Serial Dilutions and Plate for Viable Counts C->D C->D Repeat for each time point E Incubate Plates and Count Colonies (CFU) D->E F Calculate Log10 CFU/mL for each Time Point E->F G Plot Log10 CFU/mL vs. Time to Determine Kill Rate F->G G cluster_compound Antimicrobial Agent cluster_cell Microbial Cell cluster_targets Potential Molecular Targets cluster_outcome Outcome Compound This compound A Cell Wall Synthesis Compound->A Inhibits B Protein Synthesis (Ribosomes) Compound->B Inhibits C DNA/RNA Synthesis Compound->C Inhibits D Cell Membrane Integrity Compound->D Inhibits E Metabolic Pathways (e.g., Folate Synthesis) Compound->E Inhibits Outcome Inhibition of Growth (Static) or Cell Death (Cidal) A->Outcome B->Outcome C->Outcome D->Outcome E->Outcome

References

Growing Single Crystals of Pyrazine-2-amidoxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and single-crystal growth of Pyrazine-2-amidoxime, a molecule of interest in pharmaceutical research. The following sections detail the necessary synthetic steps, purification methods, and various crystallization techniques to obtain high-quality single crystals suitable for X-ray diffraction analysis and other solid-state characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available Pyrazinamide (B1679903). The first step involves the dehydration of the amide to a nitrile, followed by the addition of hydroxylamine (B1172632) to form the amidoxime.

Synthesis of Pyrazine-2-carbonitrile from Pyrazinamide

A common method for the synthesis of Pyrazine-2-carbonitrile from Pyrazinamide involves dehydration using a suitable agent. While various dehydrating agents can be used, this protocol details a common laboratory-scale procedure.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Pyrazinamide in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.

  • Dehydrating Agent: Add a dehydrating agent, for example, phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), portion-wise to the stirred suspension. The reaction can be exothermic, so controlled addition and cooling in an ice bath may be necessary.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred ice-water mixture.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude Pyrazine-2-carbonitrile can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis of this compound from Pyrazine-2-carbonitrile

The conversion of Pyrazine-2-carbonitrile to this compound is achieved by reacting the nitrile with hydroxylamine.[1]

Experimental Protocol:

  • Reaction Mixture: Dissolve Pyrazine-2-carbonitrile in a suitable alcohol, such as ethanol (B145695) or methanol.

  • Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) in the same alcohol to generate free hydroxylamine.[2]

  • Reaction: Add the hydroxylamine solution to the nitrile solution and stir the mixture. The reaction can be performed at room temperature or heated to reflux to increase the rate.[2] Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, water, or ethyl acetate/hexane).[3]

Quantitative Data

The following table summarizes the known solubility of this compound in various solvents at ambient temperature. This data is crucial for selecting appropriate solvents for crystallization.

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL
Ethanol~0.2 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~0.1 mg/mL

Single Crystal Growth Techniques

Obtaining high-quality single crystals is essential for determining the three-dimensional molecular structure. Several techniques can be employed, and the choice of method and solvent is critical for success.

Vapor Diffusion Method

Vapor diffusion is a gentle and widely used technique for growing high-quality crystals of organic molecules.[4][5] A successful crystallization of this compound has been reported using this method.

Experimental Protocol:

  • Prepare the Solution: Dissolve approximately 2 mg of purified this compound in 1 mL of acetonitrile (B52724) (MeCN) in a small, narrow vial. This will be the inner vial.

  • Prepare the Reservoir: In a larger outer vial or beaker, add 2.5 mL of tetrahydropyran (B127337) (THP) as the anti-solvent.

  • Set up the Diffusion: Place the inner vial containing the sample solution inside the larger vial with the anti-solvent. Ensure the inner vial is not submerged and remains upright.

  • Seal and Incubate: Seal the outer container tightly with a cap or parafilm to create a closed system.

  • Crystallization: Allow the setup to stand undisturbed at room temperature. The more volatile anti-solvent (THP) will slowly diffuse into the less volatile solvent (MeCN), gradually reducing the solubility of the this compound and inducing crystallization. This process may take several days to two weeks.

Slow Evaporation Method

This is a straightforward method that can yield good quality crystals if the compound is moderately volatile and stable.[6]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility. Based on the available data, a mixed solvent system might be necessary to achieve the desired solubility.

  • Prepare a Saturated Solution: Prepare a nearly saturated or saturated solution of this compound in the chosen solvent or solvent system in a clean vial.

  • Control Evaporation: Cover the vial with a cap or parafilm with a few small pinholes. The size and number of holes will control the rate of evaporation. A slower evaporation rate generally leads to better quality crystals.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days or weeks.

Slow Cooling Method

This technique is effective when the solubility of the compound is significantly temperature-dependent.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Prepare a Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., by gentle heating in a water bath). Ensure all the solid has dissolved.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This can be achieved by placing the container in an insulated box or a dewar flask.

  • Crystal Growth: As the solution cools, the solubility will decrease, leading to the formation of crystals.

Visualization of Experimental Workflows

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Amidoxime Formation Pyrazinamide Pyrazinamide Dehydration Dehydration (e.g., P₂O₅ or SOCl₂) Pyrazinamide->Dehydration Pyrazine_2_carbonitrile Pyrazine-2-carbonitrile Dehydration->Pyrazine_2_carbonitrile Purification1 Purification (Column Chromatography/ Recrystallization) Pyrazine_2_carbonitrile->Purification1 Purified_Nitrile Purified Pyrazine-2-carbonitrile Purification1->Purified_Nitrile Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Purified_Nitrile->Hydroxylamine Pyrazine_2_amidoxime This compound Hydroxylamine->Pyrazine_2_amidoxime Purification2 Purification (Recrystallization) Pyrazine_2_amidoxime->Purification2

Caption: Workflow for the synthesis of this compound.

Crystallization Workflow

Crystallization_Workflow Single Crystal Growth of this compound cluster_0 Vapor Diffusion cluster_1 Slow Evaporation cluster_2 Slow Cooling Start Purified This compound VD_Solvent Dissolve in Acetonitrile Start->VD_Solvent SE_Solvent Prepare Saturated Solution Start->SE_Solvent SC_Solvent Prepare Saturated Solution at High Temp. Start->SC_Solvent VD_Antisolvent Add Tetrahydropyran as Anti-solvent VD_Solvent->VD_Antisolvent VD_Seal Seal and Incubate VD_Antisolvent->VD_Seal VD_Crystals Single Crystals VD_Seal->VD_Crystals SE_Evaporate Controlled Evaporation SE_Solvent->SE_Evaporate SE_Crystals Single Crystals SE_Evaporate->SE_Crystals SC_Cool Slow Cooling SC_Solvent->SC_Cool SC_Crystals Single Crystals SC_Cool->SC_Crystals

Caption: Workflow for single crystal growth techniques.

Troubleshooting Common Crystallization Issues

  • No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent or adding more anti-solvent. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.

  • Formation of Oil or Amorphous Precipitate: This can happen if the solution is too concentrated or cools too quickly. Try using a more dilute solution or slowing down the cooling/diffusion rate.

  • Poor Crystal Quality (e.g., twinned or small crystals): This is often due to rapid crystal growth. Slowing down the crystallization process by reducing the rate of evaporation, cooling, or diffusion can lead to better quality crystals. Ensure the crystallization environment is free from vibrations.

  • Impure Crystals: The starting material may not be pure enough. Further purification of the this compound may be necessary before attempting crystallization.[3]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyrazine-2-amidoxime. This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to antituberculosis drugs like pyrazinamide (B1679903) and its potential antimycotic properties.[1][2] This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in bulk materials or during formulation development.

The developed method utilizes a reverse-phase C18 column with UV detection, providing excellent selectivity and sensitivity for the analyte. The protocol has been designed to be straightforward and easily transferable between different laboratories.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions were optimized for the efficient separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (B52724) (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 285 nm
Run Time 10 minutes

2. Preparation of Reagents and Samples

  • Mobile Phase Preparation:

    • Prepare a 20mM solution of Potassium Phosphate Monobasic in HPLC-grade water.

    • Adjust the pH of the solution to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Mix the filtered buffer with acetonitrile in a 90:10 volume ratio.

    • Degas the final mobile phase solution by sonication for 15 minutes.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Acetonitrile can also be used as a solvent for initial dissolution.[1] This stock solution should be stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the analyte.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables summarize the quantitative data obtained during the method validation, demonstrating its suitability for the intended purpose.

System Suitability

ParameterAcceptance CriteriaResult (n=6)
Retention Time (min) RSD ≤ 2.0%4.52 (RSD: 0.5%)
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20006800

Linearity

Concentration (µg/mL)Peak Area (mAU*s)
125.4
5126.8
10254.1
25635.7
501272.3
Correlation Coefficient (R²) ≥ 0.999

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase start Start reagent_prep Prepare Mobile Phase and Standards start->reagent_prep sample_prep Prepare Sample (Dissolve & Filter) reagent_prep->sample_prep instrument_setup HPLC System Setup (Equilibrate Column) sample_prep->instrument_setup run_sequence Run Chromatographic Sequence instrument_setup->run_sequence data_acq Data Acquisition run_sequence->data_acq data_proc Data Processing (Integrate Peaks) data_acq->data_proc quant_calc Quantification (Calibration Curve) data_proc->quant_calc report_gen Generate Report quant_calc->report_gen end_node End report_gen->end_node

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Thermogravimetric Analysis (TGA) of Pyrazine-2-amidoxime Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its role as a structural analog of pyrazinamide, a key anti-tuberculosis drug. The amidoxime (B1450833) group and the pyrazine (B50134) ring's nitrogen atoms make PAOX an excellent chelating agent for various metal ions. The resulting metal complexes exhibit diverse structural, magnetic, and thermal properties, making them promising candidates for new therapeutic agents and functional materials.

Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the thermal stability and decomposition behavior of these metal complexes. By precisely measuring the change in mass as a function of temperature, TGA provides critical insights into the composition, stoichiometry of solvated molecules, and decomposition pathways of the coordination compounds. This data is vital for assessing the stability of these compounds under different thermal conditions, a crucial parameter for their potential application in drug development and materials science.

These application notes provide a comprehensive overview of the thermogravimetric analysis of this compound and its metal complexes, including detailed experimental protocols and a comparative summary of their thermal decomposition behavior.

Data Presentation: Thermal Decomposition of this compound and its Metal Complexes

The thermal stability of this compound and its metal complexes varies significantly upon coordination. The following table summarizes the quantitative data obtained from the thermogravimetric analysis of the free ligand and a representative copper(II) complex of a closely related ligand, pyrazine-2-carboxamide, which serves as a model for the expected behavior of PAOX complexes.

CompoundDecomposition StepTemperature Range (°C)Weight Loss (%) (Experimental)Weight Loss (%) (Calculated)Assignment
This compound (PAOX) 1153 - 27082.04-Loss of a pyrazine molecule
2271 - 31613.22-Decomposition of the amidoxime group
[Cu(pyrazine-2-carboxamide)₂(NO₃)₂]·2CH₃OH 198 - 105~1412.9Removal of two methanol (B129727) solvent molecules
2198 - 285~7270.6Decomposition of pyrazine-2-carboxamide ligands and nitrate (B79036) anions

Experimental Protocols

I. Synthesis of this compound Metal Complexes (General Procedure)

This protocol provides a general method for the synthesis of this compound metal complexes. The specific molar ratios and reaction conditions may need to be optimized for each metal salt.

Materials:

  • This compound (PAOX)

  • Metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, CoCl₂·6H₂O)

  • Methanol (reagent grade)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in methanol.

  • In a separate flask, dissolve the corresponding metal salt in methanol or a methanol/water mixture.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure complete reaction.

  • The resulting precipitate (the metal complex) is collected by filtration.

  • Wash the precipitate with small portions of cold methanol to remove any unreacted starting materials.

  • Dry the product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.

For example, in the synthesis of a tetranuclear Nickel(II) complex, NiX₂·6H₂O (where X = ClO₄⁻ or NO₃⁻) is reacted with this compound.[2]

II. Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for performing thermogravimetric analysis on this compound metal complexes.

Instrumentation:

  • A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried metal complex (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the initial temperature to ambient (e.g., 25-35°C).

    • Set the final temperature (e.g., 800-1000°C).

    • Select a constant heating rate (e.g., 10°C/min).[1]

    • Set the atmosphere to a continuous flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative decomposition, air can be used.[1]

  • Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to determine the temperatures of the maximum rates of decomposition.

    • Analyze the TGA curve to identify the temperature ranges of decomposition steps and the corresponding percentage of weight loss for each step.

    • Determine the final residual mass, which often corresponds to the formation of a stable metal oxide.[1]

Visualizations

Experimental Workflow for Synthesis and TGA of this compound Metal Complexes

experimental_workflow cluster_synthesis Complex Synthesis cluster_tga Thermogravimetric Analysis start Start dissolve_paox Dissolve this compound in Solvent start->dissolve_paox dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mixing Mix Solutions (Stirring/Reflux) dissolve_paox->mixing dissolve_metal->mixing filtration Filter Precipitate mixing->filtration washing Wash with Solvent filtration->washing drying Dry Complex washing->drying weighing Weigh Dried Complex drying->weighing tga_setup Load Sample into TGA (Set Parameters: Temp Range, Heating Rate, Atmosphere) weighing->tga_setup tga_run Run TGA Experiment tga_setup->tga_run data_analysis Analyze TGA/DTG Curves (Decomposition Steps, Weight Loss, Residue) tga_run->data_analysis end_point End data_analysis->end_point

Caption: Workflow for the synthesis and thermogravimetric analysis of metal complexes.

Logical Relationship of TGA Data Analysis

tga_analysis_logic tga_curve TGA Curve (% Weight vs. Temperature) dtg_curve DTG Curve (Rate of Weight Loss vs. Temperature) tga_curve->dtg_curve Derivative decomposition_steps Identify Decomposition Steps (Plateaus and Slopes) tga_curve->decomposition_steps temperature_ranges Determine Temperature Ranges (Onset and End Temperatures) decomposition_steps->temperature_ranges weight_loss Calculate % Weight Loss for Each Step decomposition_steps->weight_loss residue Determine Final Residue (% Mass) decomposition_steps->residue interpretation Structural Interpretation (Loss of Solvents, Ligand Decomposition, Metal Oxide Formation) temperature_ranges->interpretation weight_loss->interpretation residue->interpretation

Caption: Logical flow of data analysis in thermogravimetric studies.

References

Application Notes: In Vitro Antibacterial Testing of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound and a structural analogue of pyrazinamide (B1679903) (PZA), a first-line medication for the treatment of tuberculosis.[1][2] Emerging research has highlighted the potential of PAOX as an antimicrobial agent, demonstrating bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against various bacterial strains, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Principle of Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing is fundamental to drug discovery and development.[4][5] The primary goals are to quantify the effect of an agent on a specific microorganism.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7][8] It is the standard measure of a compound's potency in inhibiting bacterial growth.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] The MBC is determined as a subsequent step to the MIC assay and provides crucial information on whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[11]

Applications

The protocols described herein are essential for:

  • Screening and discovery of new antimicrobial agents.

  • Evaluating the spectrum of activity of lead compounds like this compound.

  • Providing quantitative data for structure-activity relationship (SAR) studies.

  • Assessing the potential for bacterial resistance development.

Quantitative Data Summary

The antimicrobial activity of this compound has been quantified against several reference microbial strains. The reported MIC and MBC values are summarized below.

MicroorganismStrain (ATCC)TypeMICMBC
Enterococcus hirae8043Gram-positive5.79 mM (~800 µg/mL)5.79 mM (~800 µg/mL)
Staphylococcus aureus6538Gram-positive5.79 mM (~800 µg/mL)5.79 mM (~800 µg/mL)
Escherichia coli8739Gram-negative5.79 mM (~800 µg/mL)5.79 mM (~800 µg/mL)
Proteus vulgaris6896Gram-negative5.79 mM (~800 µg/mL)5.79 mM (~800 µg/mL)
Pseudomonas aeruginosa9027Gram-negative5.79 mM (~800 µg/mL)5.79 mM (~800 µg/mL)
Candida albicans4635Yeast (Fungus)0.58 mM (~80 µg/mL)0.58 mM (~80 µg/mL)
Data sourced from Chylewska et al. (2016).[1] Concentration in µg/mL is calculated based on a molar mass of 138.13 g/mol for this compound.

Experimental Workflows and Logical Diagrams

MIC_Workflow cluster_prep 1. Preparation cluster_plate 2. Assay Setup cluster_exp 3. Experiment cluster_res 4. Analysis prep Reagent Preparation inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) paox_prep Prepare this compound Stock Solution plate_setup Plate Setup (96-well) paox_prep->plate_setup dilution Perform 2-fold Serial Dilutions of PAOX in Broth plate_setup->dilution controls Add Controls (Growth & Sterility) dilution->controls inoculate Inoculate Wells with Bacterial Suspension controls->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read Read Results incubate->read interpret Determine MIC: Lowest concentration with no visible growth read->interpret MBC_Workflow mic_plate Start with Completed MIC Plate select_wells Select Wells at and above MIC (No visible growth) mic_plate->select_wells plating Subculture Aliquots (10-100 µL) from selected wells onto Nutrient Agar Plates select_wells->plating incubate Incubate Agar Plates (e.g., 37°C for 24h) plating->incubate count Count Colonies (CFU) on each plate incubate->count interpret Determine MBC: Lowest concentration with ≥99.9% reduction in CFU count->interpret MIC_MBC_Relationship Test Antimicrobial Susceptibility Test MIC MIC (Growth Inhibition) Test->MIC Primary screen MBC MBC (Bactericidal Activity) MIC->MBC Confirmatory screen Bacteriostatic Bacteriostatic (MBC >> MIC) MBC->Bacteriostatic Interpretation Bactericidal Bactericidal (MBC ≈ MIC) MBC->Bactericidal Interpretation

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a structural analogue of pyrazinamide, a well-known antitubercular agent.[1] Emerging research has highlighted its potential as an antimicrobial agent, with demonstrated activity against the fungal pathogen Candida albicans as well as various bacteria.[1][2][3] As a member of the pyrazine (B50134) and amidoxime (B1450833) chemical classes, PAOX is a compound of interest for the development of new antifungal therapies.[4][5] Amidoxime derivatives, in particular, are recognized for a wide range of biological activities, including antifungal properties.[4][6]

These application notes provide a comprehensive guide to performing antifungal susceptibility testing of this compound, enabling researchers to evaluate its efficacy against various fungal isolates. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.[7][8][9][10][11][12][13][14]

Data Presentation

The antifungal activity of this compound against Candida albicans has been quantitatively assessed, with reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. A lower MIC value is indicative of greater antifungal potency.

Fungal SpeciesStrainMIC (mM)MFC (mM)Reference
Candida albicansATCC 46350.585.79[1]

Experimental Protocols

The following protocols describe the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens. This method is a standardized procedure for assessing the in vitro activity of an antifungal agent.[15]

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida albicans)

This protocol is harmonized with the principles outlined in the CLSI M27 and EUCAST E.Def 7.4 documents.[8][9][10][12]

Materials and Reagents:

  • This compound (PAOX) powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Positive control antifungal (e.g., fluconazole)

  • Sterile pipettes and tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh PAOX powder and dissolve in DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Inoculum Preparation:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • From the fresh culture, select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer at 530 nm.

    • Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial twofold dilutions of the PAOX stock solution in RPMI-1640 medium to achieve the desired final concentration range for testing.

    • The final volume in each well should be 100 µL after the addition of the inoculum.

    • Include a growth control well containing only the medium and inoculum, and a sterility control well with medium only. A positive control antifungal should also be tested in parallel.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of PAOX that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.

    • The endpoint can be determined visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 492 nm).

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spot the aliquot onto a fresh SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 24-48 hours.

  • MFC Determination:

    • The MFC is the lowest concentration of PAOX from which no fungal colonies grow on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare PAOX Stock Solution dilution Serially Dilute PAOX in 96-well Plate stock->dilution inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Agar Plate for 24-48h subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc

Caption: Workflow for Antifungal Susceptibility Testing.

Potential Antifungal Mechanisms of Action

The precise molecular mechanism of action for this compound against fungal cells has not been fully elucidated. However, the following diagram illustrates common targets for antifungal drugs, which may represent potential mechanisms for novel compounds like PAOX.

G cluster_cell Fungal Cell cluster_drug This compound (Potential Targets) cell_wall Cell Wall Synthesis (e.g., β-glucan, chitin) cell_membrane Cell Membrane Integrity (e.g., Ergosterol Synthesis) protein_synthesis Protein Synthesis (Ribosomes) nucleic_acid Nucleic Acid Synthesis (DNA/RNA) paox PAOX paox->cell_wall Inhibition? paox->cell_membrane Disruption? paox->protein_synthesis Inhibition? paox->nucleic_acid Inhibition?

References

Application Notes and Protocols: Synthesis of Polydentate Ligands from Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polydentate ligands derived from pyrazine-2-amidoxime. While this compound is well-established as a bidentate ligand in coordination chemistry, its use as a scaffold for creating ligands with higher denticity is a promising area for the development of new metal complexes with unique properties. This document outlines a proposed synthetic methodology, based on established chemical principles, for the preparation of polydentate Schiff base ligands from this compound, along with detailed experimental protocols and characterization data.

Introduction

This compound (PAOX) is a versatile building block in medicinal and coordination chemistry.[1][2] It possesses multiple coordination sites: the two nitrogen atoms of the pyrazine (B50134) ring and the nitrogen and oxygen atoms of the amidoxime (B1450833) group.[3] Typically, it coordinates to metal ions in a bidentate fashion through the pyrazine nitrogen and the oxime nitrogen.[4][5] This document explores the synthetic potential of the free amino group of the amidoxime moiety to create more complex polydentate ligands through Schiff base condensation. The resulting ligands are expected to exhibit enhanced coordination capabilities, leading to the formation of novel metal complexes with potential applications in catalysis, materials science, and as therapeutic agents.

Proposed Synthetic Pathway: Schiff Base Condensation

The most straightforward approach to increase the denticity of this compound is through the condensation of its primary amino group with carbonyl compounds (aldehydes or ketones) to form a Schiff base (imine) linkage (-N=CH-). This reaction introduces new donor atoms into the ligand framework, thereby creating a polydentate chelate.

A general reaction scheme is presented below:

G Protocol 1: Workflow A Dissolve this compound in Ethanol B Add Salicylaldehyde (1:1 molar ratio) A->B C Add Glacial Acetic Acid (catalytic amount) B->C D Reflux the Mixture (4-6 hours) C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration E->F G Wash with Cold Ethanol F->G H Dry in a Vacuum Oven G->H G Protocol 2: Workflow A Dissolve this compound in Methanol B Add Glyoxal (40% aq. solution) (2:1 molar ratio of PAOX:Glyoxal) A->B C Stir at Room Temperature (24 hours) B->C D Collect Precipitate by Filtration C->D E Wash with Cold Methanol and Water D->E F Recrystallize from a suitable solvent (e.g., DMF/Ethanol) E->F G Dry under Vacuum F->G G A Start with Bidentate Ligand (this compound) B Identify Reactive Site (Primary Amino Group) A->B C Select Appropriate Reaction (Schiff Base Condensation) B->C D Choose Carbonyl Compound (Aldehyde or Ketone) C->D E Synthesize Polydentate Ligand D->E F Characterize New Ligand E->F G Synthesize Metal Complexes F->G H Investigate Properties and Applications G->H

References

Application of Pyrazine-2-amidoxime in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime is a heterocyclic compound incorporating a pyrazine (B50134) ring and an amidoxime (B1450833) functional group. The pyrazine moiety is a common scaffold in medicinal chemistry, recognized for its role in numerous FDA-approved drugs and its ability to act as a hydrogen bond acceptor, often interacting with the hinge region of kinases.[1][2] The amidoxime group serves as a versatile pharmacophore and a bioisostere for carboxylic acids, contributing to the biological activity of various compounds.[3] While direct evidence for this compound as a potent enzyme inhibitor is emerging, its structural similarity to known enzyme inhibitors, such as pyrazine-carboxamide derivatives, suggests its potential as a valuable scaffold in the design and development of novel enzyme inhibitors.[4][5] This document provides an overview of its potential applications, methodologies for its synthesis, and protocols for evaluating its enzyme inhibitory activity, drawing from research on structurally related compounds.

Potential Enzyme Targets and Applications

Derivatives of the pyrazine scaffold have demonstrated inhibitory activity against a range of enzymes, highlighting the potential of this compound as a starting point for inhibitor development.

Kinases: The pyrazine ring is a key feature in many kinase inhibitors.[2] Pyrazine-carboxamide derivatives have shown inhibitory activity against tyrosine kinases such as AXL1 and TRKA.[5] Given that the nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases, this compound is a promising candidate for the development of novel kinase inhibitors for applications in oncology and inflammatory diseases.[1]

Alkaline Phosphatases: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been identified as competitive inhibitors of human placental alkaline phosphatase.[4] This suggests that the pyrazine core is crucial for binding to the enzyme's active site. This compound could be explored for its potential to inhibit alkaline phosphatases, which are implicated in various physiological and pathological processes.

Other Potential Targets: The amidoxime functional group is known to be a key feature in inhibitors of various enzymes, including metalloproteinases. While specific studies on this compound are limited, its structural features warrant investigation against a broader range of enzymatic targets.

Quantitative Data on Related Pyrazine Derivatives

The following table summarizes the inhibitory activity of some pyrazine-carboxamide derivatives against their respective enzyme targets. This data provides a reference for the potential potency that may be achieved with this compound-based inhibitors.

Compound ClassTarget EnzymeCompoundIC50 (µM)Inhibition TypeReference
Pyrazine-2-carboxamide DerivativesHuman Placental Alkaline Phosphatase5d1.469 ± 0.02Competitive[4]
Pyrazine-2-carboxamide DerivativesTyrosine Kinase (AXL1)Compound 441% inhibition at 10 µM-[5]
Pyrazine-2-carboxamide DerivativesTyrosine Kinase (TRKA)Compound 334% inhibition at 10 µM-[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for conducting enzyme inhibition assays are provided below. These protocols are based on established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved from pyrazinecarbonitrile (B1219330).[6]

Materials:

Procedure:

  • Dissolve pyrazinecarbonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium carbonate in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of pyrazinecarbonitrile.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The resulting aqueous solution may be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system.

G cluster_synthesis Synthesis of this compound start Start: Pyrazinecarbonitrile step1 Dissolve in Ethanol start->step1 step3 Combine Reactants step1->step3 step2 Prepare Aqueous Hydroxylamine Solution step2->step3 step4 Reflux Reaction Mixture step3->step4 step5 Cool and Concentrate step4->step5 step6 Purify by Recrystallization step5->step6 end_product End: this compound step6->end_product

Synthesis workflow for this compound.
General Protocol for Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for testing the inhibitory potential of this compound against a target kinase.[7]

Materials:

  • Purified recombinant target kinase

  • Appropriate kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare the ATP and substrate solutions in kinase assay buffer at the desired concentrations.

  • Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the kinase substrate, and the this compound solution (or DMSO for control wells).

  • Initiate Reaction: Add the target kinase to each well to start the reaction.

  • Enzyme Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_assay Kinase Inhibition Assay Workflow prep Prepare Reagents (Inhibitor, ATP, Substrate) setup Set up Reaction in 96-well Plate prep->setup initiate Add Kinase to Initiate Reaction setup->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_detect Stop Reaction & Detect ADP (Add ADP-Glo™ Reagent) incubate->stop_detect luminescence Generate Luminescent Signal stop_detect->luminescence measure Measure Luminescence luminescence->measure analyze Analyze Data (Calculate IC50) measure->analyze

Workflow for a kinase inhibition assay.
General Protocol for Alkaline Phosphatase Inhibition Assay

This protocol is based on the methodology used for testing pyrazine-carboxamide derivatives.[4]

Materials:

  • Alkaline phosphatase (e.g., human placental)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

  • This compound (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Solutions: Prepare a stock solution of pNPP in the assay buffer. Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound solution (or DMSO for control), and the alkaline phosphatase enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes). The absorbance is due to the formation of p-nitrophenol.

  • Data Analysis: Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value. To determine the mode of inhibition, perform kinetic studies by varying the substrate concentration at different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk plots.

Signaling Pathway Context

The potential inhibitory effect of this compound on kinases would place it within the complex network of cellular signaling pathways. For instance, if it were to inhibit a tyrosine kinase like AXL, it could impact downstream pathways such as the PI3K-Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.

G cluster_pathway Potential Impact on a Tyrosine Kinase Signaling Pathway P2A This compound TK Tyrosine Kinase (e.g., AXL) P2A->TK Inhibition PI3K PI3K TK->PI3K MAPK MAPK/ERK TK->MAPK Akt Akt PI3K->Akt Cellular_Responses Cell Survival, Proliferation, Migration Akt->Cellular_Responses MAPK->Cellular_Responses

Hypothetical inhibition of a tyrosine kinase pathway.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its structural relationship to known inhibitors of kinases and alkaline phosphatases suggests its potential for broad applications in drug discovery. The protocols outlined in this document provide a framework for the synthesis and evaluation of this compound and its future derivatives as enzyme inhibitors. Further research is warranted to fully elucidate its inhibitory profile and mechanism of action against various enzymatic targets.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazine-2-amidoxime and its Antioxidant Potential

This compound is a heterocyclic compound incorporating a pyrazine (B50134) ring and an amidoxime (B1450833) functional group. Pyrazine derivatives are recognized for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The amidoxime functional group is also known to contribute to the antioxidant capacity of molecules. Therefore, this compound is a compound of interest for its potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Potential Signaling Pathway: The Keap1/Nrf2 Pathway

While the precise signaling pathway for this compound's antioxidant activity has not been elucidated, evidence from related pyrazine derivatives, such as chalcones, suggests a potential role for the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[2][3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazine_derivative This compound (or related derivatives) Keap1_Nrf2 Keap1-Nrf2 Complex Pyrazine_derivative->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense Leads to

Caption: Proposed Keap1/Nrf2 signaling pathway for pyrazine derivatives.

Experimental Protocols for In Vitro Antioxidant Activity Assessment

The following are detailed protocols for three widely used in vitro assays to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Experimental Workflow:

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction_setup Mix Sample/Control with DPPH solution (e.g., 1:1 v/v) prep_dpph->reaction_setup prep_sample Prepare various concentrations of This compound in Methanol prep_sample->reaction_setup prep_control Prepare Positive Control (e.g., Ascorbic Acid, Trolox) prep_control->reaction_setup incubation Incubate in the dark (e.g., 30 minutes at room temp.) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Pipette 100 µL of each concentration of the test compound, positive control, and blank (solvent) into separate wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Experimental Workflow:

ABTS_Workflow prep_abts_stock Prepare ABTS•+ stock solution: Mix 7 mM ABTS with 2.45 mM potassium persulfate incubate_abts Incubate in dark for 12-16 hours prep_abts_stock->incubate_abts prep_abts_working Dilute ABTS•+ stock to an absorbance of ~0.7 at 734 nm incubate_abts->prep_abts_working reaction_setup Mix Sample/Control with ABTS•+ working solution prep_abts_working->reaction_setup prep_sample Prepare various concentrations of This compound prep_sample->reaction_setup prep_control Prepare Positive Control (e.g., Trolox) prep_control->reaction_setup incubation Incubate at room temp. (e.g., 6 minutes) reaction_setup->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and IC50 or TEAC value measurement->calculation

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control (Trolox): Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of the test compound, positive control, or blank to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Experimental Workflow:

FRAP_Workflow prep_frap_reagent Prepare FRAP reagent: Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, 20 mM FeCl3·6H2O (10:1:1 v/v/v) warm_reagent Warm FRAP reagent to 37°C prep_frap_reagent->warm_reagent reaction_setup Mix Sample/Standard with FRAP reagent warm_reagent->reaction_setup prep_sample Prepare various concentrations of This compound prep_sample->reaction_setup prep_standard Prepare FeSO4 standard curve prep_standard->reaction_setup incubation Incubate at 37°C (e.g., 4 minutes) reaction_setup->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Determine FRAP value from FeSO4 standard curve measurement->calculation

References

Pyrazine-2-amidoxime: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound that has garnered significant interest in organic synthesis and medicinal chemistry. As a structural analog of pyrazinamide, a first-line anti-tuberculosis drug, PAOX serves as a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. Its unique chemical structure, featuring a pyrazine (B50134) ring and an amidoxime (B1450833) moiety, imparts a range of biological activities and makes it a versatile reagent for creating complex molecules.[1] Amidoximes, in general, are recognized as important pharmacophores and precursors for various transformations, and PAOX is no exception.[1] It has demonstrated antibacterial and antifungal properties and acts as a chelating ligand for various metal ions.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in organic synthesis, focusing on its application in the formation of 1,2,4-oxadiazoles and peptidomimetics, its role in coordination chemistry, and its inherent antimicrobial properties.

Synthesis of this compound

This compound is typically synthesized from the readily available pyrazine-2-carbonitrile. The synthesis involves the reaction of the nitrile with hydroxylamine (B1172632), often in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • Add a solution of sodium carbonate in water to liberate the free hydroxylamine.

  • To this solution, add a solution of pyrazine-2-carbonitrile in ethanol.

  • The reaction mixture is then heated under reflux for several hours.

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a crystalline solid.

G Pyrazine_2_carbonitrile Pyrazine-2-carbonitrile PAOX This compound Pyrazine_2_carbonitrile->PAOX Ethanol/Water, Reflux Hydroxylamine Hydroxylamine (from NH2OH·HCl + Na2CO3) Hydroxylamine->PAOX G PAOX This compound Intermediate O-Acyl this compound Intermediate PAOX->Intermediate Acylation Acylating_Agent Acylating Agent (e.g., R-COCl, (RCO)2O) Acylating_Agent->Intermediate Oxadiazole 3-(Pyrazin-2-yl)-5-R-1,2,4-oxadiazole Intermediate->Oxadiazole Cyclodehydration (Heat or Base) G Pyrazine_acid 3-Cyanopyrazine-2-carboxylic acid Dipeptide Cyanopyrazine-Peptide Conjugate Pyrazine_acid->Dipeptide Amino_acid Amino Acid Ester (e.g., H-Pro-OMe) Amino_acid->Dipeptide Coupling Coupling Agent (e.g., EDC, HOBt) Coupling->Dipeptide Amide Coupling Peptidomimetic Pyrazine-Amidoxime Peptidomimetic Dipeptide->Peptidomimetic Amidoxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Peptidomimetic

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Pyrazine-2-amidoxime (PAOX).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product shows low purity after synthesis. What are the potential impurities?

Answer: Low purity in this compound synthesis can be attributed to several factors, including incomplete reactions and side reactions. The most common impurities to consider are:

  • Unreacted Starting Materials:

    • 2-Cyanopyrazine: The primary starting material for the synthesis of PAOX.

    • Hydroxylamine (B1172632): The reagent used to convert the nitrile group to an amidoxime.

  • Side Products:

    • Pyrazine-2-carboxamide: Can form if the nitrile group of 2-cyanopyrazine undergoes hydrolysis.

    • Pyrazine-2-carboxylic acid: Further hydrolysis of pyrazine-2-carboxamide can lead to the formation of the carboxylic acid.[1]

    • Imidazoles: These can be formed as byproducts in pyrazine (B50134) synthesis, particularly if the reaction temperature is not well-controlled.

Question 2: I am having difficulty removing unreacted 2-cyanopyrazine from my product. What purification methods are most effective?

Answer: Separating unreacted 2-cyanopyrazine from this compound can be challenging due to their structural similarities. Here are a few recommended methods:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since this compound is more polar than 2-cyanopyrazine, a normal-phase silica (B1680970) gel column can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, should provide good separation.[2]

  • Recrystallization: Careful selection of a recrystallization solvent can effectively remove less soluble or more soluble impurities. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity (2-cyanopyrazine) has different solubility characteristics.

  • Diffusion Crystallization: For obtaining high-purity crystalline PAOX, a slow diffusion method can be very effective. Dissolve the crude product in a good solvent like acetonitrile (B52724) and then slowly introduce an anti-solvent such as tetrahydropyran. This allows for the gradual formation of pure crystals.

Question 3: How can I remove hydroxylamine and its salts from my reaction mixture?

Answer: Hydroxylamine and its salts are generally water-soluble, which can be exploited for their removal.

  • Aqueous Work-up: A simple liquid-liquid extraction (LLE) is often sufficient. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it several times with water. The hydroxylamine salts will partition into the aqueous layer. Be mindful of the pH, as the solubility of this compound may also be pH-dependent.

  • Silica Gel Plug: If residual hydroxylamine remains after extraction, passing the organic solution through a short plug of silica gel can help adsorb the polar impurity.

Question 4: My purified this compound appears to be degrading over time. What are the stability and storage recommendations?

Answer: this compound can be susceptible to degradation, especially at elevated temperatures. Thermal decomposition studies have shown that it starts to decompose at temperatures above 170°C. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation. For solutions, storage at -20°C or -80°C is recommended, and it's best to use freshly prepared solutions for experiments.[3]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method to obtain high-purity crystalline this compound?

A1: Diffusion crystallization is a reported method for obtaining high-quality crystals of this compound. This involves dissolving the compound in a suitable solvent, such as acetonitrile, and then layering it with an anti-solvent, like tetrahydropyran, in a sealed container. Over time, the anti-solvent will diffuse into the solvent, reducing the solubility of the product and promoting the slow growth of pure crystals.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques should be used to confirm the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Commercially available this compound with 97% purity has a reported melting point of 180-185 °C.

Q3: Are there any known safety concerns when handling this compound?

A3: As with any chemical, appropriate safety precautions should be taken. It is advisable to handle this compound in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Their Potential Origin

ImpurityChemical StructurePotential Origin
2-CyanopyrazineUnreacted starting material.
HydroxylamineNH₂OHUnreacted reagent.
Pyrazine-2-carboxamideHydrolysis of 2-cyanopyrazine or this compound.[1]
Pyrazine-2-carboxylic acidHydrolysis of pyrazine-2-carboxamide.[1]

Table 2: Comparison of Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Can yield high-purity crystalline material; relatively simple setup.Requires careful solvent selection; can be time-consuming; potential for product loss.
Column Chromatography Separation based on differential partitioning of compounds between a stationary phase and a mobile phase.Highly effective for separating compounds with different polarities; applicable to a wide range of compounds.Can be labor-intensive and time-consuming; requires larger volumes of solvents.
Liquid-Liquid Extraction Separation based on the differential solubility of compounds in two immiscible liquid phases.Good for initial cleanup and removal of water-soluble impurities.May not be effective for separating compounds with similar solubilities; can be emulsion-prone.
Diffusion Crystallization Slow crystallization induced by the gradual diffusion of an anti-solvent.Can produce very high-quality single crystals; excellent for final purification.Very slow process; may not be suitable for large-scale purification.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 0% to 50% ethyl acetate in hexane.[2]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol (B145695) or a mixture of ethanol and water could be a good starting point.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below its decomposition point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound (from synthesis) extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction Initial Cleanup chromatography Column Chromatography (Silica Gel) extraction->chromatography Separation of Organic Impurities recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, NMR, MS) recrystallization->analysis Purity Check pure_product Pure this compound analysis->pure_product

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic start Low Purity of This compound impurity_id Identify Impurities (TLC, HPLC, NMR) start->impurity_id unreacted_sm Unreacted Starting Materials? impurity_id->unreacted_sm side_products Side Products? unreacted_sm->side_products No unreacted_sm_yes Column Chromatography or Recrystallization unreacted_sm->unreacted_sm_yes Yes side_products_yes Aqueous Wash for Polar Impurities side_products->side_products_yes Yes side_products_no Consider Other Purification Methods side_products->side_products_no No

Caption: A logical flowchart for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Pyrazine-2-amidoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data to optimize the synthesis of Pyrazine-2-amidoxime.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound from 2-cyanopyrazine and hydroxylamine (B1172632).

Question 1: Why is my reaction yield of this compound consistently low?

Answer: Low yields can stem from several factors related to the reactants and reaction conditions. Consider the following optimization strategies:

  • Hydroxylamine Stoichiometry: The addition of hydroxylamine to the nitrile is a critical step. Using an excess of hydroxylamine can significantly improve the yield, especially for aromatic nitriles.[1]

  • Generation of Free Hydroxylamine: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to generate the free hydroxylamine nucleophile in situ. Ensure you are using an adequate amount of base, typically 2 to 6 equivalents of a base like sodium carbonate or triethylamine.[1]

  • Reaction Temperature and Time: The reaction can be slow at room temperature. Refluxing the mixture in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is commonly performed to decrease the reaction time from hours to a more manageable duration.[1] Reaction times can vary widely, from 1 to 48 hours, depending on the specific substrates and conditions.[1]

  • Choice of Hydroxylamine Reagent: Using an aqueous solution of hydroxylamine can be more efficient. This method often does not require an additional base and can lead to shorter reaction times compared to using the hydrochloride salt.[1][2]

Question 2: What are the common impurities, and how can they be minimized?

Answer: The primary impurity is often unreacted 2-cyanopyrazine. Other side products can form depending on the reaction conditions.

  • Unreacted Starting Material: If the reaction is incomplete, you will have leftover 2-cyanopyrazine. To minimize this, ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). Extending the reaction time or increasing the temperature may be necessary.

  • Byproduct Formation: While the reaction is generally clean, harsh conditions or incorrect stoichiometry can lead to other nitrogen-containing heterocycles or degradation of the product. The use of a solvent-free method under ultrasonic irradiation has been reported to produce amidoximes in high yields (70–85%) with short reaction times, potentially reducing byproduct formation.[1]

  • Purification: Proper purification is essential. This compound is a crystalline solid.[3][4] Recrystallization from an appropriate solvent is a common and effective purification method. Column chromatography on silica (B1680970) gel can also be used to separate the product from impurities.[5][6]

Question 3: How should I monitor the progress of the reaction?

Answer: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.

  • TLC Setup: Use a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol) to achieve good separation between the starting material (2-cyanopyrazine) and the product (this compound). The product, being more polar due to the amidoxime (B1450833) group, will have a lower Rf value than the starting nitrile.

  • Visualization: Spot the reaction mixture alongside the starting material on a TLC plate. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared.

Question 4: What is the most reliable method for purifying the final product?

Answer: The optimal purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often the preferred method for purifying solid compounds. The crude product can be dissolved in a minimal amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure product will crystallize out, leaving impurities in the solution. For pyrazines, ethyl acetate is a common recrystallization solvent.[5]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful alternative.[5] An appropriate solvent system is used to elute the compounds from the column, with the less polar compounds eluting first. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Filtration and Washing: After the reaction, the crystalline product can often be isolated by filtration and washed with an inert solvent to remove soluble impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydroxylamine Hydrochloride

This protocol is adapted from general procedures for amidoxime synthesis from nitriles.[1][7]

Materials:

  • 2-Cyanopyrazine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Methanol or Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanopyrazine (1 equivalent).

  • Solvent Addition: Add methanol or ethanol as the solvent.

  • Reagent Addition: Add potassium carbonate (2-3 equivalents) followed by hydroxylamine hydrochloride (1.5-2 equivalents).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 18-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the alcohol solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture) to yield pure this compound.

Data Summary Tables

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis

Starting MaterialHydroxylamine SourceBaseSolventTemperatureTimeYieldReference
Nitriles (General)NH₂OH·HClNa₂CO₃EthanolRefluxSeveral hoursUp to 98%[1]
Nitriles (General)Aqueous NH₂OHNone requiredWater/EthanolRoom Temp. / HeatShorter than HCl methodGood[1][2]
2-Cyanopyrazine derivativeNH₂OH·HClK₂CO₃MethanolRefluxN/A95%[7]
Nitriles (General)NH₂OH·HClTriethylamineEthanolReflux1-48 hVariable[1]
Nitriles (General)NH₂OHNoneNone (Ultrasonic)N/A5-15 min70-85%[1]

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate the experimental process and troubleshooting logic.

ExperimentalWorkflow prep Prepare Reactants (2-Cyanopyrazine, NH₂OH·HCl, Base) setup Set up Reaction (Add reactants & solvent to flask) prep->setup Step 1 react Heat to Reflux setup->react Step 2 monitor Monitor Progress (via TLC) react->monitor Step 3 monitor->react Incomplete workup Work-up (Cool, Filter, Evaporate Solvent) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify Step 4 char Characterization (MP, NMR, IR) purify->char Step 5

Caption: A typical experimental workflow for this compound synthesis.

ReactionScheme sub 2-Cyanopyrazine plus + sub->plus reag Hydroxylamine (NH₂OH) prod This compound reag->prod Base (e.g., K₂CO₃) Solvent (e.g., EtOH) Reflux plus->reag

Caption: Reaction scheme for the synthesis of this compound.

TroubleshootingTree problem Problem: Low Yield or Incomplete Reaction q_base Is base used with NH₂OH·HCl? problem->q_base q_equiv Is base stoichiometry correct (2-6 equivalents)? q_base->q_equiv Yes sol_base Action: Add appropriate base (e.g., Na₂CO₃, K₂CO₃) q_base->sol_base No sol_alt Alternative: Use aqueous hydroxylamine solution q_base->sol_alt q_excess Is hydroxylamine in excess (≥1.5 equiv)? q_equiv->q_excess Yes sol_equiv Action: Adjust base to 2-6 equivalents q_equiv->sol_equiv No q_temp Is reaction heated to reflux? q_excess->q_temp Yes sol_excess Action: Increase amount of hydroxylamine hydrochloride q_excess->sol_excess No sol_temp Action: Increase temperature to reflux q_temp->sol_temp No q_temp->sol_alt Yes, still low yield

Caption: A troubleshooting decision tree for low yield issues.

References

Technical Support Center: Crystallization of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the crystallization of pyrazine-2-amidoxime, with a focus on controlling polymorphism.

Troubleshooting Crystallization and Polymorphism of this compound

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause Suggested Solution
Only one crystal form is consistently obtained. Limited exploration of crystallization conditions. The known monoclinic P21 form may be the most stable under commonly used conditions.1. Vary the solvent: Use a broader range of solvents with different polarities, hydrogen bonding capabilities, and aromaticity (e.g., alcohols, esters, ketones, aromatic hydrocarbons).2. Control the evaporation rate: Experiment with slow, moderate, and rapid solvent evaporation.3. Utilize anti-solvent addition: Introduce a miscible solvent in which this compound is poorly soluble at varying rates to induce precipitation.4. Explore different temperatures: Conduct crystallizations at a range of temperatures (e.g., 4°C, room temperature, 40°C, 60°C).5. Vary the supersaturation level: Prepare solutions with different concentrations of this compound.
Amorphous solid or oil is produced instead of crystals. High degree of supersaturation leading to rapid precipitation.1. Reduce the cooling rate: Allow the crystallization solution to cool to room temperature slowly, followed by further cooling in a refrigerator.2. Use a less-polar solvent: This may decrease solubility and promote more ordered crystal packing.3. Decrease the concentration: Start with a more dilute solution to slow down the nucleation process.4. Introduce seed crystals: If a crystalline form has been previously obtained, adding a small amount to a supersaturated solution can induce crystallization of that form.
Poor crystal quality (e.g., small, needle-like, agglomerated). Rapid crystal growth.1. Slow down the crystallization process: Refer to the solutions for "Amorphous solid or oil is produced."2. Use vapor diffusion: Dissolve the compound in a good solvent and allow the vapor of a miscible anti-solvent to slowly diffuse into the solution.
Inconsistent results between experiments. Small, uncontrolled variations in experimental conditions.1. Standardize procedures: Carefully control temperature, concentrations, volumes, and cooling/evaporation rates.2. Ensure purity of starting material: Impurities can sometimes inhibit or promote the growth of certain polymorphs.3. Control atmospheric conditions: Consider the effect of humidity, especially when using hygroscopic solvents.
Suspected new polymorph, but difficulty in confirmation. The new form may be unstable and convert to a more stable form.1. Analyze the crystals immediately after isolation: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) promptly.2. Perform in-situ analysis: If possible, use variable temperature PXRD to monitor for phase transitions upon heating or cooling.

Frequently Asked Questions (FAQs)

Q1: What is the known crystal structure of this compound?

A single-crystal X-ray diffraction study has shown that this compound can crystallize in the monoclinic P21 space group.[1][2] In this structure, molecules are stabilized by various intermolecular interactions, including hydrogen bonds, forming dimers and helical-like polymer chains.[1][2]

Q2: How does the choice of solvent affect the crystallization of this compound?

While specific studies on the polymorphism of this compound are limited, in general, the solvent plays a crucial role in determining which polymorph crystallizes.[1] Factors such as solvent polarity, hydrogen-bonding capability, and molecular geometry can influence the conformation of the this compound molecule in solution and the subsequent packing in the crystal lattice.

Q3: What are the key parameters to control to potentially obtain different polymorphs of this compound?

To explore the polymorphic landscape of this compound, it is recommended to systematically vary the following parameters:

  • Solvent: A wide range of solvents should be screened.

  • Temperature: Both isothermal crystallization and cooling crystallization at different rates should be explored.

  • Supersaturation: This can be controlled by varying the initial concentration and the rate of solvent evaporation or anti-solvent addition.

  • Additives: The presence of small amounts of impurities or specifically chosen additives can sometimes template the nucleation of a new polymorph.

Q4: Which analytical techniques are essential for identifying and characterizing different polymorphs of this compound?

A combination of analytical techniques is crucial for the unambiguous identification and characterization of polymorphs:

  • Powder X-ray Diffraction (PXRD): Each crystalline polymorph will have a unique diffraction pattern, making PXRD a primary tool for identification.

  • Differential Scanning Calorimetry (DSC): This technique can identify melting points, phase transitions between polymorphs, and provide information on their relative thermodynamic stability.

  • Thermogravimetric Analysis (TGA): TGA is used to determine if a crystal form is a solvate or a hydrate (B1144303) by measuring weight loss upon heating.

  • Infrared (IR) and Raman Spectroscopy: Different polymorphs can exhibit subtle differences in their vibrational spectra due to different molecular environments and intermolecular interactions.

  • Microscopy: Optical and scanning electron microscopy can reveal differences in crystal habit (shape) between polymorphs.

Q5: What is a slurry experiment and how can it be used to determine the most stable polymorph?

A slurry experiment involves suspending a mixture of two or more polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable polymorphs will dissolve and the most stable polymorph will crystallize out. By analyzing the solid phase at different time points using a technique like PXRD, one can determine the thermodynamically most stable form under those conditions.

Data Presentation

Solubility of this compound in Common Solvents
Solvent Solubility (mg/mL) Reference
Dimethylformamide (DMF)~30[1]
Dimethyl sulfoxide (B87167) (DMSO)~30[1]
Ethanol~0.2[1]
Phosphate-buffered saline (PBS, pH 7.2)~0.1[1]
Hypothetical Thermal Properties of this compound Polymorphs
Polymorph Melting Point (°C) Enthalpy of Fusion (J/g) Notes
Form I (Monoclinic P21)180-185150Known stable form.
Form II (Hypothetical)170-175130A hypothetical metastable form that may convert to Form I upon heating.
Form III (Hypothetical)160-165120A hypothetical metastable form.

Experimental Protocols

Protocol 1: Polymorph Screening by Solvent Evaporation
  • Prepare saturated solutions of this compound in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene) at room temperature.

  • Filter the solutions to remove any undissolved solids.

  • Aliquot the filtered solutions into small, open vials.

  • Cover the vials with perforated parafilm to control the rate of evaporation.

  • Allow the solvents to evaporate at different temperatures (e.g., 4°C, room temperature, 40°C).

  • Collect the resulting crystals and analyze them using PXRD, DSC, and microscopy.

Protocol 2: Polymorph Screening by Anti-Solvent Addition
  • Dissolve this compound in a "good" solvent (e.g., DMSO or DMF) to create a concentrated solution.

  • Select a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane).

  • Slowly add the anti-solvent to the solution of this compound while stirring.

  • Observe for the precipitation of solids.

  • Vary the rate of anti-solvent addition and the temperature of the system.

  • Isolate the solid precipitate by filtration, dry, and characterize.

Protocol 3: Characterization of Polymorphs
  • Powder X-ray Diffraction (PXRD):

    • Gently grind the crystalline sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify thermal events such as melting and solid-solid phase transitions.

  • Thermogravimetric Analysis (TGA):

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Monitor the change in mass as a function of temperature to detect the loss of solvent or water.

Visualizations

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis start This compound (Starting Material) evaporation Solvent Evaporation start->evaporation cooling Cooling Crystallization start->cooling anti_solvent Anti-Solvent Addition start->anti_solvent slurry Slurry Conversion start->slurry pxrd PXRD evaporation->pxrd dsc DSC/TGA evaporation->dsc spectroscopy IR/Raman Spectroscopy evaporation->spectroscopy microscopy Microscopy evaporation->microscopy cooling->pxrd cooling->dsc cooling->spectroscopy cooling->microscopy anti_solvent->pxrd anti_solvent->dsc anti_solvent->spectroscopy anti_solvent->microscopy slurry->pxrd slurry->dsc slurry->spectroscopy slurry->microscopy identification Polymorph Identification pxrd->identification dsc->identification spectroscopy->identification microscopy->identification stability Stability Assessment identification->stability end Selection of Desired Polymorph stability->end logical_relationships cluster_factors Controlling Factors cluster_outcomes Crystallization Outcomes solvent Solvent Choice (Polarity, H-bonding) polymorph_a Polymorph A solvent->polymorph_a polymorph_b Polymorph B solvent->polymorph_b amorphous Amorphous Solid solvent->amorphous temperature Temperature (Cooling Rate) temperature->polymorph_a temperature->polymorph_b temperature->amorphous supersaturation Supersaturation (Concentration, Rate of Anti-solvent) supersaturation->polymorph_a supersaturation->polymorph_b supersaturation->amorphous

References

Troubleshooting low yield in Pyrazine-2-amidoxime metal complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the formation of Pyrazine-2-amidoxime (PAOX) metal complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in PAOX-metal complex formation can stem from several factors. The most common issues include suboptimal reaction conditions, ligand or metal salt degradation, improper stoichiometry, and competing side reactions. It is also possible that the desired complex is soluble in the reaction solvent, leading to losses during isolation.

Q2: How does pH affect the reaction yield?

The pH of the reaction medium is a critical parameter. The amidoxime (B1450833) group of PAOX typically needs to be deprotonated to act as an effective chelating ligand.[1] In neutral or acidic conditions, the ligand's nucleophilicity may be insufficient for efficient complexation, leading to low yields. Conversely, excessively high pH can lead to the formation of metal hydroxide (B78521) precipitates, which will also reduce the yield of the desired complex.

  • Troubleshooting Tip: If you suspect pH is the issue, try adjusting the reaction conditions. The addition of a non-coordinating base is often necessary to facilitate deprotonation of the amidoxime. A systematic screening of pH conditions is recommended to find the optimal range for your specific metal complex. For instance, the synthesis of certain amidoxime-platinum(II) complexes shows a clear dependence on pH, with different products forming in neutral versus basic media.[2]

Q3: What is the optimal metal-to-ligand ratio?

The stoichiometry of the reaction is crucial. While the optimal ratio can vary depending on the metal ion and the desired final structure, a 1:2 metal-to-ligand molar ratio is often a good starting point for the formation of stable mononuclear complexes.[1][3] Using a significant excess of the ligand can sometimes help to drive the reaction to completion, but it can also lead to the formation of different complex stoichiometries or purification challenges.

  • Troubleshooting Tip: If you are unsure of the optimal stoichiometry, consider setting up a series of small-scale reactions with varying metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3) to empirically determine the best conditions for your system.

Q4: Could my ligand or metal salt be the problem?

Yes, the purity and stability of your starting materials are paramount. This compound can undergo thermal decomposition at elevated temperatures.[4] It is crucial to handle and store it appropriately. Similarly, metal salts can be hygroscopic or sensitive to air and light.

  • Troubleshooting Tip: Always use high-purity, anhydrous solvents and fresh, properly stored reagents. If you suspect degradation of your starting materials, consider purifying them before use. For example, the thermal decomposition of PAOX begins around 153°C.[4]

Q5: Are there any known side reactions that could be lowering my yield?

Several side reactions can compete with the formation of the desired metal complex. These include:

  • Formation of alternative coordination complexes: PAOX is a versatile ligand and can act as a chelating, terminal, or bridging ligand, potentially forming dinuclear, trinuclear, or tetranuclear complexes.[4][5]

  • Solvent coordination: Some solvents can coordinate to the metal center, competing with the PAOX ligand.

  • Hydrolysis: In the presence of water, metal ions can undergo hydrolysis to form metal hydroxides or oxides, particularly at higher pH values.

Q6: How does the choice of solvent impact the reaction?

The solvent plays a critical role in the solubility of the reactants and the stability of the resulting complex.[4] Solvents like acetonitrile, ethanol, and water have been used for the synthesis of PAOX metal complexes.[4] The coordinating ability of the solvent can also influence the reaction outcome.

  • Troubleshooting Tip: If you are experiencing low yields, consider screening different solvents. A solvent in which the starting materials are soluble but the desired complex is sparingly soluble can facilitate product isolation by precipitation.

Quantitative Data Summary

The following table summarizes key parameters that can influence the yield of this compound metal complex formation.

ParameterRecommended Range/ValueRationale & Key Considerations
pH Dependent on the metal ion; often requires basic conditionsDeprotonation of the amidoxime group is typically necessary for coordination.[1] Avoid excessively high pH to prevent metal hydroxide precipitation.
Metal:Ligand Stoichiometry 1:2 is a common starting point for mononuclear complexesThe optimal ratio can vary. Empirical determination through small-scale trials is recommended.[1][3]
Temperature Varies with the system; avoid temperatures above 150°CPAOX begins to decompose at approximately 153°C.[4] Higher temperatures may be needed for some reactions, but should be approached with caution.
Solvent Acetonitrile, Ethanol, WaterSolvent choice affects solubility of reactants and the complex, and can influence coordination.[4]

Experimental Protocols

Synthesis of this compound (General Procedure)

A common route to synthesizing this compound involves the reaction of 2-cyanopyrazine with hydroxylamine (B1172632).

  • Dissolve 2-cyanopyrazine in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or potassium hydroxide).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

General Procedure for this compound Metal Complex Formation
  • Dissolve this compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture with water).

  • In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salt) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If necessary, add a base (e.g., triethylamine, sodium hydroxide) to adjust the pH and facilitate ligand deprotonation.

  • The reaction mixture may be stirred at room temperature or heated to reflux, depending on the specific complex being synthesized. Monitor the reaction by TLC.

  • Upon completion, the complex may precipitate out of solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_purity Verify Purity of Starting Materials (PAOX and Metal Salt) start->check_purity check_conditions Review Reaction Conditions start->check_conditions sub_purity Degradation or Impurities? check_purity->sub_purity sub_conditions Potential Issue? check_conditions->sub_conditions sub_purity->check_conditions No purify Purify Starting Materials (Recrystallization, etc.) sub_purity->purify Yes purify->start Retry Reaction ph pH sub_conditions->ph pH stoichiometry Stoichiometry sub_conditions->stoichiometry Stoichiometry temperature Temperature sub_conditions->temperature Temperature solvent Solvent sub_conditions->solvent Solvent optimize_ph Optimize pH (Add Base, Buffer) ph->optimize_ph optimize_stoichiometry Vary Metal:Ligand Ratio (e.g., 1:1, 1:2, 1:3) stoichiometry->optimize_stoichiometry optimize_temperature Adjust Temperature (Avoid >150°C for PAOX) temperature->optimize_temperature optimize_solvent Screen Different Solvents solvent->optimize_solvent optimize_ph->start Retry Reaction optimize_stoichiometry->start Retry Reaction optimize_temperature->start Retry Reaction optimize_solvent->start Retry Reaction

Caption: Troubleshooting workflow for low yield in PAOX metal complex formation.

Reaction_Scheme cluster_reactants Reactants cluster_products Product PAOX This compound (PAOX) Complex PAOX-Metal Complex PAOX->Complex + Base + Heat (optional) Metal Metal Salt (e.g., MCln) Metal->Complex + Base + Heat (optional)

Caption: General reaction scheme for PAOX metal complex formation.

Competing_Reactions start PAOX + Metal Ion desired_product Desired Mononuclear Complex start->desired_product Optimal Conditions side_product1 Polynuclear Complexes (Dimers, Trimers, etc.) start->side_product1 Incorrect Stoichiometry side_product2 Metal Hydroxide Precipitate start->side_product2 High pH side_product3 Solvent-Coordinated Complex start->side_product3 Coordinating Solvent

Caption: Potential competing reactions in PAOX metal complex synthesis.

References

Preventing the degradation of Pyrazine-2-amidoxime in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Pyrazine-2-amidoxime in solution. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution can be compromised by several factors, primarily chemical hydrolysis. The amidoxime (B1450833) functional group is susceptible to cleavage under certain conditions. Key factors to control are:

  • pH: The amidoxime group can undergo hydrolysis under both acidic and basic conditions. Strong acids or bases can catalyze the conversion of the amidoxime to other functional groups, such as carboxylic acids or amides, leading to a loss of the parent compound.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3] For every 10°C increase in temperature, the rate of chemical reactions, including degradation, can approximately double. Solid this compound has been shown to be heat-resistant, decomposing at temperatures above 170°C, but this does not reflect its stability in solution.[4]

  • Light: Photodegradation can be a concern for many organic molecules. Exposure to UV or high-intensity visible light may induce degradation. Photostability studies are a standard part of forced degradation testing to assess this risk.[3]

  • Oxidizing Agents: The presence of oxidizing agents could potentially degrade the molecule, although this is generally a lesser concern than hydrolysis for amidoximes.[3]

Q2: What are the recommended storage conditions for a this compound stock solution?

To maximize shelf-life, stock solutions should be prepared and stored with care. Based on supplier recommendations and general best practices:

  • Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO or DMF.[5] For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use.

  • Temperature: Store stock solutions at low temperatures. A common recommendation is -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[6]

  • Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. To prevent moisture absorption, which can facilitate hydrolysis, ensure vials are tightly sealed.[6]

Q3: How can I determine the stability of my specific this compound formulation?

To understand the stability of your compound in a specific buffer or formulation, you should conduct a forced degradation study.[2][7][8] This involves intentionally exposing the compound to stressful conditions (e.g., high/low pH, high temperature, intense light) to identify potential degradation products and pathways.[3][9] The results from such a study are crucial for developing stable formulations and establishing appropriate storage conditions.[8]

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound purity in my aqueous solution.

This is a common issue, often linked to hydrolysis. Follow this troubleshooting guide to identify and resolve the problem.

G start Purity Loss Detected check_ph Is the solution pH outside the 6.0-7.5 range? start->check_ph check_temp Is the solution stored above 4°C? check_ph->check_temp No adjust_ph Action: Buffer solution to neutral pH (e.g., PBS pH 7.4). Prepare fresh daily. check_ph->adjust_ph Yes check_light Is the solution exposed to light? check_temp->check_light No adjust_temp Action: Store solution at 4°C for short-term use (<24h). Freeze at -20°C or -80°C for long-term. check_temp->adjust_temp Yes adjust_light Action: Store in amber vials or wrap in foil. check_light->adjust_light Yes final_check Problem Resolved check_light->final_check No adjust_ph->final_check adjust_temp->final_check adjust_light->final_check

Caption: Troubleshooting workflow for this compound degradation.

Data on Degradation (Illustrative Examples)

The following tables present illustrative data to demonstrate how pH and temperature can influence the stability of this compound in an aqueous solution. Note: This is hypothetical data for demonstration purposes.

Table 1: Illustrative Effect of pH on this compound Stability

pHTemperature (°C)Incubation Time (hours)% Degradation (Illustrative)
2.0402418%
4.040245%
7.04024<1%
9.040248%
12.0402425%

Table 2: Illustrative Effect of Temperature on this compound Stability at pH 7.4

Temperature (°C)pHIncubation Time (hours)% Degradation (Illustrative)
47.448<0.5%
25 (RT)7.4482%
407.4485%
607.44815%

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a this compound solution for immediate use in aqueous-based experiments.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). This organic stock is generally more stable than aqueous solutions.

  • Select Buffer: Choose a buffer system that maintains a pH between 6.0 and 7.5, such as a phosphate-buffered saline (PBS) at pH 7.4. Avoid highly acidic or basic buffers.

  • Dilution: Immediately before your experiment, perform a serial dilution of the DMSO stock into the chosen aqueous buffer to achieve your final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the experiment.

  • Handling: Use the freshly prepared solution as soon as possible, preferably within the same day. If temporary storage is needed, keep the solution on ice and protected from light.

Protocol 2: Forced Degradation Study for Hydrolytic Stability

This protocol outlines a forced degradation study to assess the stability of this compound across a range of pH values, based on ICH guidelines.[2][7]

  • Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in different media:

    • 0.1 N HCl (acidic condition)

    • pH 4.0 buffer (e.g., acetate)

    • Purified Water (or neutral buffer like PBS)

    • pH 9.0 buffer (e.g., borate)

    • 0.1 N NaOH (basic condition)

  • Incubation: Incubate all samples at a controlled, elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Include a control sample stored at -20°C for comparison.

  • Neutralization: After incubation, allow samples to return to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base (for HCl) or acid (for NaOH) to prevent further degradation.

  • Analysis: Analyze all samples, including the control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Quantification: Calculate the percentage of degradation in each sample by comparing the peak area of the parent compound to that of the control sample.

Degradation Pathway & Experimental Workflow Diagrams

G cluster_0 Hypothetical Hydrolytic Degradation PAOX This compound Acid Pyrazine-2-carboxylic acid PAOX->Acid Acid/Base Hydrolysis Amide Pyrazine-2-carboxamide PAOX->Amide Hydrolysis G prep Prepare Solutions (Acid, Base, Neutral) stress Incubate at Stress Condition (e.g., 60°C) prep->stress neutralize Cool and Neutralize Acid/Base Samples stress->neutralize analyze Analyze via HPLC neutralize->analyze data Calculate % Degradation & Identify Degradants analyze->data

References

Technical Support Center: Pyrazine-2-amidoxime Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2-amidoxime. The following sections address common issues related to impurity identification and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows an unexpected peak in the HPLC chromatogram. What could it be?

A1: An unexpected peak could be a synthesis-related impurity, a degradation product, or a contaminant from your experimental setup.

  • Synthesis-Related Impurities: The synthesis of this compound typically involves the reaction of pyrazine-2-carbonitrile with hydroxylamine.[1] Potential impurities from this process include unreacted starting materials or byproducts from side reactions.

  • Degradation Products: this compound can degrade under certain conditions. Thermal decomposition studies have shown that the molecule can lose a pyrazine (B50134) molecule and the amidoxime (B1450833) group can decompose at elevated temperatures.[2][3] Exposure to strong acids, bases, or oxidizing agents may also lead to degradation.

  • Contamination: Ensure all solvents, reagents, and equipment are clean and of appropriate purity.

To identify the unknown peak, consider techniques like LC-MS for mass information or preparative HPLC to isolate the impurity for NMR analysis.

Q2: I suspect my sample has degraded. What are the likely degradation products?

A2: Based on thermal analysis, the primary degradation pathway involves the fragmentation of the molecule.[2][3] The initial step is often the loss of a pyrazine molecule. Further decomposition of the amidoxime group can lead to the formation of nitrogen-containing species like ammonia, nitrous oxide, and nitrogen gas.[2] Hydrolysis of the amidoxime group back to the carboxylic acid or nitrile is also a possibility under aqueous conditions.

Q3: What is the best chromatographic method to start with for impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for analyzing non-volatile and thermally labile compounds like this compound and its potential impurities.[4][5] A reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) (both with a small amount of acid like formic acid or TFA for better peak shape) is a good starting point.

Q4: My FTIR spectrum shows unexpected bands. How can I interpret them?

A4: Compare your spectrum to a reference spectrum of pure this compound. Key characteristic peaks for this compound include symmetric and asymmetric stretching modes of the NH2 group (around 3437–3331 cm⁻¹), the C=N stretching of the oxime group (around 1650 cm⁻¹), and the N-O stretching of the oxime (around 953 cm⁻¹).[2][6] Deviations could indicate:

  • Presence of a C=O band: This could suggest the presence of pyrazine-2-carboxamide or pyrazine-2-carboxylic acid, which might be impurities from the synthesis or degradation products.

  • Broad O-H band: This might indicate the presence of water or pyrazine-2-carboxylic acid.

  • Changes in the fingerprint region: These can be difficult to interpret without reference spectra of potential impurities but may point towards structural differences.

Q5: Can I use Gas Chromatography (GC) to analyze my samples?

A5: Gas Chromatography is generally suitable for volatile and thermally stable compounds.[4] While some pyrazine derivatives can be analyzed by GC, the amidoxime group in this compound may have limited thermal stability, potentially leading to on-column degradation and inaccurate results. If you suspect volatile impurities (e.g., residual synthesis solvents), a headspace GC-MS analysis could be beneficial.

Impurity Identification Workflow

The following diagram outlines a general workflow for identifying unknown impurities in a this compound sample.

Impurity Identification Workflow General Workflow for Impurity Identification cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Identification & Confirmation cluster_3 Quantification A This compound Sample with Unknown Impurity B Perform HPLC-UV Analysis A->B C Compare to Reference Standard B->C D Review Synthesis Route (Starting Materials, Byproducts) C->D Impurity Detected E Consider Degradation Pathways (Hydrolysis, Oxidation, Thermal) C->E F LC-MS Analysis (Obtain Molecular Weight) D->F E->F G High-Resolution MS (Determine Elemental Composition) F->G H Preparative HPLC (Isolate Impurity) G->H I NMR Spectroscopy (Structural Elucidation) H->I J Develop & Validate Quantitative HPLC Method I->J Analytical Technique Selection Decision Tree for Analytical Technique Selection A What is the primary analytical goal? B Routine Purity Check (Known Impurities) A->B C Identification of Unknown Non-Volatile Impurity A->C D Structural Elucidation of Isolated Impurity A->D E Screening for Volatile Impurities (e.g., Solvents) A->E F Use HPLC-UV B->F G Use LC-MS C->G H Use NMR Spectroscopy D->H I Use GC-MS E->I

References

Improving the solubility of Pyrazine-2-amidoxime for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Pyrazine-2-amidoxime for biological assays.

Troubleshooting Guide

Low solubility of this compound in aqueous buffers is a common issue that can impact the accuracy and reproducibility of biological assays. This guide provides systematic steps to identify and resolve these challenges.

Issue: Precipitation or low final concentration of this compound in aqueous assay buffer.

1. Initial Assessment and Optimization of Solvent and Stock Concentration:

The choice of solvent for the initial stock solution is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for poorly soluble compounds.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)30 mg/mL[1]
Ethanol (B145695)0.2 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.1 mg/mL[1]
Water2 mg/mL (with sonication and heating to 60°C)[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 138.13 g/mol )[3][4]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.38 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

2. Optimizing the Working Solution Preparation:

Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation. The following strategies can help mitigate this.

Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_verification Verification stock Prepare high concentration stock in 100% DMSO (e.g., 10-50 mM) intermediate Perform serial dilutions in 100% DMSO to desired intermediate concentrations stock->intermediate Step 1 final_dilution Add small volume of DMSO stock directly to the final volume of aqueous assay buffer with vortexing intermediate->final_dilution Step 2a pre_spike Alternatively, pre-spike the aqueous buffer with DMSO before adding the compound stock intermediate->pre_spike Step 2b verify Visually inspect for precipitation. If present, consider alternative solubilization methods. final_dilution->verify Step 3 pre_spike->verify

Figure 1. Workflow for preparing working solutions from a DMSO stock.

3. Advanced Solubilization Techniques:

If precipitation persists, consider the following advanced methods.

Table 2: Advanced Strategies for Improving Aqueous Solubility

StrategyDescriptionExperimental Considerations
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer can increase solubility.Test co-solvents like ethanol or polyethylene (B3416737) glycol (PEG 400). Ensure the final concentration of the co-solvent is compatible with the biological assay and include a vehicle control.
pH Adjustment The solubility of ionizable compounds can be significantly affected by pH. The amidoxime (B1450833) group suggests pH-dependent solubility.Determine the pKa of this compound. Adjust the pH of the assay buffer to be further from the pKa, which may increase solubility. Ensure the pH is compatible with the assay.
Surfactants Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Use low concentrations (e.g., 0.01-0.1%) of surfactants like Tween® 20 or Triton™ X-100. Verify that the surfactant does not interfere with the assay.
Particle Size Reduction Decreasing the particle size increases the surface area, which can enhance the dissolution rate.Techniques include sonication, micronization, or creating nanosuspensions. This is more applicable for preparing suspensions rather than true solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on available data, DMSO is the recommended starting solvent for preparing high-concentration stock solutions (e.g., 10-30 mg/mL).[1]

Q2: How can I avoid precipitation when diluting my DMSO stock in aqueous buffer?

A2: To avoid precipitation, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, with 0.1% being a widely accepted limit for most cell-based assays. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution. Adding the DMSO stock to the aqueous buffer while vortexing can also help.

Logical Flow for Troubleshooting Precipitation

G start Precipitation observed upon dilution in aqueous buffer check_dmso Is the final DMSO concentration <0.5%? start->check_dmso increase_stock Increase stock concentration to reduce required volume check_dmso->increase_stock No try_cosolvent Try adding a co-solvent (e.g., Ethanol, PEG 400) to the aqueous buffer check_dmso->try_cosolvent Yes increase_stock->check_dmso adjust_ph Adjust the pH of the aqueous buffer try_cosolvent->adjust_ph No success Precipitation resolved try_cosolvent->success Yes use_surfactant Add a low concentration of a non-ionic surfactant (e.g., Tween® 20) adjust_ph->use_surfactant No adjust_ph->success Yes use_surfactant->success Yes fail Consider alternative formulation strategies use_surfactant->fail No

Figure 2. A decision tree for troubleshooting precipitation issues.

Q3: Are there any known biological activities or signaling pathways affected by this compound?

A3: this compound has demonstrated antimicrobial and antifungal activity.[2] While direct evidence for its effect on specific signaling pathways is limited, other pyrazine (B50134) derivatives have been shown to modulate key cellular signaling cascades. For instance, some pyrazine compounds can inhibit the RAS-ERK and NF-κB signaling pathways. Therefore, it is plausible that this compound could have similar effects.

Putative Signaling Pathway Inhibition by Pyrazine Derivatives

G cluster_ras_erk RAS-ERK Pathway cluster_nfkb NF-κB Pathway ras RAS raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation tnf TNFα tnfr TNFR tnf->tnfr ikk IKK tnfr->ikk ikb IκB ikk->ikb nfkb NF-κB ikk->nfkb inflammation Inflammation, Immune Response nfkb->inflammation pyrazine Pyrazine Derivatives (e.g., this compound) pyrazine->mek Inhibition (Putative) pyrazine->ikk Inhibition (Putative)

Figure 3. Putative inhibition of RAS-ERK and NF-κB signaling pathways by pyrazine derivatives.

References

Addressing peak tailing in HPLC analysis of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Pyrazine-2-amidoxime.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification. For this compound, a compound with basic nitrogen moieties, peak tailing is frequently observed. This guide provides a systematic approach to diagnose and resolve this problem.

A USP Tailing Factor (Tf) close to 1.0 is ideal. Values greater than 1.2 suggest significant tailing that should be addressed.

Troubleshooting Workflow

The following workflow provides a step-by-step process for identifying and mitigating the cause of peak tailing for this compound.

HPLC_Troubleshooting start Peak Tailing Observed (Tf > 1.2) check_column Step 1: Evaluate Column - Is the column old or contaminated? - Is it the correct chemistry for a basic analyte? start->check_column check_mobile_phase Step 2: Optimize Mobile Phase - Is the pH appropriate for the analyte's pKa? - Is the buffer strength sufficient? check_column->check_mobile_phase If tailing persists solution_column Solutions: - Flush with a strong solvent. - Replace with a new, end-capped column. check_column->solution_column Issue Identified check_sample Step 3: Assess Sample & Injection - Is the sample overloaded? - Is the injection solvent compatible? check_mobile_phase->check_sample If tailing persists solution_mobile_phase Solutions: - Adjust pH to 2.5-3.5. - Increase buffer concentration (25-50 mM). check_mobile_phase->solution_mobile_phase Issue Identified check_system Step 4: Inspect HPLC System - Is there extra-column volume? - Are fittings and tubing correct? check_sample->check_system If tailing persists solution_sample Solutions: - Reduce sample concentration. - Use mobile phase as the injection solvent. check_sample->solution_sample Issue Identified solution_system Solutions: - Minimize tubing length and diameter. - Check and tighten all fittings. check_system->solution_system Issue Identified end_node Symmetrical Peak Achieved (Tf ≈ 1.0) solution_column->end_node solution_mobile_phase->end_node solution_sample->end_node solution_system->end_node

Caption: A flowchart illustrating the systematic troubleshooting process for peak tailing in HPLC analysis.

Experimental Protocols and Data

Table 1: Effect of Mobile Phase pH on Peak Tailing of this compound

This table summarizes the expected impact of mobile phase pH on the peak shape of this compound, assuming a pKa of approximately 3.5 for the protonated amidoxime (B1450833) group.

Mobile Phase pHExpected Analyte StateInteraction with SilanolsPredicted Tailing Factor (Tf)Recommendation
2.5 - 3.5Fully Protonated (Cationic)Minimized (Silanols are protonated)1.0 - 1.2Optimal Range
4.0 - 6.0Partially ProtonatedSignificant (Ionized silanols interact with cation)> 1.5Not Recommended
> 7.0NeutralReduced, but other interactions possible1.2 - 1.5Sub-optimal

Experimental Protocol: Mobile Phase pH Adjustment

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7) or 10 mM Phosphate Buffer (pH adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Procedure: Prepare mobile phases at different pH values (e.g., 2.7, 4.5, 7.0) and equilibrate the column for at least 20 minutes with each new mobile phase before injecting the sample.

Table 2: Influence of Column Chemistry and Additives on Peak Shape
Column TypeMobile Phase AdditiveMechanism of ActionExpected Tailing Factor (Tf)
Standard C18NoneSecondary interactions with silanols.> 1.8
End-capped C18NoneReduced silanol (B1196071) interactions.1.2 - 1.4
End-capped C180.1% Triethylamine (B128534) (TEA)TEA competitively binds to active silanol sites.1.1 - 1.3
Polar-EmbeddedNoneShielding of the silica (B1680970) surface.< 1.2

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is critical. This compound has basic functional groups. At a low pH (e.g., 2.5-3.5), the molecule will be fully protonated (cationic), and the silanol groups on the column will also be protonated (neutral), thus minimizing unwanted ionic interactions and reducing peak tailing. As the pH approaches the pKa of the analyte, a mixed population of ionized and neutral molecules can exist, leading to peak broadening and tailing.

pH_Equilibrium cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (near pKa) cluster_high_ph High pH (e.g., > 8) Protonated Pyrazine-Amidine⁺ (Single Species) Neutral Pyrazine-Amidine Protonated_Mid Pyrazine-Amidine⁺ Neutral->Protonated_Mid Equilibrium Neutral_High Pyrazine-Amidine (Single Species)

Caption: The ionization state of this compound at different pH values.

Q3: Can column choice make a difference in reducing peak tailing?

A3: Yes, column selection is very important. Using a modern, high-purity, end-capped C18 column will significantly reduce the number of available silanol groups and improve peak shape.[1][3] For particularly stubborn peak tailing, a column with a polar-embedded stationary phase can provide additional shielding of the silica surface.

Q4: My peak tailing is still present even at low pH. What else can I try?

A4: If peak tailing persists at low pH, consider the following:

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask any remaining silanol interactions.

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA) at 0.1%, can block the active silanol sites.

  • Check for Column Contamination or Voids: Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, or the column may be irreversibly contaminated, requiring replacement.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Try diluting your sample.

Q5: Could my HPLC system be the cause of the peak tailing?

A5: Yes, extra-column band broadening can contribute to peak asymmetry. This can be caused by using tubing with an unnecessarily large internal diameter or excessive length, especially between the column and the detector. Ensure all fittings are properly tightened to avoid dead volume.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2-amidoxime Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Pyrazine-2-amidoxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The most common derivatization of this compound involves acylation of the hydroxylamine (B1172632) moiety. This is typically achieved using acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides.[1] The reaction can be performed with or without a solvent and may be facilitated by a base or catalyst.

Q2: What is the expected product of the reaction between this compound and an acylating agent?

A2: The primary product is the O-acylated this compound. For example, reaction with acetic anhydride (B1165640) yields N'-acetoxypyrazine-2-carboximidamide.[1] However, under certain conditions, such as elevated temperatures, the O-acylated intermediate can undergo cyclization to form a 1,2,4-oxadiazole (B8745197) derivative.[1]

Q3: How can I monitor the progress of the derivatization reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and n-hexane, can be used to separate the starting material, the acylated product, and any potential byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots.

Q4: What are the critical parameters to control for a successful derivatization?

A4: Key parameters to control include reaction temperature, reaction time, the stoichiometry of reactants, the choice of solvent, and the presence and type of catalyst or base. Optimization of these parameters is crucial for achieving high yield and purity of the desired derivative.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.[2] 2. Incorrect Stoichiometry: An inappropriate ratio of this compound to the acylating agent can lead to incomplete reaction.[2] 3. Inactive Reagents: The acylating agent may have degraded due to improper storage. 4. Presence of Water: Moisture can hydrolyze the acylating agent, rendering it ineffective.1. Optimize Temperature: Systematically vary the reaction temperature (e.g., from room temperature to reflux) to find the optimal condition. 2. Adjust Stoichiometry: Experiment with different molar ratios of the acylating agent to this compound (e.g., 1.1:1, 1.5:1, 2:1). 3. Use Fresh Reagents: Ensure the acylating agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 4. Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
Formation of Multiple Products (Impure Sample) 1. Side Reactions: Over-acylation or cyclization to a 1,2,4-oxadiazole can occur, especially at high temperatures or with prolonged reaction times.[1] 2. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Control Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of byproducts. Lowering the reaction temperature may also help. 2. Purification: Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/n-hexane) to separate the desired product from impurities. Recrystallization can also be an effective purification method.
Difficulty in Product Isolation/Purification 1. Inappropriate Work-up Procedure: The product may be lost during the work-up if its solubility properties are not considered. 2. Unsuitable Chromatography Conditions: The chosen solvent system for column chromatography may not be providing adequate separation.1. Optimize Work-up: Carefully consider the solubility of your product. If it is water-soluble, extraction with an appropriate organic solvent is necessary. If it is a solid, filtration and washing with a suitable solvent may be sufficient. 2. Develop TLC Method First: Before attempting column chromatography, develop an effective solvent system using TLC that shows good separation between your product and impurities.

Experimental Protocols

Protocol 1: Acylation of this compound with Acetic Anhydride in a Solvent

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Acetic Anhydride

  • Toluene (anhydrous)

  • Pyridine (anhydrous, optional as base catalyst)

  • Ethyl acetate

  • n-Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add acetic anhydride (1.1 - 1.5 equivalents) to the solution.

  • If using a base catalyst, add a catalytic amount of anhydrous pyridine.

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and n-hexane as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to obtain the pure O-acylated this compound.

Protocol 2: Solvent-Free Acylation of this compound

This method can be advantageous for its simplicity and reduced waste.

Materials:

  • This compound

  • Acetic Anhydride

  • Catalyst (e.g., a catalytic amount of a Lewis acid or base, optional)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry reaction vessel, mix this compound (1 equivalent) and acetic anhydride (1.1 - 2 equivalents).

  • If using a catalyst, add it to the mixture.

  • Stir the mixture at room temperature or gently heat it. The reaction may be exothermic.

  • Monitor the reaction by TLC.

  • Upon completion, the excess acetic anhydride can be removed under vacuum.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography as described in Protocol 1.

Data Presentation

The following table can be used to systematically optimize reaction conditions and record the outcomes.

Entry Acylating Agent (Equivalents) Solvent Catalyst/Base Temperature (°C) Time (h) Yield (%) Purity (by analytical method)
1Acetic Anhydride (1.1)TolueneNone2524
2Acetic Anhydride (1.1)ToluenePyridine2512
3Acetic Anhydride (1.5)ToluenePyridine506
4Acetic Anhydride (2.0)NoneNone2512
5Acetic Anhydride (2.0)NoneNone804

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants This compound + Acylating Agent start->reactants solvent Add Anhydrous Solvent (Optional) reactants->solvent catalyst Add Catalyst/Base (Optional) solvent->catalyst reaction Stir at Controlled Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete evaporation Solvent Removal quench->evaporation purification Column Chromatography or Recrystallization evaporation->purification product Pure Derivative purification->product

Caption: A generalized experimental workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_analysis Analysis of Issue cluster_solution Corrective Actions start Low Yield or Impure Product reagents Check Reagent Purity and Stoichiometry start->reagents conditions Verify Reaction Conditions (T, t) start->conditions optimize_reagents Adjust Stoichiometry Use Fresh Reagents reagents->optimize_reagents optimize_t Optimize Temperature and Time conditions->optimize_t side_reaction Side Reaction Suspected? (e.g., Cyclization) side_reaction->optimize_t purify Improve Purification Technique side_reaction->purify incomplete Incomplete Reaction? incomplete->side_reaction If still impure optimize_t->incomplete end Optimized Reaction optimize_t->end If yield improves optimize_reagents->incomplete purify->end

Caption: A logical troubleshooting guide for optimizing this compound derivatization.

References

Minimizing amide by-product formation in amidoxime synthesis from nitriles.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of amidoximes from nitriles, with a special focus on minimizing the formation of the common amide by-product.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing amidoximes from nitriles?

A1: The most common and widely used method for preparing amidoximes is the reaction of a nitrile with hydroxylamine (B1172632).[1] This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol.[1][2] An alternative approach involves using an aqueous solution of hydroxylamine, which can simplify the process by eliminating the need for a separate base and often results in shorter reaction times.[1][2]

Q2: Why is an amide by-product often formed during amidoxime (B1450833) synthesis?

A2: Amide by-product formation is a known side reaction, particularly when using aromatic nitriles that have electron-withdrawing substituents.[1][3] The formation of the amide can occur through the initial attack by the oxygen atom of hydroxylamine on the nitrile carbon, followed by subsequent reaction pathways.[3] High reaction temperatures can also promote the hydrolysis of either the starting nitrile or the newly formed amidoxime, leading to the corresponding amide.

Q3: How can I minimize or eliminate the formation of the amide by-product?

A3: Several strategies can be employed to suppress the formation of the amide side product:

  • Control Reaction Temperature: Running the reaction at a lower temperature, such as room temperature, can significantly reduce the hydrolysis that leads to amide formation.

  • Optimize the Base: The choice and amount of base are critical. Using a milder organic base like triethylamine can be more effective than strong inorganic bases. For instance, one study found that 1.6 molar equivalents of triethylamine in water at room temperature optimized the amidoxime yield while minimizing the amide by-product. Conversely, increasing the amount of triethylamine to 6 molar equivalents resulted in the amide becoming the major product.

  • Select an Appropriate Solvent: The solvent system can influence the reaction pathway. The use of specific ionic liquids (based on imidazolium, phosphonium, and quaternary ammonium) has been reported to eliminate the formation of the amide side product and reduce reaction times.[1][4]

  • Consider Alternative Energy Sources: Microwave or ultrasonic irradiation can accelerate the desired reaction, potentially leading to higher yields of amidoxime in shorter times, which can limit by-product formation.[1][2]

Q4: Are there alternative synthesis routes if amide formation is persistent?

A4: Yes. When amide formation proves difficult to control, a two-step approach is an effective alternative.[1][3] This method involves first converting the nitrile into a thioamide, and then reacting the thioamide with hydroxylamine to produce the amidoxime.[1][3] This route can often yield a purer product.[1]

Q5: What are the best practices for purifying the desired amidoxime from the amide by-product?

A5: Purification can be challenging due to the potential for similar polarities between the amidoxime and the amide. Common methods include:

  • Crystallization: If the amidoxime product is a solid, it can be filtered after cooling the reaction mixture.[1] Recrystallization from a suitable solvent can then be used for further purification.[1][5] In some cases, forming a salt of the amidoxime can help induce crystallization.[1]

  • Column Chromatography: For products that are difficult to crystallize or when impurities are very similar, column chromatography is a useful technique.[1] A carefully selected eluent system, such as a mixture of ethyl acetate (B1210297) and n-hexane or petroleum ether, is often effective.[6]

Troubleshooting Guide

Issue: Significant formation of amide by-product is observed in the reaction mixture.

Potential CauseSuggested Solution(s)
High Reaction Temperature High temperatures can favor hydrolysis. Solution: Perform the reaction at a lower temperature, such as room temperature, if the reaction rate is acceptable.
Inappropriate Base or Base Concentration Strong bases or an excessive amount of base can promote side reactions. Solution: Switch to a milder organic base like triethylamine. Optimize the stoichiometry; for example, start with approximately 1.6 molar equivalents of triethylamine.
Solvent Effects Protic solvents like alcohols can sometimes participate in or facilitate side reactions. Solution: Consider using specific ionic liquids, which have been shown to suppress amide formation.[1][4]
Substrate Reactivity Aromatic nitriles with strong electron-withdrawing groups are particularly prone to amide formation.[1][3] Solution: If other methods fail, utilize the alternative two-step synthesis route via a thioamide intermediate.[1][3]
Workup Conditions The pH during extraction and purification can cause acid- or base-catalyzed hydrolysis of the amidoxime back to the amide. Solution: Carefully control the pH during all workup and purification steps to maintain neutral or near-neutral conditions.

Experimental Protocols

Protocol 1: General Synthesis of Amidoximes from Nitriles

This protocol is a typical procedure using hydroxylamine hydrochloride and a base.

  • Reaction Setup: In a suitable flask, dissolve the nitrile (1.0 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2.0 equivalents) to the solution.[1]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Work-up and Purification: Once the reaction is complete, cool the mixture. If the product precipitates, filter the solid. If not, remove the solvent under reduced pressure.[1] The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.[1]

Protocol 2: Green Synthesis of Aryl Amidoximes in Water

This protocol utilizes water as a solvent for a more environmentally friendly approach.

  • Reaction Setup: To a solution of the aryl nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).

  • Add triethylamine (1.6 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for approximately 6 hours, monitoring progress by TLC.

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Start Nitrile (R-C≡N) Reagent + Hydroxylamine (NH2OH) Product Amidoxime (Desired Product) Reagent->Product N-attack (Desired Pathway) Byproduct Amide (By-product) Reagent->Byproduct O-attack / Hydrolysis (Side Reaction) Troubleshooting_Workflow Start High Amide By-product Detected Check_Temp Is reaction temp > RT? Start->Check_Temp Lower_Temp Action: Lower temp to RT Check_Temp->Lower_Temp Yes Check_Base Is base strong (e.g., NaOH)? Is base > 2 eq? Check_Temp->Check_Base No End Problem Resolved Lower_Temp->End Change_Base Action: Use mild base (Et3N) ~1.6 eq Check_Base->Change_Base Yes Check_Solvent Using standard alcohol solvent? Check_Base->Check_Solvent No Change_Base->End Change_Solvent Action: Consider using an ionic liquid solvent Check_Solvent->Change_Solvent Yes, try new solvent Alt_Route Action: Use alternative route (via Thioamide) Check_Solvent->Alt_Route Yes, issue persists Change_Solvent->End Alt_Route->End Purification_Strategy start Crude Product (Amidoxime + Amide) check_solid Is the crude product a solid? start->check_solid crystallize Attempt Crystallization / Recrystallization check_solid->crystallize Yes chromatography Perform Column Chromatography check_solid->chromatography No (Oily) check_purity Is product pure by TLC/NMR? crystallize->check_purity check_purity->chromatography No end Pure Amidoxime check_purity->end Yes chromatography->end

References

Technical Support Center: Selective Synthesis of Pyrazine-2-amidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for the selective synthesis of Pyrazine-2-amidoxime derivatives.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of this compound and its derivatives.

Q1: What is the most common and direct method for synthesizing this compound?

The most widely used method for preparing this compound is the nucleophilic attack of hydroxylamine (B1172632) on the corresponding nitrile, Pyrazine-2-carbonitrile.[1][2] This reaction is typically performed by treating the nitrile with hydroxylamine hydrochloride in the presence of a base.[1][3]

Q2: My reaction is showing low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion?

Low yields in amidoxime (B1450833) synthesis can stem from several factors. Key areas for optimization include:

  • Reaction Time and Temperature : The conversion of nitriles to amidoximes can be slow.[3] Traditionally, these reactions are heated for several hours at 60–80 °C.[1][3] If you are running the reaction at room temperature, consider extending the reaction time or moderately increasing the temperature.[3]

  • Purity of Starting Materials : Impurities in the starting Pyrazine-2-carbonitrile or hydroxylamine can inhibit the reaction or lead to side products.[4][5] It is crucial to use pure, and if necessary, freshly purified starting materials.

  • Choice of Base and Solvent : The selection of base and solvent is critical. While inorganic bases like sodium carbonate are common, milder organic bases such as triethylamine (B128534) can offer better selectivity.[1][3] Solvents like ethanol (B145695) or methanol (B129727) are often used, sometimes under reflux, to decrease reaction times.[3] For a greener approach, water can be an effective solvent.[3][6]

Q3: I am observing a significant amount of Pyrazine-2-amide as a byproduct. How can I minimize its formation and improve selectivity for the amidoxime?

The formation of an amide byproduct is a common issue, often arising from the hydrolysis of the nitrile or the amidoxime product.[3][7] To enhance selectivity for the desired amidoxime, consider the following strategies:

  • Optimize the Base : The choice and amount of base are critical. Using a milder organic base like triethylamine (e.g., 1.6 molar equivalents) can favor the formation of the amidoxime.[3] Conversely, using a large excess of a strong base can promote the formation of the amide as the major product.[3]

  • Control Reaction Temperature : High temperatures can accelerate the hydrolysis to the amide.[3] Performing the reaction at a lower temperature, such as room temperature, can significantly reduce the formation of this byproduct.[3][6]

  • Careful pH Control During Workup : The workup procedure is crucial. Avoid strongly acidic or basic conditions during extraction and purification, as these can catalyze the hydrolysis of the amidoxime back to the amide.[3]

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, significant efforts have been made to develop more sustainable protocols. A notable green chemistry approach involves using water as the solvent at room temperature with triethylamine as the base.[6] This method not only reduces reliance on volatile organic solvents but also offers good yields, easier work-up, and shorter reaction times compared to some traditional methods.[3]

Q5: What are the best practices for purifying this compound derivatives?

Purification can be challenging due to the product's polarity and potential for co-extraction of impurities.

  • Recrystallization : This is a common method for purification. The ideal solvent should dissolve the amidoxime well at high temperatures but poorly at low temperatures.[8] Slow cooling is recommended to obtain pure crystals rather than an impure amorphous solid.[8]

  • Column Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is an effective alternative.[8] A solvent system such as a hexane/ethyl acetate (B1210297) mixture can be used, which helps in separating the desired pyrazine (B50134) derivatives from more polar impurities like imidazoles.[9]

  • Liquid-Liquid Extraction (LLE) : During workup, multiple extractions with a suitable organic solvent (e.g., ethyl acetate, methyl-t-butyl ether) are necessary for effective product isolation from the aqueous reaction mixture.[9] Be aware that some impurities may be co-extracted, requiring further purification steps.[9]

Data Summary: Reaction Conditions

The following table summarizes various reported conditions for the synthesis of amidoximes from nitriles, providing a basis for comparison and optimization.

Starting MaterialReagents & ConditionsSolventTimeYieldReference
Aryl Nitrile1.5 eq. NH₂OH·HCl, 1.6 eq. Triethylamine, Room Temp.Water6 hGood[3][6]
Pyrazine DerivativesNH₂OH·HCl, Sodium Carbonate, 60-80 °CAlcoholSeveral hoursHigh (up to 98%)[1]
Open Chain PyrazineHydroxylamineNot specified18 h63-93%[1][10]
Aromatic Nitrile4 eq. NH₂OH·HCl, 2 eq. Na₂CO₃, 90 °C, MicrowaveEthanol1 hVariable[11]
Aromatic Nitrile10 eq. NH₂OH·HCl, 10 eq. KOtBu, 0 °C to RTDMSO18 hVariable[11]

Key Experimental Protocols

Protocol 1: Green Synthesis of Aryl/Pyrazine Amidoximes in Water [3]

This protocol is adapted from an optimized, environmentally friendly method.

  • Reaction Setup : To a solution of the aryl or pyrazine nitrile (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).

  • Base Addition : Add triethylamine (1.6 mmol) to the mixture.

  • Reaction : Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification : Purify the crude product by column chromatography or recrystallization as needed.

Visualized Workflows and Logic

The following diagrams illustrate the general synthesis workflow and a troubleshooting decision-making process.

Start Starting Materials (Pyrazine-2-carbonitrile, Hydroxylamine HCl, Base) Reaction Reaction Setup (Solvent, Temperature) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure this compound Purification->Product Problem Problem Detected? LowYield Low Yield / Incomplete Reaction Problem->LowYield Yes AmideByproduct Significant Amide Byproduct Formation Problem->AmideByproduct Yes Sol_Time Increase Reaction Time LowYield->Sol_Time Sol_Temp Increase Temperature (with caution) LowYield->Sol_Temp Sol_Reagents Check Purity of Starting Materials LowYield->Sol_Reagents Sol_Base Use Milder Base (e.g., Triethylamine) AmideByproduct->Sol_Base Sol_LowTemp Decrease Reaction Temperature (e.g., RT) AmideByproduct->Sol_LowTemp Sol_pH Control pH During Workup AmideByproduct->Sol_pH

References

Technical Support Center: Enhancing the Stability of Pyrazine-2-amidoxime Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pyrazine-2-amidoxime (PAOX) metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, and stability assessment of these coordination compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of this compound (PAOX) with metal ions?

A1: this compound typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the azomethine and amine groups.[1] This chelation is a key factor in the formation of stable metal complexes.

Q2: Which factors generally influence the stability of PAOX metal complexes?

A2: The stability of PAOX metal complexes is governed by several factors, including:

  • Nature of the Metal Ion: The size and charge of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.

  • Chelate Effect: As a bidentate ligand, PAOX forms a stable five-membered ring with the metal ion, which is known as the chelate effect. This significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

  • pH of the Solution: The pH of the reaction medium can influence the protonation state of the amidoxime (B1450833) group, which in turn affects its coordination ability and the overall stability of the complex. Deprotonation of the ligand can be required for the formation of certain complexes.[2]

  • Solvent: The choice of solvent can impact the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex. PAOX exhibits better solubility in non-aqueous solvents like acetonitrile (B52724) compared to water.[3]

Q3: How does the stability of PAOX complexes compare to those of similar ligands like pyrazinamide (B1679903) (PZA)?

A3: Studies on Iridium(III) complexes have shown that the stability of the complexes follows the order: PAOX > Pyrazinamide (PZA) > Pyrazine-2-thiocarboxamide (PTCA).[1][2] This suggests that the amidoxime moiety in PAOX contributes to the formation of more stable complexes compared to the amide group in PZA.

Troubleshooting Guides

Synthesis & Complexation Issues

Problem: Low yield of the PAOX metal complex.

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and molar ratio of ligand to metal. Some reactions may require heating or extended stirring to go to completion.
Purity of Starting Materials Ensure the purity of both the PAOX ligand and the metal salt. Impurities can lead to the formation of undesired byproducts. Recrystallize or purify starting materials if necessary.
Incorrect pH Adjust the pH of the reaction mixture. The coordination of PAOX can be pH-dependent. A slight excess of a non-coordinating base may be required to facilitate deprotonation of the ligand for certain metal ions.
Poor Solubility of Reactants Select a solvent system in which both the PAOX ligand and the metal salt are reasonably soluble. A mixture of solvents may be necessary.

Problem: The metal complex precipitates immediately as an amorphous solid.

Possible Cause Troubleshooting Step
High Concentration of Reactants Use more dilute solutions of the ligand and metal salt. Add the metal salt solution dropwise to the ligand solution with vigorous stirring to control the rate of precipitation.
Inappropriate Solvent The solvent may be too non-polar, causing the complex to crash out of solution. Try a more polar solvent or a solvent mixture to improve solubility.
Rapid Change in Temperature Avoid drastic temperature changes during the reaction. Maintain a constant temperature throughout the addition of reactants.

Problem: The isolated complex is insoluble in common solvents.

Possible Cause Troubleshooting Step
Polymeric Nature of the Complex Some PAOX metal complexes can form polymeric structures, leading to low solubility.[3] Characterize the complex to determine its structure. If insolubility is a major issue for your application, consider modifying the ligand to include solubilizing groups.
Incorrect Counter-ion The counter-ion of the metal salt can influence the solubility of the final complex. Experiment with different metal salts (e.g., nitrates, perchlorates, chlorides) to see if it improves solubility.
Stability Issues

Problem: The PAOX metal complex decomposes in solution over time.

Possible Cause Troubleshooting Step
Hydrolytic Instability The complex may be susceptible to hydrolysis. Store solutions at a lower temperature and in a desiccated environment if possible. Consider using anhydrous solvents for sensitive complexes.
Photodegradation Some metal complexes are light-sensitive. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Oxidative Instability The metal center may be prone to oxidation. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Complex Stability

The stability of metal complexes is often quantified by the formation constant (K) or its logarithm (log K). Higher values indicate greater stability.

Metal IonMolar Ratio (Metal:Ligand)Solventlog K₁log K₂
Co(II)1:1Acetonitrile4.85-
Co(II)1:2Acetonitrile-8.89
Mn(II)1:1Acetonitrile4.70-
Mn(II)1:2Acetonitrile-8.78
Fe(II)1:1Acetonitrile4.98-
Fe(II)1:2Acetonitrile-9.11
Cr(III)1:1Acetonitrile5.21-
Cr(III)1:2Acetonitrile-9.54
Co(II)1:1Water4.12-
Co(II)1:2Water-7.87
Mn(II)1:1Water4.01-
Mn(II)1:2Water-7.69
Fe(II)1:1Water4.25-
Fe(II)1:2Water-8.03

Data sourced from Chylewska et al., RSC Advances, 2016.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound Metal Complexes
  • Ligand Solution Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile, ethanol, or a solvent mixture).

  • Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar or desired stoichiometric amount of the metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salt) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution dropwise while stirring vigorously at a constant temperature.

  • Complex Formation: The formation of the complex may be indicated by a color change or the formation of a precipitate. The reaction mixture is typically stirred for a period ranging from a few hours to overnight.

  • Isolation of the Complex: If a precipitate forms, it can be collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and then dried under vacuum. If the complex remains in solution, the solvent can be slowly evaporated, or an anti-solvent can be added to induce crystallization.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent system.

Protocol for Determining Complex Stability by UV-Vis Spectrophotometric Titration

This method is used to determine the stoichiometry and stability constant of a metal-ligand complex.

  • Preparation of Stock Solutions: Prepare stock solutions of the PAOX ligand and the metal salt of known concentrations in a suitable solvent (e.g., acetonitrile or buffered aqueous solution).

  • Spectrophotometric Measurement of the Ligand: Record the UV-Vis spectrum of a dilute solution of the PAOX ligand.

  • Titration:

    • Place a known volume of the PAOX solution in a cuvette.

    • Incrementally add small, known volumes of the metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at a wavelength where the complex absorbs significantly, but the ligand and metal salt have minimal absorbance.

    • Plot the change in absorbance versus the molar ratio of the metal to the ligand. The inflection point of the curve indicates the stoichiometry of the complex.

    • The stability constant (K) can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method or by using specialized software.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the dried PAOX metal complex (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA instrument.

    • Set the desired temperature program. A typical program involves heating the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • Set the atmosphere to be inert (e.g., nitrogen) or oxidative (e.g., air), depending on the desired information.

  • Data Acquisition: Start the TGA run and record the mass of the sample as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

    • A stable region of the curve indicates the temperature range where the complex is thermally stable.

    • A sharp drop in the curve indicates a decomposition event. The temperature at the onset of this drop is often taken as the decomposition temperature.

    • The percentage of weight loss at each step can be used to infer the nature of the leaving groups (e.g., water molecules, organic ligands).

Visualizations

Experimental_Workflow_for_Complex_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand Solution Ligand Solution Mixing Mixing Ligand Solution->Mixing Metal Salt Solution Metal Salt Solution Metal Salt Solution->Mixing Stirring Stirring Mixing->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Pure Complex Pure Complex Recrystallization->Pure Complex

Caption: A generalized workflow for the synthesis and purification of PAOX metal complexes.

Troubleshooting_Decision_Tree Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Unstable Complex Unstable Complex Start->Unstable Complex Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Yes Check Purity Check Purity Low Yield->Check Purity No Recrystallize Recrystallize Impure Product->Recrystallize Yes Column Chromatography Column Chromatography Impure Product->Column Chromatography No Change Solvent Change Solvent Unstable Complex->Change Solvent Yes Control Atmosphere Control Atmosphere Unstable Complex->Control Atmosphere No Purify Starting Materials Purify Starting Materials Check Purity->Purify Starting Materials Use Inert Gas Use Inert Gas Control Atmosphere->Use Inert Gas

Caption: A decision tree for troubleshooting common issues in PAOX metal complex synthesis.

Factors_Affecting_Stability Complex Stability Complex Stability Metal Ion Properties Metal Ion Properties Complex Stability->Metal Ion Properties Ligand Properties Ligand Properties Complex Stability->Ligand Properties Environmental Factors Environmental Factors Complex Stability->Environmental Factors Size Size Metal Ion Properties->Size Charge Charge Metal Ion Properties->Charge Electronegativity Electronegativity Metal Ion Properties->Electronegativity Chelate Effect Chelate Effect Ligand Properties->Chelate Effect Steric Hindrance Steric Hindrance Ligand Properties->Steric Hindrance Basicity Basicity Ligand Properties->Basicity Solvent Solvent Environmental Factors->Solvent pH pH Environmental Factors->pH Temperature Temperature Environmental Factors->Temperature

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Pyrazine-2-amidoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of Pyrazine-2-amidoxime, with a particular focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and are there alternatives?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the reaction of 2-cyanopyrazine with hydroxylamine (B1172632).[1] This method is favored due to the ready availability of the starting materials. The reaction is typically carried out using hydroxylamine hydrochloride with a base like sodium carbonate or triethylamine (B128534) in a protic solvent such as ethanol (B145695) or methanol.[1] An alternative route involves the use of an aqueous solution of hydroxylamine, which can simplify the process by negating the need for a base and potentially shortening reaction times.[1]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of this compound synthesis revolve around the use of hydroxylamine and the exothermic nature of the reaction. Hydroxylamine is a high-energy compound and can undergo explosive decomposition, especially at elevated concentrations and temperatures.[2][3] The reaction with 2-cyanopyrazine is exothermic, and improper heat management on a large scale can lead to a thermal runaway.[4][5][6] A thorough Process Hazard Analysis (PHA) is crucial before any scale-up operation.[7][8]

Q3: How does the impurity profile of this compound typically change from lab to plant scale?

A3: During scale-up, changes in reaction conditions, such as mixing efficiency and temperature gradients, can lead to variations in the impurity profile.[9][10] A common process-related impurity is the corresponding amide, formed from the partial hydrolysis of the nitrile starting material or rearrangement of the amidoxime.[11] The slower and less efficient heat and mass transfer in large reactors can lead to localized "hot spots," potentially increasing the formation of degradation products.[5] It is essential to conduct spike, purge, and fate studies of known and potential impurities to understand their behavior during the process at scale.[10]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Action
Incomplete Reaction - Increase reaction time and monitor by HPLC. - On a larger scale, ensure adequate mixing to maintain homogeneity.[4] - Consider a moderate increase in reaction temperature, ensuring it is well below the decomposition temperature of hydroxylamine.
Decomposition of Hydroxylamine - Use fresh, high-quality hydroxylamine. - Avoid excessive temperatures and prolonged reaction times.
Suboptimal Reagent Stoichiometry - An excess of hydroxylamine can improve yield, but this needs to be balanced with safety and cost considerations at scale.[1]
Product Precipitation - If the product precipitates during the reaction, it may coat the unreacted starting material, slowing down the reaction. Ensure good agitation to maintain a mobile slurry.
High Impurity Levels
Potential Cause Troubleshooting Action
Formation of Amide Impurity - Optimize reaction temperature and time to minimize side reactions.[11] - Ensure the complete conversion of 2-cyanopyrazine.
Degradation Products - Maintain strict temperature control to avoid localized overheating.[5] - Minimize the time the product is held at elevated temperatures during work-up and isolation.
Residual Solvents or Reagents - Optimize the washing of the isolated solid. - On a large scale, ensure efficient deliquoring of the filter cake before drying.
Crystallization and Isolation Issues
Potential Cause Troubleshooting Action
Poor Crystal Form/Polymorphism - Carefully control the cooling rate and agitation during crystallization. Rapid cooling can lead to the formation of fine, difficult-to-filter particles. - Consider seeding the crystallization with the desired polymorph.
Slow Filtration - Optimize the crystal size and shape through controlled crystallization. Larger, more uniform crystals generally filter faster. - Ensure the filter medium is appropriate for the particle size.
Product Lumping During Drying - Use a suitable dryer for the scale of operation (e.g., agitated filter-dryer). - Control the drying temperature and vacuum to avoid melting or decomposition.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)
  • Reaction Setup: To a solution of 2-cyanopyrazine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).

  • Reaction Execution: Stir the mixture at reflux (approximately 78 °C). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

Proposed Scale-Up Synthesis Considerations
  • Reaction Setup: In a suitably sized reactor, charge ethanol and 2-cyanopyrazine. Separately, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in water.

  • Reagent Addition: Slowly add the aqueous hydroxylamine/carbonate solution to the ethanolic solution of 2-cyanopyrazine, carefully controlling the addition rate to manage the exotherm. The reactor temperature should be maintained at a predetermined setpoint (e.g., 50-60 °C) with an efficient cooling system.

  • Reaction and Monitoring: After the addition is complete, maintain the reaction temperature and monitor for completion by in-process HPLC analysis.

  • Work-up and Isolation: Cool the reaction mixture and filter the product slurry. Wash the filter cake with a mixture of ethanol and water, followed by water to remove inorganic salts.

  • Drying: Dry the wet cake under vacuum at a controlled temperature (e.g., < 50 °C) until the residual solvent content meets the specification.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters (Illustrative)

ParameterLab-Scale (e.g., 100 g)Scale-Up (e.g., 10 kg)Key Considerations for Scale-Up
Batch Size 100 g10 kg100-fold increase
Solvent Volume ~1 L~100 LVessel capacity and handling of large volumes.
Reagent Addition All at once or rapid additionSlow, controlled additionManagement of exotherm is critical.[4][5]
Reaction Time 4-8 hours8-16 hoursSlower heat and mass transfer can prolong reaction times.
Typical Yield 85-95%80-90%Yields may be slightly lower due to handling losses and less ideal conditions.
Purity (HPLC) >99%>98.5%Potential for slightly higher impurity levels if not well-controlled.[9]
Filtration Time < 30 minutes2-4 hoursDependent on crystal properties and equipment.
Drying Time 4-8 hours (vacuum oven)12-24 hours (agitated dryer)Efficient drying of large quantities is more challenging.

Visualizations

Synthetic Pathway

G Synthesis of this compound A 2-Cyanopyrazine C This compound A->C Ethanol/Water, Reflux B Hydroxylamine (from NH2OH·HCl + Base) B->C

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield in Scale-Up Start Low Yield Observed in Scale-Up Batch Check_Completion Check Reaction Completion (In-Process HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time/ Temperature (with caution) Incomplete->Increase_Time Check_Mixing Evaluate Agitation Efficiency Incomplete->Check_Mixing Check_Workup Review Work-up and Isolation Procedures Complete->Check_Workup End Yield Improved Increase_Time->End Check_Mixing->End Losses_Found Significant Losses Identified Check_Workup->Losses_Found Yes No_Losses Minimal Losses Check_Workup->No_Losses No Optimize_Isolation Optimize Filtration and Washing Steps Losses_Found->Optimize_Isolation Reassess_Purity Reassess Starting Material Purity No_Losses->Reassess_Purity Optimize_Isolation->End Reassess_Purity->End

Caption: A logical workflow for troubleshooting low yield issues.

Scale-Up Process Flow Diagram

G Process Flow for Scaled-Up Synthesis Reactor Reactor Charge 2-Cyanopyrazine & Ethanol Controlled addition of aq. NH2OH/Base Reaction at controlled temperature Filtration Filtration Filter product slurry Wash with EtOH/Water & Water Reactor->Filtration Transfer Slurry QC {QC Analysis|In-process and final product testing} Reactor->QC Drying Drying Dry wet cake under vacuum at controlled temperature Filtration->Drying Transfer Wet Cake Packaging Packaging Mill and package final product Drying->Packaging Drying->QC Packaging->QC

Caption: A simplified process flow diagram for the scale-up of this compound synthesis.

References

Troubleshooting unexpected results in Pyrazine-2-amidoxime experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2-amidoxime (PAOX).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (PAOX) is a chemical compound with the molecular formula C₅H₆N₄O. It is a structural analogue of pyrazinamide, a medication used to treat tuberculosis.[1][2][3][4][5][6][7] PAOX and its derivatives are of interest for their potential antimicrobial, antifungal, and anticancer activities.[1][2][3][8] It is also used in coordination chemistry as a ligand to form metal complexes.[9][10][11][12]

Q2: What are the main applications of this compound?

Primary applications of this compound include:

  • Antimicrobial and Antifungal Research: It has shown activity against various bacteria and fungi, including Candida albicans.[1][2]

  • Coordination Chemistry: PAOX acts as a bidentate ligand, coordinating with metal ions through the pyrazine (B50134) ring nitrogen and the oxime nitrogen to form metal complexes with interesting magnetic properties.[2][9][10][11][12]

  • Pharmaceutical Synthesis: It serves as a synthetic intermediate in the development of new pharmaceutical compounds.[13]

  • Prodrug Development: Amidoximes can act as prodrugs for amidines, which are mimics of arginine.[14]

Q3: What are the typical storage conditions for this compound?

This compound should be stored at -20°C for long-term stability (≥ 4 years).[13] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Synthesis & Purification Issues

Problem 1: Low or No Yield of this compound

  • Potential Causes:

    • Incomplete Reaction: The conversion of 2-cyanopyrazine to this compound can be slow.[15]

    • Degradation of Reactants or Product: Hydroxylamine (B1172632) can be unstable, and the product may degrade under harsh conditions.

    • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[15]

    • Insufficient Base: When using hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine.[16]

  • Solutions:

    • Increase Reaction Time and/or Temperature: Consider extending the reaction time or heating the mixture, typically between 60-80°C.[15][17]

    • Use Excess Hydroxylamine: An excess of hydroxylamine can help drive the reaction to completion.[15]

    • Ensure Fresh Reagents: Use a fresh source of hydroxylamine hydrochloride.[16]

    • Optimize Base Addition: Ensure at least a stoichiometric amount of a suitable base like sodium carbonate or triethylamine (B128534) is used.[16][17]

    • Solvent Selection: The reaction is often performed in refluxing ethanol (B145695) or methanol (B129727) to reduce reaction time.[15]

Problem 2: Formation of Amide Byproduct (Pyrazine-2-carboxamide)

  • Potential Causes:

    • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the nitrile or intermediate species to the corresponding amide.[16]

    • Prolonged Reaction Times at High Temperatures: Extended heating can favor the formation of the amide byproduct.[16]

  • Solutions:

    • Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize water content.[16]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and stop the reaction once it is complete to avoid over-reaction.[15][16]

Problem 3: Difficulty in Product Isolation and Purification

  • Potential Causes:

    • High Solubility in Reaction Solvent: The product may be highly soluble in the solvent used for the reaction, making precipitation difficult.[17]

    • Oily or Non-Crystalline Product: The crude product may not solidify easily.[17]

    • Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and impurities have similar polarities.[16]

  • Solutions:

    • Solvent Removal and Recrystallization: After the reaction, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system (e.g., ethanol, water, or ethyl acetate/hexane).[17]

    • Column Chromatography: Utilize silica (B1680970) gel column chromatography with an optimized eluent system to separate the product from impurities.[17]

    • Salt Formation: Attempt to form a salt of the amidoxime (B1450833) to induce crystallization.[17]

Experimental Workflow & Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 2-Cyanopyrazine E Reaction Mixture A->E B Hydroxylamine Hydrochloride B->E C Base (e.g., Na2CO3) C->E D Solvent (e.g., Ethanol) D->E F Heating (60-80°C) & Stirring E->F M TLC Monitoring E->M G Cool Reaction Mixture F->G F->M H Filter Inorganic Salts G->H I Concentrate Filtrate H->I J Crude this compound I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L N Characterization (NMR, IR, MS) L->N M->F Monitor Progress

Caption: General experimental workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for amidoxime synthesis.[15][17]

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyanopyrazine (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (2.0 eq) or triethylamine (1.6 eq) to the solution.[15][17]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C).[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours depending on the scale and temperature.[15][17]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off any inorganic salts that have precipitated.[17]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by silica gel column chromatography.[15][17]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₆N₄O[13]
Molecular Weight 138.13 g/mol
Appearance Crystalline solid[13]
Melting Point 180-185 °C
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.2 mg/ml, PBS (pH 7.2): 0.1 mg/ml[13]
UV-Vis λmax 206, 251, 302 nm[13]
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low/No Yield Incomplete reactionIncrease reaction time and/or temperature.[15]
Inactive hydroxylamineUse a fresh bottle of hydroxylamine hydrochloride.[16]
Insufficient baseEnsure at least stoichiometric amounts of a suitable base are used.[16]
Amide Byproduct Presence of waterUse anhydrous solvents and reagents.[16]
Prolonged reaction at high tempMonitor the reaction by TLC and stop when complete.[16]
Purification Difficulty Oily productAttempt recrystallization from a different solvent or use column chromatography.[17]
Co-elution of impuritiesOptimize the solvent system for column chromatography using TLC.[16]

Signaling Pathways and Logical Relationships

In the context of its biological activity, this compound can be involved in processes that generate nitric oxide (NO). The amidoxime group can be oxidized in vivo, potentially by cytochrome P450 enzymes, to release NO.[18] Nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation and immune responses.

G cluster_activation In Vivo Activation cluster_effects Downstream Biological Effects A This compound B Oxidation (e.g., Cytochrome P450) A->B F Antimicrobial Activity A->F Direct/Other Mechanisms C Nitric Oxide (NO) B->C D Vasodilation C->D E Immune Response C->E

Caption: Potential bioactivation pathway of this compound to produce nitric oxide.

References

Validation & Comparative

Validating the Mechanism of Action of Pyrazine-2-amidoxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrazine-2-amidoxime (PAOX) with an established antifungal agent, focusing on the validation of its mechanism of action. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.

Introduction

This compound (PAOX) is a heterocyclic compound with demonstrated antimicrobial and antifungal properties.[1] It is a structural analogue of pyrazinamide (B1679903) (PZA), a first-line antituberculosis drug known to act as a prodrug.[2] While the precise mechanism of action for PAOX's antifungal activity is not yet fully elucidated, its structural similarity to PZA suggests a potential prodrug-based mechanism. This guide explores the current understanding of PAOX's activity and compares it with Flucytosine, a well-characterized pyrimidine-based antifungal agent.

Proposed Mechanism of Action of this compound

The prevailing hypothesis for the mechanism of action of PAOX is that it functions as a prodrug, which is activated by fungal enzymes to an active form that disrupts essential cellular processes. This proposed mechanism is analogous to that of its structural relative, pyrazinamide.

PAOX_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_targets Potential Cellular Targets PAOX_ext This compound (PAOX) PAOX_int PAOX PAOX_ext->PAOX_int Uptake FungalEnzyme Fungal Enzyme (Hypothetical) PAOX_int->FungalEnzyme Activation ActiveMetabolite Active Metabolite FungalEnzyme->ActiveMetabolite DNA_RNA DNA/RNA Synthesis ActiveMetabolite->DNA_RNA Protein Protein Synthesis ActiveMetabolite->Protein CellWall Cell Wall Integrity ActiveMetabolite->CellWall

Figure 1: Proposed prodrug mechanism of this compound (PAOX).

Comparative Analysis with Flucytosine

Flucytosine (5-fluorocytosine) is a fluorinated pyrimidine (B1678525) analogue that also acts as a prodrug. Its mechanism of action is well-established and serves as a useful point of comparison for the proposed mechanism of PAOX.

Mechanism of Action of Flucytosine

Flucytosine is transported into fungal cells by cytosine permease. Inside the cell, it is converted to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. 5-FU is then further metabolized into two active forms: 5-fluorouridine (B13573) triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA and disrupts protein synthesis, while 5-FdUMP inhibits thymidylate synthase, thereby blocking DNA synthesis.[3][4][5][6]

Flucytosine_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_pathways Metabolic Pathways cluster_targets Cellular Targets Flucytosine_ext Flucytosine Flucytosine_int Flucytosine Flucytosine_ext->Flucytosine_int Uptake via Cytosine Permease CytosineDeaminase Cytosine Deaminase Flucytosine_int->CytosineDeaminase Conversion FiveFU 5-Fluorouracil (5-FU) CytosineDeaminase->FiveFU FiveFUTP 5-FUTP FiveFU->FiveFUTP FiveFdUMP 5-FdUMP FiveFU->FiveFdUMP RNA_Synth RNA Synthesis FiveFUTP->RNA_Synth Inhibition DNA_Synth DNA Synthesis FiveFdUMP->DNA_Synth Inhibition

Figure 2: Established mechanism of action of Flucytosine.

Comparative Performance Data

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (mM)Reference
This compound Candida albicans ATCC 46350.58[1]
This compound Escherichia coli ATCC 87395.79[1]
This compound Staphylococcus aureus ATCC 65385.79[1]
Flucytosine Candida albicans (susceptible strains)0.007 - 0.077

Note: Flucytosine MIC values are sourced from general clinical data and may vary depending on the specific strain and testing conditions.

Experimental Protocols

Validating the mechanism of action of a novel antifungal agent requires a series of well-defined experiments. The following outlines a general workflow and a specific protocol for determining antifungal susceptibility.

Experimental Workflow for Mechanism of Action Validation

MoA_Workflow cluster_workflow Mechanism of Action (MoA) Validation Workflow Start Start: Novel Antifungal Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Prodrug Hypothesize Prodrug Mechanism MIC->Prodrug EnzymeAssay Enzyme Conversion Assays Prodrug->EnzymeAssay MetaboliteID Identify Active Metabolite EnzymeAssay->MetaboliteID TargetID Target Identification Studies MetaboliteID->TargetID PathwayAnalysis Analyze Affected Cellular Pathways (e.g., DNA/RNA/Protein Synthesis) TargetID->PathwayAnalysis Validation Validate Target and MoA PathwayAnalysis->Validation

References

The Antimicrobial Landscape of Pyrazines: A Comparative Analysis of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents, pyrazine (B50134) derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of activity. Among these, Pyrazine-2-amidoxime has garnered attention for its potential as an antimicrobial agent. This guide provides a comparative analysis of the antimicrobial spectrum of this compound against other pyrazine derivatives, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of this compound class.

Comparative Antimicrobial Spectrum: A Quantitative Overview

The antimicrobial efficacy of this compound and other selected pyrazine derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, quantifies the lowest concentration of a compound required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC in µg/mL) Escherichia coli (MIC in µg/mL) Candida albicans (MIC in µg/mL)
This compound 797 (5.79 mM)[1]797 (5.79 mM)[1]80 (0.58 mM)[1]
Pyrazine Carboxamide Derivatives (P3, P4, P7, P9) >10050[2]-
Pyrazine Carboxamide Derivatives (P4, P10) --3.125[2]
Triazolo[4,3-a]pyrazine Derivative (2e) 32[3][4][5]16[3][4][5]-
N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide ---
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide M. tuberculosis: 6.25--
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide M. tuberculosis: 12.5--

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions and tested strains across different studies. Further head-to-head comparative studies are warranted for a definitive assessment.

Deciphering the Data: Insights into Antimicrobial Activity

This compound demonstrates broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[1][6] Notably, it exhibits significantly higher potency against C. albicans compared to the bacterial strains tested.

In comparison, various pyrazine carboxamide derivatives have also shown significant antimicrobial properties. For instance, certain piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid displayed potent antifungal activity against C. albicans with MIC values as low as 3.125 µg/mL, and moderate antibacterial activity against E. coli at 50 µg/mL.[2] Other studies on N-substituted pyrazine-2-carboxamides have highlighted their antimycobacterial potential.[7][8] For example, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed a promising MIC of 6.25 µg/mL against Mycobacterium tuberculosis.

Triazolo[4,3-a]pyrazine derivatives represent another class of pyrazines with potent antibacterial activity.[3] Compound 2e, for instance, exhibited superior activity against both S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 16 µg/mL) when compared to this compound in separate studies.[3][4][5]

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and standardized protocol for this purpose.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A generalized workflow for the broth microdilution assay is as follows:

BrothMicrodilutionWorkflow prep Preparation of Test Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep->serial_dilution inoculation Inoculation of Wells serial_dilution->inoculation inoculum_prep Preparation of Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubation at Optimal Temperature and Time inoculation->incubation reading Visual or Spectrophotometric Reading of Results incubation->reading mic_determination Determination of MIC reading->mic_determination

Caption: Workflow for Broth Microdilution Assay.

Key steps in the protocol include:

  • Preparation of Reagents: This includes sterilizing all necessary materials, such as microtiter plates, pipette tips, and culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Test Compound: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the appropriate broth to achieve the desired concentration range.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control with only broth) are also included.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with the aid of a microplate reader.

Signaling Pathways and Logical Relationships

The antimicrobial activity of pyrazine derivatives can be influenced by their chemical structure, which dictates their interaction with microbial targets. While the precise mechanisms of action for many pyrazine derivatives are still under investigation, a general understanding of structure-activity relationships (SAR) is emerging.

SAR_Pyrazines Pyrazine_Core Pyrazine Core Substituents Substituents at various positions Pyrazine_Core->Substituents influences Physicochemical_Properties Physicochemical Properties (Lipophilicity, Electronic Effects) Substituents->Physicochemical_Properties determines Target_Interaction Interaction with Microbial Targets Physicochemical_Properties->Target_Interaction modulates Antimicrobial_Activity Antimicrobial Activity Target_Interaction->Antimicrobial_Activity leads to

Caption: Structure-Activity Relationship of Pyrazines.

The pyrazine ring serves as a crucial scaffold, and the nature and position of substituents can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic distribution. These properties, in turn, govern the compound's ability to penetrate microbial cell membranes and interact with specific molecular targets, ultimately determining its antimicrobial efficacy. Further research into the specific cellular targets of this compound and other pyrazines will be instrumental in optimizing their structures for enhanced antimicrobial activity and the development of new therapeutic agents.

References

A Comparative Guide to the Crystal Structures of Pyrazine-2-amidoxime and its Nickel(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of Pyrazine-2-amidoxime (PAOX) and its coordinated Nickel(II) complexes. The following sections detail the structural parameters, experimental methodologies, and coordination behaviors, supported by crystallographic data.

Introduction to this compound (PAOX)

This compound is a molecule of significant interest in medicinal chemistry and materials science. As a structural analogue of the anti-tuberculosis drug pyrazinamide, its coordination chemistry is crucial for the development of new therapeutic agents and functional materials. The amidoxime (B1450833) group, coupled with the pyrazine (B50134) ring, provides multiple donor sites for metal coordination, leading to a variety of structural motifs, from discrete molecules to extended polymeric networks.

Crystal Structure of Free this compound

The crystal structure of free this compound reveals a monoclinic P2₁ space group with two molecules in the asymmetric unit.[1] The molecules are organized into stable helical-like polymers through a network of intermolecular hydrogen bonds.[1][2] Key interactions involve the hydroxyl, imino, and aza groups, highlighting the molecule's capacity for forming robust supramolecular assemblies.[1][3]

Comparative Analysis of Nickel(II)-PAOX Complexes

The reaction of Nickel(II) salts with this compound (H₂pzaox) yields distinct crystal structures depending on the counter-anion and solvent system. This guide focuses on three notable Nickel(II) complexes: two tetranuclear clusters and a two-dimensional (2D) coordination polymer.[4][5] All three compounds share a common [Ni₄(Hpzaox)₂(pzaox)₂]²⁺ core, demonstrating the ligand's ability to bridge multiple metal centers.[4]

Crystallographic Data Comparison

The table below summarizes the key crystallographic parameters for free PAOX and its Nickel(II) complexes, facilitating a direct comparison of their structural properties.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
This compound (PAOX)C₅H₆N₄OMonoclinicP2₁7.893(2)10.453(3)7.934(2)90114.73(3)90594.2(3)[1]
--INVALID-LINK--₂·2pyC₅₄H₅₄Cl₂N₂₂Ni₄O₁₂TriclinicP-111.176(2)12.029(2)13.069(3)89.99(3)79.99(3)65.00(3)1563.3(6)[4]
--INVALID-LINK--₂·4pyC₆₂H₆₂N₂₄Ni₄O₁₀MonoclinicC2/c21.096(4)15.011(3)24.316(5)90112.59(3)907111(2)[4]
--INVALID-LINK--₂·2H₂OC₁₀H₁₆N₁₄Ni₄O₁₂TriclinicP-18.169(2)8.879(2)10.373(2)78.43(3)71.09(3)63.63(3)643.0(2)[4]
Coordination Environment and Structural Motifs

In the tetranuclear complexes, the [Ni₄(Hpzaox)₂(pzaox)₂]²⁺ units are discrete clusters where the PAOX ligands, in both their neutral (Hpzaox) and deprotonated (pzaox) forms, bridge the four Nickel(II) ions. The coordination sphere of the nickel ions is completed by pyridine (B92270) molecules. In contrast, the 2D polymeric structure features these tetranuclear units linked into an extended network with water molecules occupying the terminal coordination sites instead of pyridine.[4] This structural variation highlights the influence of the synthetic conditions on the final architecture.

The coordination of PAOX to the Nickel(II) centers occurs through the nitrogen atoms of the pyrazine ring and the amidoxime group, acting as a chelating and bridging ligand.[1] This versatile coordination behavior is responsible for the formation of the observed tetranuclear and polymeric structures.

Experimental Protocols

Synthesis of this compound Complexes

The following is a general procedure for the synthesis of the Nickel(II)-PAOX complexes described.[4]

General Synthesis: A solution of this compound in a suitable solvent (e.g., methanol) is added to a solution of the corresponding Nickel(II) salt (e.g., Ni(ClO₄)₂·6H₂O or Ni(NO₃)₂·6H₂O) in the same solvent. For the tetranuclear clusters, pyridine is also added to the reaction mixture. The resulting solution is stirred and then allowed to stand for slow evaporation or crystallization.

  • For --INVALID-LINK--₂·2py (1) and --INVALID-LINK--₂·4py (2): Pyridine is added to the reaction mixture.

  • For --INVALID-LINK--₂·2H₂O (3): The reaction is carried out in the absence of pyridine.

X-ray Crystallography

Single-crystal X-ray diffraction data for the compounds were collected on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a specific temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing Synthesis and Coordination

The following diagrams illustrate the experimental workflow for obtaining and analyzing these metal complexes and the fundamental coordination of the PAOX ligand.

experimental_workflow Experimental Workflow for PAOX Metal Complexes cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Starting Materials (PAOX, Metal Salt, Solvent) reaction Mixing and Reaction start->reaction crystallization Crystallization (Slow Evaporation) reaction->crystallization crystals Single Crystals crystallization->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A flowchart of the synthesis and crystallographic analysis process.

Caption: Chelation of a metal ion by the this compound ligand.

Conclusion

The crystal structures of this compound and its Nickel(II) complexes demonstrate the ligand's versatility in forming diverse and complex architectures. The ability of PAOX to act as a chelating and bridging ligand, combined with the influence of reaction conditions, allows for the targeted synthesis of discrete molecular clusters and extended coordination polymers. This structural diversity is paramount for the rational design of new materials with specific magnetic or biological properties. Further research into complexes with other metal ions will continue to expand the rich coordination chemistry of this important ligand.

References

Validation of analytical methods for Pyrazine-2-amidoxime quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Pyrazine-2-amidoxime

This guide provides a detailed comparison of analytical methodologies for the quantification of this compound, a significant compound in pharmaceutical research due to its structural analogy to the antituberculosis drug Pyrazinamide (B1679903). The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from bulk drug substances to biological fluids. This document outlines and compares the performance of key analytical techniques, offering supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their selection process.

Comparison of Analytical Methodologies

The primary analytical techniques for the quantification of pyrazine (B50134) derivatives like this compound include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While methods specific to this compound are not extensively published, robust methods for its close analog, Pyrazinamide, provide a strong basis for methodology.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the performance characteristics of different analytical methods applicable to the quantification of pyrazine compounds. It is important to note that performance characteristics can be influenced by the specific analyte, sample matrix, and experimental conditions.

Parameter RP-HPLC (for Pyrazinamide) LC-MS/MS (for Pyrazinamide in rat plasma) UPLC-MS/MS (for various pyrazines)
Linearity Range 20-120 µg/mL[1]1.0-200 µg/mLNot explicitly stated, but used for quantification[2]
Correlation Coefficient (r²) 0.9998[1]>0.99Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated1.0 µg/mL[3]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy/Recovery Statistically validated by recovery studies[1]≥85%[3]Not explicitly stated
Precision (%RSD) <2%[1]Intra-day and inter-day CV < 10%[3]Not explicitly stated
Specificity/Selectivity Method is specific[1]Method is selectiveHigh selectivity due to MS/MS detection

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound quantification.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Pyrazinamide (Adaptable for this compound)

This protocol is based on a validated method for Pyrazinamide and can be adapted for this compound.[1]

  • Chromatographic Conditions:

    • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm)[1]

    • Mobile Phase: Phosphate buffer (pH 4.4) : Methanol (B129727) (80:20 v/v)[1]

    • Flow Rate: 1 mL/min[1]

    • Detection: UV at 269 nm[1]

    • Injection Volume: 20 µL[1]

    • Retention Time: Approximately 3.62 min for Pyrazinamide[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 20-120 µg/mL).[1]

    • Prepare sample solutions by dissolving the bulk drug or formulation in the mobile phase to a concentration within the calibration range.

  • Validation Parameters (as per ICH guidelines): [1]

    • Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the analyte's retention time.

    • Linearity: Inject calibration standards and plot peak area versus concentration. Perform linear regression to determine the correlation coefficient.[1]

    • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix.

    • Precision: Assess by repeatedly injecting the same standard solution (repeatability) and by analyzing different preparations on different days (intermediate precision).

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, flow rate) to assess the method's reliability.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pyrazinamide in Rat Plasma (Adaptable for this compound)

This protocol for Pyrazinamide in a biological matrix provides a starting point for developing a bioanalytical method for this compound.[3]

  • Sample Preparation:

    • Perform a protein precipitation by adding methanol to the plasma sample containing the analyte and an internal standard.[3]

    • Centrifuge to pellet the precipitated proteins.[3]

    • Evaporate the supernatant and reconstitute the residue in the mobile phase.[3]

  • LC-MS/MS Conditions:

    • Column: Inertsil ODS3 C18 (150mm × 4.6mm, 5µm)[3]

    • Mobile Phase: Methanol : 0.03% Triethylamine in water (85:15, v/v)[3]

    • Flow Rate: 0.5 mL/min[3]

    • Mass Spectrometer: Operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3]

  • Method Validation (Bioanalytical): [4]

    • Selectivity: Analyze blank plasma from multiple sources to check for interferences.

    • Linearity, Accuracy, and Precision: Prepare calibration standards and quality control (QC) samples by spiking blank plasma. Analyze these to determine the method's performance over the concentration range.

    • Recovery: Compare the analyte response in extracted samples to that of unextracted standards to determine the efficiency of the extraction process.[3]

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term).

Visualizations

Workflow for Analytical Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, LC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Reporting of Results J->K

Caption: Workflow for the validation of an analytical method.

Comparison of HPLC and LC-MS/MS Workflows

cluster_hplc HPLC Workflow cluster_lcms LC-MS/MS Workflow hplc_prep Sample Preparation hplc_inject Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification by Peak Area hplc_detect->hplc_quant lcms_prep Sample Preparation (e.g., SPE, LLE) lcms_inject Injection lcms_prep->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_ion Ionization (e.g., ESI) lcms_sep->lcms_ion lcms_mass Mass Analysis (MS1) lcms_ion->lcms_mass lcms_frag Fragmentation (MS2) lcms_mass->lcms_frag lcms_detect Detection lcms_frag->lcms_detect lcms_quant Quantification by MRM lcms_detect->lcms_quant

Caption: Comparison of generalized workflows for HPLC and LC-MS/MS analysis.

References

A Comparative Guide to the Thermal Stability of Pyrazine-2-amidoxime and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the thermal stability of a compound is a critical aspect of its physicochemical characterization. This guide provides a comparative analysis of the thermal stability of Pyrazine-2-amidoxime (PAOX) and its structural analogs, Pyrazine-2-carboxamide and a series of pyrazine (B50134) esters. The data presented is compiled from experimental findings using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Stability Data

The thermal decomposition of this compound and its analogs has been evaluated to determine their stability under increasing temperature. The following table summarizes the key findings from thermogravimetric analysis, detailing the temperature ranges of decomposition and the corresponding mass loss percentages.

CompoundAnalysis TypeStepTemperature Range (°C)Mass Loss (%)Notes
This compound (PAOX) TGA/DTA1153 - 27082.04Attributed to the loss of a pyrazine molecule.
2271 - 31613.22Attributed to the decomposition of the amidoxime (B1450833) group.
Pyrazine-2-carboxamide TGA/DTA-198 - 285~72Decomposition of the ligand within a copper complex.
Pyrazin-2-ylmethyl benzoate TGA/DSC1183.4 - 290.482.7 - 85.5Maximum decomposition rate between 270.9 - 285.6°C.
(5-methylpyrazin-2-yl) methyl benzoate TGA/DSC1160.9 - 295.482.7 - 85.5Maximum decomposition rate between 270.9 - 285.6°C.
1-(pyrazin-2-yl) ethyl benzoate TGA/DSC1153.1 - 295.482.7 - 85.5Maximum decomposition rate between 270.9 - 285.6°C.

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) of this compound

Thermal analyses of solid this compound were conducted using TGA and DTG techniques. The study of the thermal decomposition of PAOX demonstrated its significant heat endurance. The compound, which does not contain crystal water, generally decomposes at temperatures between 170–400 °C[1]. The analysis revealed a two-stage degradation process[1][2]. The first stage, occurring between 153 and 270 °C, resulted in an 82.04% mass loss, which was attributed to the loss of a pyrazine molecule[2]. The second stage of decomposition occurred between 271 and 316 °C, with a 13.22% mass loss, likely due to the breakdown of the amidoxime group[1][2]. A residual mass of 4.74% was observed above 320 °C[2]. The DTA curve showed an endothermic peak in the 153–270 °C range and an exothermic peak between 271–316 °C[1].

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) of a Pyrazine-2-carboxamide Copper Complex

The thermal stability of a two-dimensional polymeric copper(II) complex with Pyrazine-2-carboxamide, [Cu(PYZ-AM)2]n(NO3)2n·2nCH3OH, was determined using a Bahr STA-503 thermal analyzer. The analysis was performed on single-crystalline samples in an air atmosphere, with a heating rate of 10 °C/min over a temperature range of 35-400 °C[2]. The TGA curve indicated a two-step decomposition process. The first step, from approximately 98 °C to 105 °C, corresponded to the removal of methanol (B129727) solvents with a weight loss of about 14%[2]. The second step, starting at around 198 °C and ending at approximately 285 °C, showed a weight loss of about 72%, attributed to the decomposition of the Pyrazine-2-carboxamide ligands and nitrate (B79036) anions[2].

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) of Pyrazine Esters

The thermal properties of a series of pyrazine esters (pyrazin-2-ylmethyl benzoate, (5-methylpyrazin-2-yl) methyl benzoate, and 1-(pyrazin-2-yl) ethyl benzoate) were investigated using a Germany Netzsch STA 449 PC simultaneous thermal analyzer. The analysis was conducted in a nitrogen atmosphere with a heating rate of 10 °C/min from 30 to 550 °C. The decomposition of these compounds occurred in the temperature ranges of 183.4 to 290.4 °C, 160.9 to 295.4 °C, and 153.1 to 295.4 °C, respectively. The maximum decomposition rate for these esters was observed between 270.9–285.6 °C, with an initial mass reduction of 82.7–85.5%.

Thermal Decomposition Pathway

The thermal decomposition of these pyrazine derivatives generally involves the fragmentation of the molecule, starting with the loss of the side chain, followed by the decomposition of the pyrazine ring at higher temperatures.

G cluster_0 This compound (PAOX) cluster_1 General Pyrazine Derivative PAOX This compound Intermediate Intermediate after loss of pyrazine moiety PAOX->Intermediate 153-270°C -82.04% mass Decomposition_Products N-species (N2, N2O, NH3) + Residual Mass Intermediate->Decomposition_Products 271-316°C -13.22% mass Pyrazine_Derivative Pyrazine Derivative Loss_Side_Chain Loss of Side Chain Pyrazine_Derivative->Loss_Side_Chain Initial Heating Ring_Decomposition Pyrazine Ring Decomposition Loss_Side_Chain->Ring_Decomposition Increased Temperature Volatile_Products Volatile Products Ring_Decomposition->Volatile_Products Final Decomposition G cluster_workflow TGA/DSC Experimental Workflow Sample_Prep Sample Preparation (weighing) Instrument_Setup Instrument Setup (atmosphere, heating rate, temp. range) Sample_Prep->Instrument_Setup Analysis Thermal Analysis (TGA/DSC run) Instrument_Setup->Analysis Data_Acquisition Data Acquisition (mass vs. temp/time, heat flow) Analysis->Data_Acquisition Data_Analysis Data Analysis (decomposition temp., mass loss %, peak analysis) Data_Acquisition->Data_Analysis Report Reporting (tables, curves, interpretation) Data_Analysis->Report

References

Cross-Validation of Pyrazine-2-amidoxime's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Pyrazine-2-amidoxime (PAOX), a structural analogue of the antituberculosis drug Pyrazinamide (B1679903) (PZA). We delve into its antimicrobial properties, presenting supporting experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents.

Antimicrobial Activity of this compound

This compound has demonstrated significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its efficacy has been quantified using established in vitro assays, primarily the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various microbial strains and provides a comparison with its structural analogue, Pyrazinamide, where data is available.

MicroorganismStrainThis compound (PAOX)Pyrazinamide (PZA)
Gram-positive Bacteria
Staphylococcus aureusATCC 6538MIC: 800 µg/mL MBC: 800 µg/mL[2]MIC: >100 µM[3]
Enterococcus faecalisATCC 29212MIC: 800 µg/mL MBC: 800 µg/mL[2]No activity reported in the search results.
Gram-negative Bacteria
Escherichia coliATCC 8739MIC: 800 µg/mL MBC: 800 µg/mL[2]Intrinsically resistant[4]
Pseudomonas aeruginosaATCC 9027MIC: 800 µg/mL MBC: 800 µg/mL[2]No activity reported in the search results.
Fungus
Candida albicansATCC 10231MIC: 80 µg/mL MFC: 80 µg/mL[2]No significant activity reported in the search results.
Mycobacterium
Mycobacterium tuberculosisH37RvMIC: 25-100 µg/mL (for derivatives)[5]MIC: 12.5 to >100 mg/L[6]

Note: The MIC values for PAOX derivatives against M. tuberculosis suggest potential activity of the parent compound, though direct data was not found in the provided search results. PZA's activity against M. tuberculosis is highly dependent on an acidic pH.[7]

Other Potential Biological Activities

While the primary reported biological activity of this compound is antimicrobial, the broader class of pyrazine (B50134) derivatives is known to possess a wide range of pharmacological effects. These include anti-inflammatory and anticancer activities.[8][9] However, specific experimental data quantifying these activities for this compound are not yet available in the public domain. Further research is warranted to explore the full therapeutic potential of this compound in these areas.

Experimental Protocols

The following is a detailed methodology for the key microdilution assay used to determine the antimicrobial activity of this compound.

Broth Microdilution Method for MIC and MBC/MFC Determination

This method is a standardized and widely used technique for determining the antimicrobial susceptibility of microorganisms.[10]

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.

  • A few colonies are transferred to a sterile saline solution to create a suspension.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]

  • The standardized inoculum is then further diluted in the appropriate broth medium to the final required concentration for the assay.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.

  • A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.[10] The concentration range is selected based on expected efficacy.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.

  • Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium only) are included.[11]

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).[3]

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

5. Determination of MBC/MFC:

  • To determine the minimal bactericidal or fungicidal concentration, an aliquot from each well that shows no visible growth is subcultured onto an appropriate agar medium.

  • The plates are incubated for a suitable period.

  • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Visualizing the Mechanism of Action: A Hypothetical Pathway

While the precise molecular targets of this compound have not been fully elucidated, its structural similarity to Pyrazinamide allows for the formulation of a hypothetical mechanism of action, particularly in the context of antimycobacterial activity. The proposed pathway, based on the known mechanisms of Pyrazinamide, involves several key cellular processes.

G cluster_cell Bacterial Cell cluster_targets Potential Cellular Targets cluster_effects Downstream Effects PAOX This compound Enzyme Amidoxime (B1450833) Metabolizing Enzyme PAOX->Enzyme Uptake Activated_PAOX Activated Form (e.g., Pyrazinoic Acid Analogue) Membrane Cell Membrane Disruption of Potential & Transport Activated_PAOX->Membrane FAS1 Fatty Acid Synthase I (FAS I) Inhibition Activated_PAOX->FAS1 CoA Coenzyme A (CoA) Synthesis Inhibition Activated_PAOX->CoA Trans Trans-translation Inhibition Activated_PAOX->Trans Enzyme->Activated_PAOX Conversion Energy Decreased Energy Production (ATP) Membrane->Energy CellWall Impaired Cell Wall Synthesis FAS1->CellWall Metabolism Disrupted Metabolism CoA->Metabolism Stress Inability to Cope with Cellular Stress Trans->Stress Death Bacterial Cell Death Energy->Death CellWall->Death Metabolism->Death Stress->Death

Caption: Hypothetical mechanism of action for this compound.

This proposed pathway suggests that this compound, like Pyrazinamide, may act as a prodrug that is converted to its active form within the bacterial cell. This active metabolite could then interfere with multiple targets, leading to a cascade of detrimental effects including the disruption of membrane energetics, inhibition of essential biosynthetic pathways (such as fatty acid and coenzyme A synthesis), and impairment of stress response mechanisms, ultimately resulting in cell death.[7][12] It is important to note that this is a speculative model based on an analogue and requires experimental validation for this compound.

Conclusion

This compound exhibits promising antimicrobial activity, particularly against Candida albicans and various bacterial strains. Its performance in microdilution assays provides a solid foundation for further investigation. While data on other biological activities, such as anti-inflammatory and anticancer effects, are currently lacking for PAOX itself, the known bioactivities of the broader pyrazine class suggest that these are fertile areas for future research. The structural similarity to Pyrazinamide provides a valuable framework for understanding its potential mechanisms of action and for designing future studies to validate its therapeutic potential. Further cross-validation in a wider range of biological assays is crucial to fully characterize the pharmacological profile of this compound.

References

A Head-to-Head Comparison of Pyrazine-2-amidoxime and Pyrazine-2-carboxamide in Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug development and material science, the quest for effective metal ion chelators is of paramount importance. This guide provides a detailed, data-driven comparison of the metal ion chelation performance of Pyrazine-2-amidoxime (PAOX) and its structural analog, Pyrazine-2-carboxamide (PZA), also known as Pyrazinamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the metal-binding affinities of these two important heterocyclic compounds.

Executive Summary

Amidoxime (B1450833) and carboxamide functional groups are known for their ability to coordinate with a variety of metal ions. This guide presents a head-to-head comparison of this compound and Pyrazine-2-carboxamide, focusing on their stability constants with various divalent and trivalent metal ions. The data, summarized from peer-reviewed literature, indicates that this compound generally forms more stable complexes with the metal ions studied, suggesting a stronger chelation potential compared to Pyrazine-2-carboxamide under the tested conditions.

Data Presentation: Stability Constants of Metal Complexes

The stability of a metal-ligand complex in solution is quantified by the overall stability constant, denoted as log β. A higher log β value indicates a stronger and more stable complex. The following tables summarize the reported stability constants for this compound and Pyrazine-2-carboxamide with a range of metal ions. It is important to note that the experimental conditions under which these constants were determined differ, which may influence the absolute values. However, the data provides a valuable comparative overview.

Table 1: Overall Stability Constants (log β) of this compound (PAOX) Metal Complexes

Metal IonMolar Ratio (M:L)log β (in Acetonitrile)log β (in Water)
Co(II)1:28.328.01
Mn(II)1:28.137.94
Fe(II)1:28.027.88
Cr(III)1:29.879.53
Data sourced from Chylewska et al., 2016.

Table 2: Overall Stability Constants (log β) of Pyrazine-2-carboxamide (PZA) Metal Complexes

Metal Ionlog β
Ni(II)5.23
Cu(II)5.17
Co(II)4.88
Fe(II)4.21
Mn(II)3.98
Zn(II)3.74
Data represents 1:2 metal-ligand complexes as determined by spectrophotometry at a constant ionic strength of 0.1 M KNO₃. Sourced from Bamigboye et al., 2017.[1]

Comparative Analysis:

For the metal ions where data is available for both compounds (Co(II), Fe(II), and Mn(II)), this compound consistently exhibits significantly higher log β values than Pyrazine-2-carboxamide, indicating the formation of more stable complexes. For instance, the log β for the Co(II) complex with PAOX in water is 8.01, whereas for PZA it is 4.88. This suggests a stronger binding affinity of the amidoxime functional group for these metal ions compared to the carboxamide group.

Experimental Protocols

The determination of stability constants is a meticulous process requiring precise control of experimental conditions. Below are summaries of the methodologies employed in the cited studies.

Spectrophotometric Determination of Stability Constants (for PAOX and PZA)

This method relies on the change in the absorption spectrum of the ligand or metal ion upon complexation.

Protocol Summary (as employed for PAOX by Chylewska et al., 2016):

  • Preparation of Solutions: Stock solutions of this compound and the metal salts (e.g., CoCl₂, MnCl₂, FeCl₂, CrCl₃) were prepared in the respective solvents (acetonitrile or water).

  • Spectrophotometric Titration: A solution of the ligand of known concentration was titrated with aliquots of a concentrated metal ion solution.

  • Data Acquisition: After each addition of the metal ion solution, the mixture was allowed to reach equilibrium, and the UV-Vis absorption spectrum was recorded over a specified wavelength range.

  • Data Analysis: The changes in absorbance at a specific wavelength, corresponding to the formation of the metal-ligand complex, were used to determine the stoichiometry of the complex (often using Job's method of continuous variation) and to calculate the overall stability constant (β).

Protocol Summary (as employed for PZA by Bamigboye et al., 2017): [1]

  • Preparation of Solutions: Standard solutions of Pyrazine-2-carboxamide and various metal salts (NiCl₂, CuCl₂, CoCl₂, FeCl₂, MnCl₂, ZnCl₂) were prepared. The ionic strength of the solutions was maintained at 0.1 M using KNO₃.

  • Stoichiometry Determination: The metal-to-ligand ratio of the complexes was determined using the mole ratio method and Job's method of continuous variation.

  • Stability Constant Calculation: A series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand were prepared. The absorbance of these solutions was measured at the wavelength of maximum absorption for the complex. The stability constants were then calculated using the absorbance data.

Mandatory Visualization

The following diagrams illustrate the fundamental concepts of metal ion chelation by amidoxime and carboxamide functional groups and the workflow for determining stability constants.

Chelation_Mechanisms cluster_Amidoxime This compound Chelation cluster_Carboxamide Pyrazine-2-carboxamide Chelation PAOX This compound Complex_A [M(PAOX)₂]ⁿ⁺ Complex PAOX->Complex_A Bidentate Chelation (N, O donors) Metal_A Metal Ion (Mⁿ⁺) Metal_A->Complex_A PZA Pyrazine-2-carboxamide Complex_C [M(PZA)₂]ⁿ⁺ Complex PZA->Complex_C Bidentate Chelation (N, O donors) Metal_C Metal Ion (Mⁿ⁺) Metal_C->Complex_C Experimental_Workflow cluster_Prep Solution Preparation cluster_Titration Titration & Measurement cluster_Analysis Data Analysis Ligand_Sol Prepare Ligand Solution Titrate Spectrophotometric or Potentiometric Titration Ligand_Sol->Titrate Metal_Sol Prepare Metal Ion Solutions Metal_Sol->Titrate Measure Record Absorbance or Potential Titrate->Measure Stoichiometry Determine Stoichiometry (e.g., Job's Plot) Measure->Stoichiometry Calc_logB Calculate Stability Constant (log β) Stoichiometry->Calc_logB

References

Comparative Analysis of Pyrazine-2-Amidoxime Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine-2-amidoxime derivatives, focusing on their antimicrobial activities. The information is compiled from published experimental data to assist researchers in the design and development of novel therapeutic agents.

Comparative Biological Activity

The following tables summarize the in vitro antimicrobial activity of a series of this compound derivatives. The data highlights the impact of various substitutions on the amidoxime (B1450833) moiety on their efficacy against Mycobacterium tuberculosis, other bacterial strains, and fungi.

Table 1: Tuberculostatic Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv

CompoundRR1R2MIC (µg/mL)
1 H-->100
2 CH3-->100
5 HCH3CH3100
6 HC2H5C2H550
7 Hn-C3H7n-C3H725
8 Hn-C4H9n-C4H925
9 H\multicolumn{2}{c}{Pyrrolidino}50
10 H\multicolumn{2}{c}{Piperidino}25
11 H\multicolumn{2}{c}{Morpholino}50
12 H\multicolumn{2}{c}{4-Methylpiperazino}50
13 H\multicolumn{2}{c}{4-Phenylpiperazino}50
14 H\multicolumn{2}{c}{4-Benzylpiperazino}50
15 H\multicolumn{2}{c}{Hexamethyleneimino}25
16 HC2H5C6H550
17 HCH3C6H5CH250
18 HCH32-pyridyl100
19 CH3\multicolumn{2}{c}{Piperidino}100
20 CH3\multicolumn{2}{c}{Morpholino}100

Data sourced from Gobis K, et al. (2006).[1]

Structure-Activity Relationship for Tuberculostatic Activity: The unsubstituted amidoxime (Compound 1 ) and its O-methyl derivative (Compound 2 ) were inactive. However, substitution on the amidoxime nitrogen with various secondary amines led to compounds with significant tuberculostatic activity. The most potent compounds (7 , 8 , 10 , and 15 ) exhibited a MIC of 25 µg/mL. This suggests that the presence of lipophilic N-substituents on the amidoxime group is crucial for antimycobacterial activity.

Table 2: Antibacterial and Antifungal Activity of this compound (PAOX)

MicroorganismStrainMIC (mM)MBC/MFC (mM)
Enterococcus hiraeATCC 80435.795.79
Staphylococcus aureusATCC 65385.795.79
Escherichia coliATCC 87395.795.79
Proteus vulgarisATCC 68965.795.79
Pseudomonas aeruginosaATCC 90275.795.79
Candida albicansATCC 46350.585.79

Data sourced from Ogryzek M, et al. (2016).[2][3]

Activity of the Parent Compound: this compound (PAOX) demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria at a concentration of 5.79 mM.[2] Notably, it exhibited significantly higher inhibitory activity against the yeast Candida albicans (MIC = 0.58 mM), although its fungicidal concentration was the same as its bactericidal concentration.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of this compound Derivatives (5-18)

This protocol describes the synthesis of N-substituted pyrazine-2-carboxamidoxime derivatives.

Step 1: Synthesis of Pyrazine-2-carboxamidoxime (1) A solution of pyrazinecarbonitrile (B1219330) (0.1 mol), hydroxylamine (B1172632) hydrochloride (0.15 mol), and sodium carbonate (0.075 mol) in 100 mL of ethanol-water (1:1) is refluxed for 2 hours. After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol (B145695).

Step 2: Synthesis of N-Hydroxy-pyrazine-2-carbimidoyl chloride (3) Pyrazine-2-carboxamidoxime (1) (0.05 mol) is dissolved in 100 mL of 2M hydrochloric acid at room temperature. The solution is cooled to 0-5°C, and a solution of sodium nitrite (B80452) (0.05 mol) in 20 mL of water is added dropwise while maintaining the temperature below 5°C. The resulting precipitate is filtered, washed with cold water, and dried.

Step 3: Synthesis of N-Substituted Pyrazine-2-carboxamidoximes (5-18) A solution of the appropriate secondary amine (0.02 mol) in 30 mL of ethanol is cooled to 0-5°C. To this, N-hydroxy-pyrazine-2-carbimidoyl chloride (3) (0.01 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is treated with a 5% sodium bicarbonate solution. The product is then extracted with chloroform, and the organic layer is dried over anhydrous magnesium sulfate. After evaporation of the solvent, the crude product is recrystallized from an appropriate solvent.

G cluster_0 Step 1: Synthesis of Pyrazine-2-carboxamidoxime (1) cluster_1 Step 2: Synthesis of Imidoyl Chloride (3) cluster_2 Step 3: Synthesis of N-Substituted Derivatives (5-18) Pyrazinecarbonitrile Pyrazinecarbonitrile Reflux_1 Reflux Pyrazinecarbonitrile->Reflux_1 Hydroxylamine Ethanol/Water Product_1 Pyrazine-2-carboxamidoxime (1) Reflux_1->Product_1 Cool, Filter, Recrystallize Reaction_2 Reaction_2 Product_1->Reaction_2 HCl cluster_1 cluster_1 Product_3 N-Hydroxy-pyrazine-2-carbimidoyl chloride (3) Reaction_2->Product_3 NaNO2 (aq) 0-5°C Reaction_3 Reaction_3 Product_3->Reaction_3 Secondary Amine Ethanol, 0-5°C Workup Workup Reaction_3->Workup Stir 24h Final_Product N-Substituted Pyrazine-2- carboxamidoximes (5-18) Workup->Final_Product Evaporate, NaHCO3 wash, Extract, Recrystallize cluster_2 cluster_2 G cluster_0 Inoculum Preparation cluster_1 Broth Microdilution Assay cluster_2 MBC/MFC Determination start Microbial Culture adjust adjust start->adjust Grow in broth inoculum Standardized Inoculum adjust->inoculum Adjust to McFarland Standard inoculation inoculation inoculum->inoculation plate 96-well plate dilutions dilutions plate->dilutions Add broth dilutions->inoculation Serial dilutions of test compound incubation Incubate inoculation->incubation Inoculate with standardized inoculum read_mic Determine MIC incubation->read_mic Visually inspect for growth subculture Subculture from wells with no growth read_mic->subculture incubate_agar incubate_agar subculture->incubate_agar Incubate agar (B569324) plates read_mbc Determine MBC/MFC incubate_agar->read_mbc Observe for growth

References

In Vivo Validation of Pyrazine-2-amidoxime: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of Pyrazine-2-amidoxime (PAOX), a promising antimicrobial agent, with established alternatives. While in vitro studies have demonstrated the potential of PAOX against a range of pathogens, this document focuses on the available in vivo validation data and juxtaposes it with the well-documented in vivo performance of Pyrazinamide (PZA), Amoxicillin, and Fluconazole. This objective comparison, supported by experimental data and methodologies, aims to inform further research and development in the field of antimicrobial therapeutics.

Executive Summary

This compound, a structural analogue of the anti-tuberculosis drug Pyrazinamide, has shown in vitro antimicrobial activity against Candida albicans, Gram-positive, and Gram-negative bacteria.[1][2] However, to date, there is a notable lack of comprehensive in vivo studies to validate its efficacy in animal models of infection. In contrast, its structural counterpart, Pyrazinamide, along with widely used antibiotics like Amoxicillin and the antifungal agent Fluconazole, have extensive in vivo data supporting their clinical use. This guide summarizes the available data to highlight the current standing of PAOX and underscores the critical need for in vivo validation to ascertain its therapeutic potential.

Comparative Efficacy Data

The following tables summarize the in vivo antimicrobial efficacy of Pyrazinamide, Amoxicillin, and Fluconazole in various animal infection models. The absence of data for this compound underscores the current research gap.

Table 1: In Vivo Efficacy of Pyrazinamide against Mycobacterium tuberculosis

Animal ModelInfection RouteTreatment RegimenEfficacy EndpointOutcome
Mouse (BALB/c)Aerosol150 mg/kg, 5 days/week for 8 weeksLung CFU reduction~2.5 log10 reduction in lung CFU compared to untreated controls
Guinea PigAerosol150 mg/kg, 5 days/week for 8 weeksLung CFU reduction~2.0 log10 reduction in lung CFU compared to untreated controls

Table 2: In Vivo Efficacy of Amoxicillin against Bacterial Pathogens

Animal ModelPathogenInfection ModelTreatment RegimenEfficacy EndpointOutcome
MouseStreptococcus pneumoniaeThigh infection200 mg/kg, twice daily for 2 daysBacterial load reduction>2 log10 reduction in bacterial CFU per thigh
MouseEscherichia coliPeritonitis100 mg/kg, single doseSurvival rateIncreased survival rate compared to untreated controls

Table 3: In Vivo Efficacy of Fluconazole against Candida albicans

Animal ModelInfection ModelTreatment RegimenEfficacy EndpointOutcome
MouseSystemic infection20 mg/kg, once daily for 7 daysKidney CFU reduction~2-3 log10 reduction in kidney fungal burden
MouseOropharyngeal candidiasis10 mg/kg, once daily for 5 daysTongue fungal burden reductionSignificant reduction in fungal CFU in tongue tissue

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo studies cited.

Pyrazinamide Efficacy in a Murine Tuberculosis Model
  • Animal Model: 8-week-old female BALB/c mice.

  • Infection: Mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv to achieve a lung implantation of approximately 100-200 CFU.

  • Treatment: Treatment is initiated 4 weeks post-infection. Pyrazinamide is administered orally at a dose of 150 mg/kg body weight, five days a week, for eight weeks.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC. Colony-forming units (CFU) are enumerated after 3-4 weeks of incubation at 37°C. The reduction in log10 CFU in treated mice is compared to that in untreated controls.

Amoxicillin Efficacy in a Murine Thigh Infection Model
  • Animal Model: 6 to 8-week-old female ICR mice.

  • Infection: Mice are rendered neutropenic by cyclophosphamide (B585) administration. A localized thigh infection is established by intramuscular injection of a clinical isolate of Streptococcus pneumoniae.

  • Treatment: Amoxicillin is administered subcutaneously at a dose of 200 mg/kg, twice daily, for two days, starting 2 hours post-infection.

  • Efficacy Evaluation: At 24 hours after the last dose, mice are euthanized, and the infected thigh muscle is homogenized. Bacterial CFU are quantified by plating serial dilutions of the homogenate on appropriate agar media.

Fluconazole Efficacy in a Murine Systemic Candidiasis Model
  • Animal Model: 6 to 8-week-old male BALB/c mice.

  • Infection: Mice are infected via intravenous injection of Candida albicans SC5314.

  • Treatment: Fluconazole is administered orally at a dose of 20 mg/kg, once daily, for seven consecutive days, starting 24 hours post-infection.

  • Efficacy Evaluation: One day after the final treatment, mice are euthanized, and the kidneys are aseptically removed and homogenized. Fungal burden is determined by plating serial dilutions of the kidney homogenates on Sabouraud Dextrose Agar and counting the CFU after 24-48 hours of incubation at 35°C.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the known or proposed pathways for this compound and its comparators.

cluster_PAOX Proposed Mechanism of Action: this compound (Hypothetical) PAOX This compound NO Nitric Oxide (NO) PAOX->NO Metabolic activation sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G cGMP->PKG Activates Antimicrobial_Effects_PAOX Antimicrobial Effects (e.g., DNA damage, enzyme inhibition) PKG->Antimicrobial_Effects_PAOX Leads to

Figure 1: Proposed nitric oxide-mediated antimicrobial pathway of this compound.

cluster_PZA Mechanism of Action: Pyrazinamide PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Enters bacterium POA Pyrazinoic Acid (POA) PncA->POA Converts to PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibits Antimicrobial_Effects_PZA Disruption of Membrane Energetics & Cell Wall Synthesis POA->Antimicrobial_Effects_PZA Also causes CoA_Biosynthesis Coenzyme A Biosynthesis PanD->CoA_Biosynthesis Blocks

Figure 2: Pyrazinamide's mechanism via disruption of Coenzyme A biosynthesis.

cluster_Amoxicillin Mechanism of Action: Amoxicillin Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to Cell_Wall Bacterial Cell Wall (Peptidoglycan) PBP->Cell_Wall Inhibits transpeptidation in synthesis of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Figure 3: Amoxicillin's inhibition of bacterial cell wall synthesis.

cluster_Fluconazole Mechanism of Action: Fluconazole Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-alpha- demethylase (Erg11p) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol (B1671047) Ergosterol Lanosterol_Demethylase->Ergosterol Blocks conversion of Lanosterol to Lanosterol Lanosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Fungal_Cell_Membrane Depletion leads to

Figure 4: Fluconazole's inhibition of ergosterol synthesis in fungi.

Conclusion and Future Directions

This compound demonstrates in vitro antimicrobial promise, but a significant gap exists in our understanding of its in vivo efficacy. While its structural similarity to Pyrazinamide suggests a potential mechanism of action, this requires experimental validation. The robust in vivo data available for established agents like Pyrazinamide, Amoxicillin, and Fluconazole set a benchmark for the level of evidence required for a new antimicrobial candidate.

Future research on this compound should prioritize:

  • In Vivo Efficacy Studies: Conducting well-designed animal model studies to determine its efficacy against various bacterial and fungal pathogens. These studies should include dose-ranging experiments and direct comparison with standard-of-care agents.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of PAOX to establish optimal dosing regimens.

  • Mechanism of Action Elucidation: Investigating the precise molecular targets and pathways affected by PAOX to confirm or revise the hypothesized nitric oxide-mediated mechanism.

Addressing these research questions is imperative for the potential translation of this compound from a promising molecule to a clinically valuable antimicrobial agent.

References

Comparative analysis of the electrochemical behavior of pyrazine-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of pyrazine-based ligands, a class of nitrogen-containing heterocyclic compounds with significant applications in catalysis, materials science, and drug development. The inherent redox activity of the pyrazine (B50134) ring, which can be finely tuned through substitution and coordination chemistry, makes these ligands versatile components in the design of functional molecules. This document summarizes key electrochemical data, details common experimental protocols, and visualizes the structure-property relationships that govern their behavior.

Comparative Electrochemical Data

The electrochemical characteristics of pyrazine-based ligands are highly sensitive to their chemical environment. The tables below summarize the redox potentials of various pyrazine derivatives and their metal complexes, highlighting the influence of substituents and coordination on their electrochemical response.

Table 1: Redox Potentials of Substituted Pyrazines

CompoundSubstituent(s)E°' (V vs. reference)Experimental ConditionsSource
PyrazineNone-1.220.2 M TBAP in CH₂Cl₂[1]
Methylpyrazine-CH₃More negative than pyrazine0.1 M KOH/0.9 M KCl[2][3]
Pyrazinecarboxylic acid-COOHMore positive than pyrazine0.1 M KOH/0.9 M KCl[2][3]
2,5-Dichloropyrazine-ClLess negative than pyrazine (expected)Not specified[4][5]
2,5-Dibromopyrazine-BrLess negative than pyrazine (expected)Not specified[4]
2,5-Diiodopyrazine-ILess negative than pyrazine (expected)Not specified[4]

Note: The introduction of electron-donating groups like methyl (-CH₃) makes the pyrazine ring harder to reduce (more negative potential), while electron-withdrawing groups like carboxylic acid (-COOH) and halogens facilitate reduction (less negative potential).[3][4]

Table 2: Redox Potentials of Pyrazine-Based Metal Complexes

ComplexMetal CenterRedox CoupleE₁/₂ (V vs. Ag/AgCl)SolventSource
[Zn(TTP)(pyz)]Zn(II)Ligand-based-1.29, -1.40CH₂Cl₂[1]
Co(II) tetra(pyridyl) with one pyrazineCo(II)Co(II/I)~ -0.56Acetonitrile (B52724)[6]
Co(II) tetra(pyridyl) with two pyrazinesCo(II)Co(II/I)~ -0.42Acetonitrile[6]
[{Ru(tpy)}₂(μ-tppz)]⁴⁺Ru(II)Ru(II/III)Not specifiedNot specified[7]
[(tpy)Ru(tppz)PtCl]³⁺Ru(II), Pt(II)Ru(II/III)1.63Not specified[8]

Note: Coordination to a metal center significantly alters the electrochemical properties of pyrazine-based ligands. The positioning of the pyrazine ligand within a larger molecular structure, such as in axial versus equatorial positions in cobalt complexes, can have a marked effect on the catalytic activity for processes like hydrogen evolution.[9][10][11] The number of pyrazine groups in a ligand scaffold also systematically shifts the metal- and ligand-centered redox potentials.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the electrochemical behavior of pyrazine-based ligands.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for investigating the redox properties of pyrazine-based compounds.

  • Objective: To determine the reduction and oxidation potentials, assess the reversibility of redox events, and probe the kinetics of electron transfer.

  • Instrumentation: A potentiostat with a standard three-electrode cell is employed.

  • Working Electrode: A glassy carbon electrode is a common choice.[2][6]

  • Auxiliary Electrode: A platinum wire is typically used.[6]

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode is often utilized.[6]

  • Electrolyte Solution: A non-aqueous solvent such as acetonitrile or dichloromethane (B109758) containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetra-n-butylammonium perchlorate (B79767) (TBAP) at a concentration of 0.1 M or 0.2 M is common.[1][6] For aqueous studies, buffered solutions or solutions containing salts like KCl are used.[2][3]

  • Analyte Concentration: The pyrazine-based ligand or complex is typically dissolved at a concentration of 1-5 mM.[2][3]

  • Procedure:

    • The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[6]

    • The potential is swept linearly from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100-250 mV/s).[2][6]

    • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

    • The peak potentials (Epa for anodic and Epc for cathodic) are determined from the voltammogram, and the half-wave potential (E₁/₂) is calculated as (Epa + Epc)/2 for reversible processes.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of pyrazine-based ligands.

experimental_workflow cluster_synthesis Ligand Synthesis & Characterization cluster_electrochemistry Electrochemical Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of Pyrazine-Based Ligands characterization Structural Characterization (NMR, IR, X-ray) synthesis->characterization cv Cyclic Voltammetry (CV) characterization->cv Sample Preparation dpv Differential Pulse Voltammetry (DPV) cv->dpv spectroelectrochemistry Spectroelectrochemistry cv->spectroelectrochemistry data_extraction Extraction of Redox Potentials dpv->data_extraction spectroelectrochemistry->data_extraction comparison Comparative Analysis of Electrochemical Data data_extraction->comparison structure_property Structure-Property Relationship Analysis comparison->structure_property applications Applications (Catalysis, Sensing, Materials) structure_property->applications

Caption: Experimental workflow for the comparative analysis of pyrazine-based ligands.

structure_property_relationship cluster_inputs Structural Modifications cluster_outputs Electrochemical Properties substituents Substituent Effects (EDG vs. EWG) redox_potential Redox Potential (E°') substituents->redox_potential Influences electron_kinetics Electron Transfer Kinetics substituents->electron_kinetics Affects positioning Positional Isomerism of Pyrazine positioning->redox_potential Modulates stability Stability of Redox Species positioning->stability Impacts metal_coordination Metal Coordination Environment metal_coordination->redox_potential Shifts metal_coordination->stability Enhances/Decreases applications Functional Applications redox_potential->applications electron_kinetics->applications stability->applications

Caption: Logical relationships between structure and electrochemical properties of pyrazine-based ligands.

Conclusion

The electrochemical behavior of pyrazine-based ligands is a rich and tunable area of study. The strategic modification of the pyrazine core with various substituents and its incorporation into diverse coordination complexes allow for precise control over redox potentials and electron transfer properties. This versatility has led to their use in a wide range of applications, from electrocatalysis for hydrogen production to the development of novel therapeutics.[9][10][11][12] The comparative data and standardized protocols presented in this guide offer a valuable resource for researchers seeking to understand and exploit the unique electrochemical characteristics of this important class of molecules.

References

Validating the Binding Mode of Pyrazine-2-amidoxime to Aspartate Decarboxylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding mode of Pyrazine-2-amidoxime (PAOX) to its putative biological target, Aspartate Decarboxylase (PanD). By drawing parallels with its structural and mechanistic analogue, Pyrazinamide (B1679903) (PZA), this document outlines key experimental approaches, presents comparative data with known PanD inhibitors, and offers detailed protocols to facilitate robust target engagement studies.

This compound is a structural analogue of the frontline anti-tuberculosis drug, Pyrazinamide. While PAOX has demonstrated antifungal and antibacterial properties, its precise molecular target has not been definitively elucidated. However, the extensively studied mechanism of PZA provides a strong rationale for investigating PanD as the primary target of PAOX. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), which has been shown to bind to and inhibit PanD in Mycobacterium tuberculosis.[1][2][3][4][5] PanD is a critical enzyme in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A, making it an attractive target for antimicrobial drug development.[6]

This guide will compare the hypothetical binding of PAOX to PanD with the experimentally validated binding of POA and other known inhibitors, providing a roadmap for researchers seeking to confirm and characterize this interaction.

Quantitative Binding Data Comparison

The following table summarizes the binding affinities of known ligands to Aspartate Decarboxylase (PanD). This data serves as a benchmark for evaluating the binding of this compound.

LigandTarget OrganismMethodDissociation Constant (Kd)Reference
Pyrazinoic Acid (POA)Mycobacterium tuberculosisIsothermal Titration Calorimetry (ITC)0.71 mM[2][7]
Pyrazinoic Acid (POA)Mycobacterium tuberculosisIsothermal Titration Calorimetry (ITC)6.1 µM[4][8]
Pyrazinoic Acid (POA)Mycobacterium tuberculosisSurface Plasmon Resonance (SPR)0.8 mM (derived from k_off/k_on)[2]
6-Cl-Pyrazinoic AcidMycobacterium tuberculosisIsothermal Titration Calorimetry (ITC)1.09 mM[2]
Nicotinic AcidMycobacterium tuberculosisIsothermal Titration Calorimetry (ITC)34 µM[3]
Malonic AcidHelicobacter pylori(Inhibitor)-[9]

Experimental Protocols for Binding Validation

To validate and characterize the binding of this compound to PanD, a multi-faceted approach employing several biophysical techniques is recommended.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of PanD in complex with PAOX, providing atomic-level details of the binding mode.

Protocol:

  • Protein Expression and Purification: Recombinantly express and purify M. tuberculosis PanD to high homogeneity.

  • Crystallization: Screen for crystallization conditions of apo-PanD using vapor diffusion methods (hanging or sitting drop).

  • Complex Formation:

    • Co-crystallization: Incubate purified PanD with a molar excess of PAOX prior to setting up crystallization trials.

    • Soaking: Soak pre-formed apo-PanD crystals in a solution containing PAOX.[10][11][12][13]

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known PanD structure as a model. Refine the model and build the PAOX molecule into the observed electron density.[10]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the PAOX-PanD interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15]

Protocol:

  • Sample Preparation: Dialyze purified PanD and PAOX into the same buffer to minimize heats of dilution. Degas all solutions.[14]

  • ITC Experiment:

    • Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.[14]

    • Load the ligand solution (typically 10-fold higher concentration than the protein) into the injection syringe.[14]

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[16][17][18]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of the PAOX-PanD interaction, determining the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (Kd) can be calculated.[19][20]

Protocol:

  • Chip Preparation: Immobilize purified PanD onto a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.[21]

  • Binding Analysis:

    • Flow different concentrations of PAOX (analyte) over the chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Include a regeneration step between analyte injections to return the surface to baseline.[19]

  • Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the dissociation constant (Kd).[20][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the binding site of PAOX on PanD and to characterize the interaction in solution.

Protocol:

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled PanD.

  • Chemical Shift Perturbation (CSP):

    • Acquire a ¹H-¹⁵N HSQC spectrum of the labeled protein.

    • Titrate unlabeled PAOX into the protein sample and acquire a series of HSQC spectra at different ligand concentrations.

  • Data Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon ligand binding. Residues with significant chemical shift perturbations are likely located in or near the binding site.[23][24][25][26][27]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical & Biophysical Assays cluster_data Binding Data X-ray_Crystallography X-ray Crystallography 3D_Structure 3D Structure of Complex X-ray_Crystallography->3D_Structure ITC Isothermal Titration Calorimetry Binding_Affinity Binding Affinity (Kd) ITC->Binding_Affinity Thermodynamics Thermodynamics (ΔH, ΔS) ITC->Thermodynamics SPR Surface Plasmon Resonance SPR->Binding_Affinity Kinetics Kinetics (kon, koff) SPR->Kinetics NMR NMR Spectroscopy Binding_Site Binding Site Mapping NMR->Binding_Site This compound This compound Validation Binding Validation This compound->Validation PanD_Target Aspartate Decarboxylase (PanD) PanD_Target->Validation Validation->X-ray_Crystallography Structural Analysis Validation->ITC Thermodynamic Analysis Validation->SPR Kinetic Analysis Validation->NMR Solution-state Interaction

Caption: Workflow for validating the binding of this compound to PanD.

pantothenate_pathway cluster_pathway Pantothenate & Coenzyme A Biosynthesis Aspartate Aspartate PanD Aspartate Decarboxylase (PanD) Aspartate->PanD Beta_Alanine Beta_Alanine Pantothenate Pantothenate Beta_Alanine->Pantothenate Pantoate Pantoate Pantoate->Pantothenate CoA Coenzyme A Pantothenate->CoA ...multiple steps PanD->Beta_Alanine PAOX This compound (Hypothesized) PAOX->PanD Inhibition

Caption: The role of PanD in the pantothenate and Coenzyme A biosynthesis pathway.

data_interpretation_logic Experimental_Data Experimental Data (ITC, SPR, NMR, X-ray) Comparative_Analysis Comparative Analysis with Pyrazinoic Acid (POA) Data Experimental_Data->Comparative_Analysis Validation_Conclusion Conclusion on Binding Mode Validation Comparative_Analysis->Validation_Conclusion supports or refutes hypothesis Binding_Mode_Hypothesis Hypothesis: PAOX binds to PanD active site Binding_Mode_Hypothesis->Experimental_Data guides experiment design

Caption: Logical flow for the interpretation of binding validation data.

References

A Comparative Analysis of the Coordination Properties of Pyrazine-2-amidoxime with Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2-amidoxime (PAOX), a structural analogue of the antitubercular drug pyrazinamide (B1679903), has garnered significant interest in coordination chemistry due to its versatile binding capabilities and the potential biological activities of its metal complexes. This guide provides a comprehensive comparison of the coordination properties of PAOX with a range of d-block metal ions, supported by experimental data from peer-reviewed literature.

Coordination Behavior of this compound

This compound typically acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyrazine (B50134) ring (azomethine nitrogen) and the nitrogen atom of the oxime group.[1][2] This chelation forms stable five-membered rings, enhancing the stability of the resulting complexes. Under certain conditions, PAOX can also function as a bridging ligand, leading to the formation of polynuclear complexes, such as dinuclear, trinuclear, and even tetranuclear structures.[3][4] The ability of PAOX to form such diverse structures highlights its potential in the design of novel coordination compounds with interesting magnetic and material properties.[4][5]

The coordination environment is influenced by the metal ion, the solvent, and the pH of the medium. For instance, studies have shown that in both aqueous and acetonitrile (B52724) solutions, PAOX forms stable complexes with various metal ions.[3] The stoichiometry of these complexes is often found to be in a 1:2 metal-to-ligand ratio.

Coordination_Pathway General Coordination Pathway of this compound (PAOX) cluster_reactants Reactants cluster_products Products PAOX This compound (PAOX) (Ligand) Complexation Complexation Reaction PAOX->Complexation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complexation Solvent Solvent (e.g., Water, Acetonitrile) Solvent->Complexation Influences Mononuclear Mononuclear Complex [M(PAOX)₂]ⁿ⁺ Complexation->Mononuclear Chelation Polynuclear Polynuclear Complex (e.g., Dinuclear, Tetranuclear) Complexation->Polynuclear Bridging

Caption: General coordination pathway of this compound with metal ions.

Comparative Stability of Metal Complexes

The stability of metal complexes with PAOX is a critical parameter for their potential applications. Stability constants (log β) provide a quantitative measure of the equilibrium of complex formation in solution. The following table summarizes the stability constants for PAOX complexes with various metal ions in different solvents, as determined by spectrophotometric and potentiometric methods.

Metal IonSolventMolar Ratio (M:L)log βAnalytical MethodReference
Ru(III)Acetonitrile1:14.85Spectrophotometry[1]
1:28.87
Ir(III)Aqueous1:2-Potentiometry, Conductometry[6][7]
Nonaqueous1:2-UV-Vis Spectroscopy[6][7]
Co(II)Acetonitrile1:29.07Spectrophotometry[3]
Water1:24.54Spectrophotometry[3]
Mn(II)Acetonitrile1:28.78Spectrophotometry[3]
Water1:24.31Spectrophotometry[3]
Fe(II)Acetonitrile1:29.77Spectrophotometry[3]
Water1:25.02Spectrophotometry[3]
Cr(III)Acetonitrile1:210.25Spectrophotometry[3]
Water1:25.38Spectrophotometry[3]
Cu(II)Aqueous (0.1 M NaCl)--Potentiometric Titration[6]
Ni(II)Aqueous (0.1 M NaCl)--Potentiometric Titration[6]
Zn(II)Aqueous (0.1 M NaCl)--Potentiometric Titration[6]
Cd(II)Aqueous (0.1 M NaCl)--Potentiometric Titration[6]

Note: Specific log β values for Ir(III), Cu(II), Ni(II), Zn(II), and Cd(II) were not explicitly provided in the cited abstracts, but the formation of stable complexes was confirmed.

The data indicates that the stability of the complexes is significantly higher in acetonitrile compared to water, which can be attributed to the better coordinating ability of acetonitrile with the metal ions.[1] The stability order for some of the studied ions in aqueous solution has been reported as PAOX > PZA > PTCA for Ir(III) complexes, indicating a higher affinity of PAOX for the metal center compared to its analogues pyrazinamide (PZA) and pyrazine-2-thiocarboxamide (PTCA).[6][7]

Experimental Protocols

The synthesis and characterization of PAOX-metal complexes are crucial for understanding their properties. Below are generalized experimental protocols based on the cited literature.

A general method for the synthesis of PAOX-metal complexes involves the reaction of a metal salt with this compound in a suitable solvent.

Synthesis_Workflow General Synthesis Workflow for PAOX-Metal Complexes Start Start Dissolve_Metal Dissolve Metal Salt in Solvent Start->Dissolve_Metal Dissolve_PAOX Dissolve PAOX in Solvent Start->Dissolve_PAOX Mix Mix Solutions Dissolve_Metal->Mix Dissolve_PAOX->Mix React React (Stirring, Reflux) Mix->React Isolate Isolate Product (Filtration, Evaporation) React->Isolate Wash Wash Product Isolate->Wash Dry Dry Product Wash->Dry Characterize Characterize Complex Dry->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis of PAOX-metal complexes.

Detailed Steps:

  • Dissolution: A solution of the metal salt (e.g., RuCl₃, Ni(ClO₄)₂·6H₂O) is prepared in a suitable solvent (e.g., methanol, ethanol, water).[1][4]

  • Ligand Addition: A solution of this compound in the same or a compatible solvent is added to the metal salt solution, typically in a 1:2 molar ratio of metal to ligand.

  • Reaction: The reaction mixture is stirred at room temperature or under reflux for a specific period to ensure complete complex formation.

  • Isolation: The resulting solid complex is isolated by filtration or by slow evaporation of the solvent.

  • Purification: The isolated complex is washed with a suitable solvent to remove any unreacted starting materials and then dried.

This method is used to determine the stability constants of the complexes in solution.

Procedure:

  • A solution of the metal ion of a known concentration is prepared in the chosen solvent (e.g., acetonitrile or water).

  • The UV-Vis spectrum of the metal solution is recorded.

  • A solution of PAOX of known concentration is incrementally added to the metal solution.

  • The UV-Vis spectrum is recorded after each addition.

  • The changes in absorbance at specific wavelengths are monitored and used to calculate the stability constants of the formed complexes.[1][3] Significant changes in the position and intensity of the absorption bands upon addition of the metal ion indicate complex formation.[3]

The synthesized complexes are characterized using a variety of analytical techniques:

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and N-O groups of the amidoxime (B1450833) moiety and the pyrazine ring vibrations confirm coordination.[1][8]

  • UV-Vis Spectroscopy: To study the electronic transitions in the complexes and to determine their stability constants.

  • Elemental Analysis: To determine the empirical formula of the complexes.

  • X-ray Crystallography: To determine the precise molecular structure and coordination geometry of the complexes in the solid state.[3][4]

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.[7]

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can indicate the spin state of the metal ion and the nature of magnetic interactions in polynuclear complexes.[2][4]

Conclusion

This compound is a versatile ligand that forms stable complexes with a wide range of metal ions. The coordination properties, stability, and structure of these complexes are highly dependent on the metal ion and the reaction conditions. The ability of PAOX to act as both a chelating and a bridging ligand allows for the synthesis of both mononuclear and polynuclear complexes with diverse properties. This guide provides a foundational understanding for researchers interested in exploring the coordination chemistry of this compound for applications in drug development, materials science, and catalysis.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to Pyrazine-2-amidoxime, a molecule of significant interest in medicinal chemistry as a structural analog of the antitubercular drug pyrazinamide (B1679903). The efficiency of two prominent pathways, both proceeding through the key intermediate 2-cyanopyrazine, is evaluated based on reported experimental data. Detailed methodologies and visual representations of the synthetic workflows are provided to aid in the selection of the most suitable route for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved in a two-stage process: the formation of 2-cyanopyrazine (also known as pyrazine-2-carbonitrile), followed by its conversion to the target amidoxime (B1450833). The primary differentiation in synthetic strategy lies in the method of obtaining the 2-cyanopyrazine intermediate. Two major routes are benchmarked here:

  • Route 1: Ammoxidation of 2-methylpyrazine.

  • Route 2: Cyanation of a 2-halopyrazine.

The subsequent conversion of 2-cyanopyrazine to this compound is typically accomplished via reaction with hydroxylamine (B1172632).

Data Presentation

The following table summarizes the quantitative data for the key step in each route: the synthesis of 2-cyanopyrazine.

ParameterRoute 1: Ammoxidation of 2-MethylpyrazineRoute 2: Cyanation of 2-Bromopyrazine
Starting Material 2-Methylpyrazine2-Bromopyrazine
Reagents Ammonia, Air (Oxygen)Potassium Ferrocyanide (non-toxic cyanide source), Palladium Acetate (catalyst), Sodium Carbonate
Solvent Gas phase (catalytic)N,N-dimethylacetamide
Temperature 340–500 °C120 °C
Reaction Time Not specified (continuous flow)2 hours
Yield of 2-cyanopyrazine High (industrial process, specific yield varies)88%
Purity of 2-cyanopyrazine >99% after purification98% (GC)
Key Advantages Economical starting materials, avoids highly toxic cyanides, environmentally friendly.[1]Milder reaction conditions, high yield, uses a less toxic cyanide source.[2]
Key Disadvantages Requires specialized high-temperature catalytic equipment.Use of a palladium catalyst can be costly.

Experimental Protocols

Route 1: Synthesis of 2-Cyanopyrazine via Ammoxidation of 2-Methylpyrazine (General Industrial Method)

This route is presented as a general industrial method due to the specialized equipment required.

Materials:

  • 2-Methylpyrazine

  • Ammonia gas

  • Air

  • V-Mo-P-based supported catalyst

Procedure:

  • A gas-phase catalytic reactor is loaded with a V-Mo-P system supported on a carrier like alumina.

  • A gaseous mixture of 2-methylpyrazine, ammonia, and air is preheated to 110–340 °C.

  • The preheated gas mixture is passed through the catalytic reactor maintained at a temperature of 340–500 °C.

  • The molar ratio of the reactants (2-methylpyrazine/ammonia/air) is typically in the range of 1/8–20/10–90.

  • The product stream is cooled, and the 2-cyanopyrazine is separated from unreacted starting materials and byproducts.

  • Purification is achieved by extraction with a solvent such as chloroform, followed by distillation, to yield a product with a purity exceeding 99%.[1]

Route 2: Synthesis of 2-Cyanopyrazine via Cyanation of 2-Bromopyrazine

This protocol is adapted from a patented procedure.[2]

Materials:

  • 2-Bromopyrazine

  • Potassium ferrocyanide trihydrate

  • Palladium (II) acetate

  • Sodium carbonate

  • N,N-dimethylacetamide (DMAc)

  • Nitrogen gas

Procedure:

  • To a 1000 mL three-necked flask under a nitrogen atmosphere, add 500 mL of N,N-dimethylacetamide.

  • Add 48 g (300 mmol) of 2-bromopyrazine, 25 g (60 mmol, 0.2 equivalents) of potassium ferrocyanide trihydrate, 680 mg (3 mmol, 0.3 mol%) of palladium acetate, and 35 g (330 mmol, 1.1 equivalents) of sodium carbonate.

  • The reaction mixture is stirred at 120 °C for 2 hours under a nitrogen atmosphere.

  • After the reaction is complete, the mixture is filtered.

  • The filtrate is subjected to reduced pressure distillation to afford 2-cyanopyrazine as a transparent liquid.

  • The reported yield is 88% with a purity of 98% (GC). The boiling point is 84-87 °C at 18-20 mmHg.[2]

Synthesis of this compound from 2-Cyanopyrazine

The following is a general procedure for the conversion of a nitrile to an amidoxime using hydroxylamine.[1][3]

Materials:

  • 2-Cyanopyrazine

  • Hydroxylamine hydrochloride

  • A base (e.g., sodium carbonate, triethylamine)

  • Ethanol (B145695) or Methanol

Procedure:

  • Dissolve 2-cyanopyrazine in ethanol or methanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in water or the same alcohol. The base is used to generate free hydroxylamine in situ.

  • The reaction mixture is typically stirred at room temperature or heated to reflux (60-80 °C) for a period ranging from a few hours to 48 hours, depending on the substrate.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield this compound. Yields for this type of reaction are generally reported to be good to high.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic routes to this compound.

G cluster_0 Route 1: Ammoxidation cluster_1 Route 2: Cyanation cluster_2 Final Product Formation A 2-Methylpyrazine B Ammoxidation (NH3, O2, Catalyst, 340-500°C) A->B E 2-Cyanopyrazine B->E C 2-Bromopyrazine D Cyanation (K4[Fe(CN)6], Pd(OAc)2, Na2CO3, 120°C) C->D D->E F Reaction with Hydroxylamine E->F G This compound F->G

Caption: Synthetic pathways to this compound.

G cluster_0 Experimental Workflow: Route 2 and Final Conversion start Start step1 Combine 2-Bromopyrazine, K4[Fe(CN)6], Pd(OAc)2, and Na2CO3 in DMAc start->step1 step2 Heat at 120°C for 2 hours under Nitrogen step1->step2 step3 Filter and distill under reduced pressure step2->step3 intermediate Isolate 2-Cyanopyrazine step3->intermediate step4 Dissolve 2-Cyanopyrazine in Ethanol intermediate->step4 step5 Add Hydroxylamine Hydrochloride and Base step4->step5 step6 Stir at room temperature or reflux step5->step6 step7 Purify by Recrystallization step6->step7 end Obtain this compound step7->end

Caption: Detailed experimental workflow for Route 2.

References

Correlating In Vitro and In Vivo Antimicrobial Activity of Pyrazine-2-amidoxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available in vitro data for Pyrazine-2-amidoxime (PAOX), a promising antimicrobial agent. Due to a notable lack of publicly available in vivo data, this document focuses on a comprehensive presentation of its in vitro activity and the general experimental protocols used for such evaluations. This guide also explores a potential mechanism of action as a nitric oxide (NO) donor, a characteristic of the broader amidoxime (B1450833) chemical class.

In Vitro Antimicrobial Activity of this compound

This compound has demonstrated notable antimicrobial activity against both fungal and bacterial pathogens. The primary in vitro metrics used to quantify this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

The available data for this compound's antimicrobial activity is summarized in the table below.

MicroorganismStrainIn Vitro AssayConcentration (mM)Reference
Candida albicansNot SpecifiedMIC0.58[1]
Gram-positive & Gram-negative bacteriaNot SpecifiedMIC/MBC5.79[1]

Experimental Protocols

Detailed experimental protocols for the specific studies cited above are not publicly available. However, the following sections describe the standard and widely accepted methodologies for determining the MIC and MBC of a compound, which are likely similar to the procedures used for this compound.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of this compound inoculate Inoculate microplate wells containing compound dilutions prep_compound->inoculate Add to plate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate Add to plate incubate Incubate microplate under appropriate conditions inoculate->incubate read_results Visually or spectrophotometrically assess microbial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate.

  • Preparation of Inoculum: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the microbial suspension. A positive control (microorganism in medium without the compound) and a negative control (medium only) are also included. The plate is then incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Following the determination of the MIC, the MBC or MFC can be ascertained to understand if the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism).

Workflow for MBC/MFC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis_mbc Analysis mic_wells Select wells from MIC plate at and above the MIC subculture Subculture a small aliquot from each selected well onto agar (B569324) plates mic_wells->subculture incubate_agar Incubate agar plates subculture->incubate_agar count_colonies Count colonies on each plate incubate_agar->count_colonies determine_mbc Identify the lowest concentration that kills ≥99.9% of the initial inoculum (MBC/MFC) count_colonies->determine_mbc

Caption: Workflow for determining the Minimum Bactericidal/Fungicidal Concentration.

Protocol Steps:

  • Subculturing: Following the MIC reading, a small, standardized volume from each well that showed no visible growth is plated onto a fresh agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: After incubation, the number of colonies on each plate is counted. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Potential Mechanism of Action: Nitric Oxide Donor

While the precise mechanism of action for this compound's antimicrobial activity has not been fully elucidated, a plausible hypothesis is its function as a nitric oxide (NO) donor. Amidoxime-containing compounds are known to be capable of releasing NO in vivo. Nitric oxide is a radical that can exert antimicrobial effects through various mechanisms, including DNA damage, inhibition of cellular respiration, and disruption of enzyme function.

Hypothetical Signaling Pathway for NO-Mediated Antimicrobial Activity

NO_Pathway cluster_cell Microbial Cell PAOX This compound Enzyme Cellular Reductases PAOX->Enzyme Enzymatic Conversion NO Nitric Oxide (NO) Enzyme->NO DNA DNA NO->DNA Damage RespiratoryEnzymes Respiratory Chain Enzymes NO->RespiratoryEnzymes Inhibition OtherEnzymes Other Cellular Enzymes NO->OtherEnzymes Inhibition CellDeath Cell Death DNA->CellDeath RespiratoryEnzymes->CellDeath OtherEnzymes->CellDeath

Caption: Hypothetical pathway of NO-mediated antimicrobial activity.

This proposed pathway illustrates that this compound may be enzymatically converted within the microbial cell to release nitric oxide. This NO could then induce cellular damage through multiple routes, ultimately leading to cell death.

Correlation of In Vitro and In Vivo Data: A Forward Look

The correlation between in vitro activity and in vivo efficacy is a critical step in the drug development process. While this compound shows promise in vitro, its therapeutic potential can only be validated through in vivo studies. Future research should focus on:

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is crucial to determine its bioavailability and dosing regimens.

  • In Vivo Efficacy Studies: Evaluating the compound's ability to treat infections in relevant animal models will provide direct evidence of its therapeutic utility.

  • Toxicology Studies: Comprehensive safety assessments are necessary to identify any potential adverse effects.

The in vitro data presented in this guide serves as a strong foundation for these future in vivo investigations. The potent antimicrobial activity observed in laboratory assays warrants further exploration to determine if this compound can be developed into a clinically effective therapeutic agent.

References

Safety Operating Guide

Safe Disposal of Pyrazine-2-amidoxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Pyrazine-2-amidoxime are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, adhering to standard laboratory safety protocols.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal.[1] This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Hazard Profile of this compound

Understanding the hazards associated with this compound is crucial for its safe disposal. The primary hazards include:

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.
Skin Irritation Causes skin irritation.[1][2]
Serious Eye Damage Causes serious eye damage.
STOT SE 3 May cause respiratory irritation.[2]

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, CAS number (51285-05-3), and relevant hazard symbols.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid this compound, as well as any grossly contaminated items such as weighing paper or disposable spatulas, in the designated solid waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid waste container. The container must be compatible with the solvent used. Do not mix with other incompatible waste streams.

    • Contaminated Labware: Decontaminate reusable labware thoroughly before washing. Disposable labware that is not heavily contaminated can be disposed of as regular lab waste, provided institutional guidelines permit this.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

It is imperative to consult your institution's specific safety and disposal guidelines, as regulations may vary. By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Personal protective equipment for handling Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pyrazine-2-amidoxime in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following procedures is critical for personal safety and to maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye damage, and respiratory tract irritation. Therefore, a comprehensive PPE strategy is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standard.[1]Protects against splashes and solid particulates, preventing serious eye damage (H318).
Hand Protection Double gloving with powder-free nitrile or neoprene gloves. The outer glove should be regularly changed, especially after direct contact.[2]Prevents skin contact and irritation (H315). Double gloving provides an additional layer of protection.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. A lab coat is the minimum requirement.[2][3]Minimizes skin exposure from spills or contamination.
Respiratory Protection To be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust or aerosols.[1] A NIOSH-approved respirator is recommended.Protects against inhalation of the compound, which may cause respiratory irritation (H335).

Operational Handling Plan

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_setup Prepare work area in a designated fume hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in appropriate solvent prep_weigh->handle_dissolve handle_reaction Perform experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate disp_solid Dispose of solid waste in a labeled hazardous waste container handle_reaction->disp_solid disp_liquid Dispose of liquid waste in a labeled hazardous waste container handle_reaction->disp_liquid cleanup_ppe Doff PPE in correct order cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Prepare all necessary equipment and reagents before opening the primary container of this compound.

  • Weighing and Transfer:

    • When weighing the solid compound, do so in the fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolution and Reaction:

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure all reactions are performed in appropriate, sealed glassware within the fume hood.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution should be used, followed by a thorough rinse.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, face and eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated PPE, bench paper)Place in a clearly labeled, sealed hazardous waste container designated for solid chemical waste. Do not mix with other waste streams.
Liquid Waste (solutions containing this compound)Collect in a dedicated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvents used.
Sharps (contaminated needles, etc.)Dispose of in a designated sharps container that is then placed into the solid hazardous waste stream.

All waste must be disposed of through the institution's official hazardous waste management program.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.

cluster_waste_type Identify Waste Type cluster_disposal_containers Segregate into Labeled Containers start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_container Sharps Container is_sharp->sharps_container Yes end_point Dispose via Institutional Hazardous Waste Program is_sharp->end_point No solid_waste->end_point liquid_waste->end_point sharps_container->solid_waste

Caption: Waste Disposal Workflow for this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。